2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
Description
The exact mass of the compound 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-10(7-9(10)11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYOCIULDDCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90874-48-9 | |
| Record name | 2-methyl-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
An In-depth Technical Guide to the Synthesis of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride
Introduction
2-Methyl-2-phenylcyclopropan-1-amine, a close structural analog of the well-known monoamine oxidase (MAO) inhibitor tranylcypromine, represents a key pharmacophore in modern medicinal chemistry. The unique strained cyclopropylamine moiety is crucial for its biological activity, which involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of FAD-dependent amine oxidases.[1] This reactivity has been successfully leveraged to target Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers, making this structural motif a versatile starting point for the development of novel therapeutics in oncology and neuroscience.[1][2]
This guide provides a detailed exploration of the synthetic strategies for preparing 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. We will delve into the core chemical transformations, explain the causality behind experimental choices, and provide detailed, field-proven protocols suitable for researchers, chemists, and drug development professionals. The focus is on building a robust understanding of the synthesis from foundational principles to practical execution.
Retrosynthetic Analysis and Strategic Considerations
The hinges on two primary challenges: the construction of the sterically hindered trisubstituted cyclopropane ring and the stereoselective installation of the primary amine. The most logical and widely adopted strategies converge on a two-phase approach:
-
Phase 1: Cyclopropane Ring Formation: This is typically achieved via the cyclopropanation of an appropriate olefin precursor, α-methylstyrene, which provides the necessary 2-methyl-2-phenyl carbon skeleton.
-
Phase 2: Amine Installation: The amine functionality is introduced by the rearrangement of a carboxylic acid derivative, most commonly through the Curtius or Hofmann rearrangement. These classic reactions are exceptionally reliable for converting carboxylic acids or amides into primary amines with retention of the migrating group's stereochemistry.[3][4]
Our primary discussion will focus on the cyclopropanation/Curtius rearrangement pathway, which offers a versatile and high-yielding route to the target compound.
Caption: Retrosynthetic analysis of 2-Methyl-2-phenylcyclopropan-1-amine HCl.
Core Synthetic Pathway: Cyclopropanation and Curtius Rearrangement
This pathway is a robust and frequently employed method for synthesizing tranylcypromine analogs and related structures.[1][5] It breaks down into four key transformations.
Step 1: Catalytic Cyclopropanation of α-Methylstyrene
The journey begins with the construction of the cyclopropane ring. The reaction of α-methylstyrene with a diazoacetate, such as ethyl diazoacetate (EDA), in the presence of a transition metal catalyst generates a metal carbene intermediate, which then undergoes a [2+1] cycloaddition with the olefin.
-
Rationale for Substrate Choice: α-Methylstyrene is the ideal starting material as it contains the pre-installed phenyl and methyl groups at the desired quaternary center.
-
Catalyst Systems: While various catalysts can be employed, copper and rhodium complexes are classic choices. For achieving stereoselectivity, chiral catalysts are necessary. Recent advancements have shown that chiral iron porphyrin complexes can catalyze this transformation with excellent yields and high diastereoselectivity, strongly favoring the trans isomer.[6][7] The trans configuration, where the phenyl group and the ester are on opposite faces of the cyclopropane ring, is often the biologically relevant isomer, mirroring the structure of tranylcypromine.
The reaction typically produces a mixture of trans and cis diastereomers, with the trans isomer often being the major product and separable by column chromatography or crystallization.
Step 2: Saponification to the Carboxylic Acid
The resulting cyclopropanecarboxylate ester is hydrolyzed to its corresponding carboxylic acid. This is a standard saponification reaction, typically carried out by refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic co-solvent.[8] Subsequent acidification with a mineral acid like HCl precipitates the 2-methyl-2-phenylcyclopropanecarboxylic acid.
Step 3: The Curtius Rearrangement
The Curtius rearrangement is a powerful and reliable method for converting a carboxylic acid into a primary amine with one fewer carbon atom.[3][9] The reaction proceeds through an acyl azide and an isocyanate intermediate, and crucially, the migration of the R-group (in this case, the cyclopropyl ring) occurs with complete retention of its stereochemical configuration.[10]
The process involves two stages:
-
Acyl Azide Formation: The carboxylic acid is activated and converted into an acyl azide. A common and effective method involves using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (Et₃N).[11] Alternatively, the carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂), followed by a reaction with sodium azide (NaN₃).[8]
-
Rearrangement and Trapping: The acyl azide is heated in an inert solvent (e.g., toluene). It undergoes thermal decomposition, losing nitrogen gas (N₂) to form an isocyanate intermediate in a concerted rearrangement.[10] This highly reactive isocyanate is not isolated but is immediately trapped. Hydrolysis with aqueous acid breaks down the isocyanate, via an unstable carbamic acid, to the desired primary amine and carbon dioxide.[3]
Caption: Mechanism of the Curtius Rearrangement for amine synthesis.
Step 4: Formation of the Hydrochloride Salt
The final free base, 2-Methyl-2-phenylcyclopropan-1-amine, is often an oil and can be unstable upon prolonged storage. Converting it to its hydrochloride salt enhances its stability, facilitates handling, and often provides a crystalline solid that is easier to purify by recrystallization.[1] This is achieved by dissolving the amine in a suitable solvent, such as diethyl ether, ethyl acetate, or isopropanol, and adding a solution of hydrogen chloride (e.g., 4 M HCl in 1,4-dioxane or ethanolic HCl).[1]
Alternative Pathway: The Hofmann Rearrangement
An alternative to the Curtius rearrangement is the Hofmann rearrangement, which converts a primary amide into a primary amine.[12][13] This route requires the synthesis of 2-methyl-2-phenylcyclopropanecarboxamide from the corresponding carboxylic acid. The amide is then treated with reagents like sodium hypobromite (generated in situ from Br₂ and NaOH) to induce the rearrangement to the amine.[14] While effective, this classic method uses corrosive and toxic halogens. Modern electrochemical versions of the Hofmann rearrangement offer a greener alternative.[4][15]
Detailed Experimental Protocols
The following protocols are provided as a representative guide. Researchers should perform their own risk assessments and optimizations.
Protocol 1: Synthesis of trans-Ethyl 2-methyl-2-phenylcyclopropanecarboxylate
-
To a stirred solution of α-methylstyrene (1.0 eq) and the chosen catalyst (e.g., Rh₂(OAc)₄, 0.5 mol%) in a suitable solvent (e.g., dichloromethane) at room temperature, add a solution of ethyl diazoacetate (1.1 eq) in the same solvent dropwise over 2-4 hours using a syringe pump.
-
Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature overnight. Monitor progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the trans and cis isomers and remove catalyst residues. The trans isomer is typically the less polar product.
Protocol 2: Synthesis of trans-2-Methyl-2-phenylcyclopropanecarboxylic acid
-
Dissolve the purified trans-ester (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2 M NaOH).
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Protocol 3: Synthesis of trans-2-Methyl-2-phenylcyclopropan-1-amine (via Curtius Rearrangement)
-
To a solution of the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Heat the mixture to 80-90 °C and stir until gas evolution (N₂) ceases (typically 2-4 hours), indicating the formation of the isocyanate.
-
Cool the reaction mixture and slowly add 6 M aqueous HCl (5-10 eq).
-
Heat the biphasic mixture to reflux and stir vigorously overnight to effect hydrolysis of the isocyanate.
-
Cool to room temperature, separate the layers, and wash the aqueous layer with ethyl acetate.
-
Basify the aqueous layer to pH >12 with 50% NaOH solution, ensuring the mixture remains cool.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, often as an oil.
Protocol 4: Formation of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride
-
Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a 4 M solution of HCl in 1,4-dioxane (1.1 eq) with stirring.
-
A precipitate will form. Continue stirring for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.
-
The product can be further purified by recrystallization if necessary.
Data Summary
The following table summarizes the key transformations and expected outcomes. Yields are representative and will vary based on specific conditions and scale.
| Step | Transformation | Key Reagents | Typical Yield | Product Form |
| 1 | Cyclopropanation | α-Methylstyrene, EDA, Rh₂(OAc)₄ | 60-80% | Colorless Oil |
| 2 | Saponification | Ethyl Ester, NaOH(aq), EtOH | >95% | White Solid |
| 3 | Curtius Rearrangement | Carboxylic Acid, DPPA, HCl(aq) | 70-85% | Colorless Oil |
| 4 | Salt Formation | Free Amine, HCl in Dioxane | >95% | White Crystalline Solid |
Conclusion
The is a multi-step process that relies on well-established and robust chemical transformations. The pathway involving catalytic cyclopropanation of α-methylstyrene followed by a Curtius rearrangement of the resulting carboxylic acid provides an efficient and reliable route to this important pharmaceutical building block. By understanding the underlying mechanisms and the rationale for procedural choices, researchers can confidently approach the synthesis and modification of this and related cyclopropylamine structures, paving the way for the discovery of new therapeutic agents.
References
- BenchChem. A Technical Guide to the Synthesis and Characterization of Novel Tranylcypromine Analogs.
- Cantin, T., et al. Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synlett, 2023.
- Ganesan, A., et al. Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors. PubMed, 2011.
- Pore, S. B., & Gholap, S. P. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health (NIH).
- Cantin, T., et al. Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. ResearchGate, 2023.
- Sulfur-Mediated Formal Allylic C-H Cyclopropanation of α-Methylstyrenes. PubMed, 2023.
- Cantin, T., et al. Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Thieme Connect, 2023.
- Sulfur-Mediated Formal Allylic C–H Cyclopropanation of α-Methylstyrenes. American Chemical Society, 2023.
- Suzuki, T., et al. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central, 2022.
- Ni-Catalyzed Ring Opening of Cyclopropanes with Amines. Synfacts, 2012.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH).
- Intrieri, D., et al. Highly Diastereoselective Cyclopropanation of α-methylstyrene Catalysed by a C2-symmetrical Chiral Iron Porphyrin Complex. PubMed, 2014.
- Intrieri, D., et al. Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex. RSC Publishing, 2013.
- Competitive cyclopropanation reactions performed using Styrene, α‐Methylstyrene and 1,1‐Diphenyl ethylene as substrates and CuP2M as catalyst. ResearchGate.
- Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. ACS Publications, 2019.
- The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. ResearchGate.
- General method for the synthesis of tranylcypromine. Reagents and... ResearchGate.
- Process for the manufacture of cyclopropylamine. Google Patents.
- Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. PubMed, 2017.
- Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. China Journal of Pharmaceutical Industry, 2023.
- Curtius Rearrangement. Alfa Chemistry.
- Curtius rearrangement. Wikipedia.
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An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. Given the limited publicly available experimental data for this specific compound, this document focuses on the foundational chemical principles, predicted spectroscopic characteristics, and detailed experimental protocols necessary for its synthesis and thorough characterization. This approach is designed to empower researchers to generate and interpret their own data, ensuring scientific rigor and advancing our understanding of this unique molecule.
Introduction: The Significance of the Phenylcyclopropylamine Scaffold
The 2-phenylcyclopropylamine framework is a privileged scaffold in medicinal chemistry, most notably represented by the antidepressant drug tranylcypromine.[1] The rigid, strained cyclopropane ring, coupled with the aromatic phenyl group and the basic amine, imparts a unique three-dimensional structure that can lead to potent and specific interactions with biological targets. The introduction of a methyl group on the cyclopropane ring, as in 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, is anticipated to further modulate its steric and electronic properties, potentially influencing its pharmacological and toxicological profile. A thorough understanding of its chemical properties is therefore a critical prerequisite for any investigation into its potential applications.
Molecular Structure and Physicochemical Properties
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, with the CAS number 90874-48-9, possesses a molecular formula of C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol . The structure features a chiral center at the carbon bearing the amine group and a quaternary carbon attached to the methyl and phenyl groups. This leads to the possibility of stereoisomers, which could have distinct biological activities.
| Property | Predicted/Calculated Value | Source |
| Molecular Formula | C₁₀H₁₄ClN | ChemScene[2] |
| Molecular Weight | 183.68 g/mol | Sigma-Aldrich |
| IUPAC Name | 2-methyl-2-phenylcyclopropan-1-amine;hydrochloride | N/A |
| CAS Number | 90874-48-9 | Sigma-Aldrich |
Proposed Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route could involve the reaction of α-methylstyrene with an appropriate carbene or carbenoid precursor to form the cyclopropane ring, followed by functional group manipulation to introduce the amine.
Caption: Proposed synthetic pathway for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
Experimental Protocol: Synthesis
-
Cyclopropanation: To a solution of α-methylstyrene in a suitable solvent (e.g., dichloromethane), add a solution of a dihalocarbene precursor (e.g., from haloform and a base) or a Simmons-Smith reagent. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Amination: The resulting cyclopropane intermediate would then undergo a series of reactions to convert a suitable functional group (e.g., a halide or a carboxylic acid derivative) into a primary amine. This could involve, for example, a Curtius, Hofmann, or Schmidt rearrangement, or a direct nucleophilic substitution with an amine equivalent.
-
Salt Formation: The purified free base of 2-Methyl-2-phenylcyclopropan-1-amine is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol) to precipitate the hydrochloride salt.
-
Final Purification: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Spectroscopic Characterization: A Predictive and Practical Guide
Due to the absence of published spectra, this section provides predicted spectroscopic data based on the known structure and general principles of spectroscopy. These predictions are intended to guide researchers in the analysis of experimentally obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and methyl protons. The exact chemical shifts and coupling constants will be influenced by the stereochemistry of the molecule.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet | 5H |
| Cyclopropyl (CH) | 1.0 - 1.5 | Multiplet | 1H |
| Cyclopropyl (CH₂) | 0.5 - 1.2 | Multiplets | 2H |
| Methyl (CH₃) | 1.3 - 1.6 | Singlet | 3H |
| Amine (NH₃⁺) | 8.0 - 9.0 | Broad Singlet | 3H |
Note: The amine protons will be exchangeable with D₂O.
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Phenyl (ipso-C) | 140 - 145 |
| Phenyl (Ar-C) | 125 - 130 |
| Quaternary Cyclopropyl (C-CH₃) | 25 - 35 |
| Cyclopropyl (CH) | 20 - 30 |
| Cyclopropyl (CH₂) | 10 - 20 |
| Methyl (CH₃) | 15 - 25 |
Experimental Protocol: NMR Data Acquisition
Caption: A typical workflow for NMR analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, coupling constants, and integrations to assign the signals to the corresponding nuclei in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | Characteristic of a primary amine salt.[4] |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C-H Stretch (Aliphatic) | 3000 - 2850 | |
| N-H Bend (Ammonium) | 1600 - 1500 | |
| C=C Stretch (Aromatic) | 1600 - 1450 | |
| C-N Stretch | 1250 - 1020 | [4] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Under electron ionization, the molecule is expected to fragment in a characteristic manner. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the free base (C₁₀H₁₃N), which is approximately 147.10.
-
α-Cleavage: The most likely fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a methyl radical (•CH₃) or a phenylcyclopropyl radical.
-
Ring Opening: The strained cyclopropane ring may undergo ring-opening upon ionization, leading to various fragment ions.[5]
-
Loss of Benzene: Fragmentation involving the phenyl group could lead to the loss of a neutral benzene molecule.
Experimental Protocol: Mass Spectrometry
Caption: A general workflow for mass spectrometry analysis.
-
Sample Introduction: Introduce the sample into the mass spectrometer, either by direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Stability and Reactivity
The chemical stability and reactivity of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride are influenced by its constituent functional groups.
-
Amine Group: The primary amine is basic and will react with acids to form salts. It can also undergo reactions typical of primary amines, such as acylation and alkylation.
-
Cyclopropane Ring: The three-membered ring is strained and can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or upon catalytic hydrogenation.[5]
-
Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the reaction conditions may need to be carefully controlled to avoid reactions at the other functional groups.
Conclusion
This technical guide provides a comprehensive framework for the chemical characterization of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. While experimental data for this specific molecule is not widely available, the predictive spectroscopic data and detailed experimental protocols outlined herein offer a clear path for researchers to undertake its synthesis and thorough analysis. A complete understanding of the chemical properties of this compound is essential for any future investigations into its potential as a lead compound in drug discovery or as a tool for chemical biology research.
References
-
Syntheses of Biologically Active 2-Arylcyclopropylamines. (URL: [Link])
-
Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (URL: [Link])
-
IR: amines. (URL: [Link])
-
N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. (URL: [Link])
-
(1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | C9H12ClN | CID 6419961 - PubChem. (URL: [Link])
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spectroscopic analysis of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the , a compound of significant interest in pharmaceutical and chemical research. Tailored for researchers, analytical scientists, and drug development professionals, this document delves into the core principles and practical applications of essential spectroscopic techniques. We will explore Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy to establish the identity, purity, and structural integrity of this molecule. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol functions as a self-validating system. All claims and methodologies are substantiated with citations to authoritative sources, upholding the highest standards of scientific integrity.
Introduction: The Imperative of Spectroscopic Characterization
The structural complexity of 2-Methyl-2-phenylcyclopropan-1-amine, featuring a strained cyclopropane ring, a quaternary carbon, and a chiral center, necessitates a rigorous and multi-faceted analytical approach for its characterization. As the hydrochloride salt, its physical properties and spectral behavior are influenced by its ionic nature. Unambiguous confirmation of the chemical structure and the assessment of purity are critical prerequisites for its use in any research, development, or quality control setting. Spectroscopic analysis serves as the cornerstone of this characterization, providing a detailed molecular "fingerprint." This guide offers an expert-level perspective on generating and interpreting high-quality spectroscopic data for this specific analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. For 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a combination of ¹H, ¹³C, and 2D NMR experiments is required for an unequivocal assignment of all atoms.
Foundational Principles for NMR Analysis
The interpretation of the NMR spectra hinges on understanding the molecule's distinct chemical environments:
-
Phenyl Group: The five protons on the monosubstituted benzene ring will appear in the aromatic region of the ¹H spectrum (typically δ 7.2-7.5 ppm), often as a complex multiplet. The corresponding carbons will resonate in the δ 125-150 ppm range in the ¹³C spectrum.
-
Cyclopropane Ring: The protons on the three-membered ring are diastereotopic and will exhibit complex spin-spin coupling. Due to the ring strain and anisotropic effects, they are shielded and appear in the upfield region of the ¹H spectrum (typically δ 0.5-2.0 ppm).
-
Methyl Group: A sharp singlet is anticipated for the three methyl protons in the ¹H spectrum, providing a distinct landmark.
-
Amine Group (Ammonium): In the hydrochloride salt, the amine exists as an ammonium group (-NH₃⁺). The protons attached to the nitrogen are often broad due to quadrupolar relaxation and exchange with trace amounts of water in the solvent. Their chemical shift can be highly variable. The methine proton (CH-N) adjacent to the nitrogen is deshielded and will appear further downfield than the other aliphatic protons.
Experimental Protocol: High-Field NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C spectra for complete structural assignment.
Instrumentation: A 500 MHz or higher NMR spectrometer is recommended to resolve the complex splitting patterns of the cyclopropyl and aromatic protons.
Sample Preparation:
-
Weigh approximately 10-15 mg of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices for dissolving the salt. DMSO-d₆ is particularly useful for observing the N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters (¹H NMR):
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30° | Provides optimal signal-to-noise for quantitative analysis without saturating the spins. |
| Spectral Width | -2 to 12 ppm | Encompasses the full expected range from the shielded cyclopropyl protons to the ammonium protons. |
| Relaxation Delay | 5.0 s | Ensures full relaxation of all protons, including the quaternary carbon-adjacent protons, for accurate integration. |
| Number of Scans | 16 | Sufficient for a good signal-to-noise ratio with the specified sample concentration. |
Acquisition Parameters (¹³C{¹H} NMR):
| Parameter | Recommended Value | Rationale |
| Pulse Program | Proton-decoupled | Simplifies the spectrum to single lines for each unique carbon, facilitating assignment. |
| Spectral Width | 0 to 160 ppm | Covers the expected range for all aliphatic and aromatic carbons. |
| Relaxation Delay | 2.0 s | Standard delay suitable for most carbon environments. |
| Number of Scans | ≥1024 | Required due to the low natural abundance of the ¹³C isotope. |
Data Interpretation and Expected Shifts
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for definitively linking proton and carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations
| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations |
| Phenyl Protons | 7.20 - 7.50 (m) | 127.0 - 129.0 | To adjacent phenyl carbons and the quaternary cyclopropyl carbon. |
| Phenyl C-ipso | - | ~142.0 | From ortho-phenyl protons and methyl protons. |
| Cyclopropyl-CH-N | ~2.8 (m) | ~38.0 | To phenyl carbons, quaternary cyclopropyl carbon, and methyl carbon. |
| Cyclopropyl-CH₂ | 0.8 - 1.5 (m, diastereotopic) | ~18.0 | To quaternary cyclopropyl carbon and CH-N carbon. |
| Quaternary Cyclopropyl-C | - | ~28.0 | From all cyclopropyl protons and methyl protons. |
| Methyl Protons | ~1.5 (s) | ~25.0 | To quaternary cyclopropyl carbon and ipso-phenyl carbon. |
| Ammonium Protons | Variable, broad | - | May show weak correlation to the CH-N carbon. |
Mass Spectrometry (MS): Precise Molecular Mass Confirmation
Mass spectrometry is critical for confirming the molecular weight and elemental composition of the target compound.
Rationale for Ionization Technique
Electrospray Ionization (ESI) is the method of choice for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. As a soft ionization technique, ESI is ideal for polar and pre-ionized compounds, allowing the protonated free base to be observed with minimal fragmentation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To obtain an accurate mass measurement of the molecular ion, confirming its elemental composition.
Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer, capable of resolution >10,000 and mass accuracy <5 ppm.
Sample Preparation:
-
Prepare a stock solution of the sample in methanol at 1 mg/mL.
-
Perform a serial dilution to a final concentration of ~1-5 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile/water + 0.1% formic acid). The acid ensures the amine remains protonated.
Acquisition Parameters (Positive Ion ESI):
| Parameter | Recommended Value | Rationale |
| Ionization Mode | ESI Positive | The basic amine group readily accepts a proton. |
| Mass Range (m/z) | 50 - 400 | This range comfortably includes the expected molecular ion. |
| Capillary Voltage | 3.0 - 4.0 kV | Standard operating voltage for stable electrospray. |
| Gas Temperature | 250 - 350 °C | Ensures efficient desolvation of the ions. |
Expected Data
The analysis will target the protonated molecular ion of the free base (C₁₀H₁₃N).
-
Molecular Formula (Free Base): C₁₀H₁₃N
-
Monoisotopic Mass (Free Base): 147.1048 g/mol
-
Expected [M+H]⁺ (protonated ion): 148.1121 m/z[1]
An observed mass within 5 ppm of the theoretical value provides high confidence in the elemental composition.
Infrared (IR) Spectroscopy: Functional Group Verification
IR spectroscopy provides a rapid and non-destructive method for confirming the presence of key functional groups.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its simplicity and minimal sample preparation.
Objective: To acquire a vibrational spectrum of the solid material to identify characteristic functional groups.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with a diamond ATR accessory.
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the hydrochloride salt powder onto the crystal.
-
Apply consistent pressure with the built-in press to ensure good contact.
-
Acquire the sample spectrum over the range of 4000-600 cm⁻¹ for at least 32 scans at a resolution of 4 cm⁻¹.
Data Interpretation
Table 2: Key IR Absorption Bands for Identification
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 3200 - 2800 | Strong, Broad | N-H stretching of the R-NH₃⁺ ammonium group. |
| 3100 - 3000 | Medium, Sharp | C-H aromatic stretching. |
| 2980 - 2850 | Medium | C-H aliphatic stretching (methyl and cyclopropyl). |
| ~1600, ~1500 | Medium-Weak | C=C aromatic ring stretching. |
| 1610 - 1500 | Medium, Broad | N-H bending of the ammonium group. |
| ~750 and ~700 | Strong | Out-of-plane C-H bending for a monosubstituted benzene ring. |
UV-Vis Spectroscopy: Characterizing the Chromophore
UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule. For this compound, the phenyl ring is the sole chromophoric system.
Experimental Protocol
Objective: To determine the absorption maxima (λₘₐₓ) of the phenyl chromophore.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Dissolve the sample in a UV-transparent solvent like ethanol.
-
Prepare a solution with a concentration that yields an absorbance between 0.5 and 1.0 AU at the maximum.
-
Scan the spectrum from 400 nm down to 200 nm using the solvent as a blank.
Expected Data
The spectrum is expected to show characteristic absorbance for a benzene ring:
-
λₘₐₓ ≈ 250-270 nm: A band with fine vibrational structure, corresponding to the π → π* (B-band) transition of the phenyl group.
Integrated Analytical Strategy
No single technique provides a complete picture. The true analytical power lies in the integration of data from all methods to build an unassailable case for the structure and purity of the analyte.
Caption: Integrated workflow for the spectroscopic confirmation of 2-Methyl-2-phenylcyclopropan-1-amine HCl.
Conclusion
The spectroscopic characterization of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is a systematic process that leverages the strengths of multiple analytical techniques. By following the expert-driven protocols and interpretive guidelines detailed in this document, scientists can ensure the generation of robust, reliable, and defensible data. This rigorous analytical foundation is indispensable for advancing research and ensuring product quality in the chemical and pharmaceutical industries.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). 2-methyl-2-phenylcyclopropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
-
International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
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An In-Depth Technical Guide to the Core Mechanism of Action of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride and its Class
A Senior Application Scientist's Synthesis of its Presumed Primary Pharmacological Activity as a Monoamine Oxidase Inhibitor
Disclaimer: Scientific literature extensively details the mechanism of action for trans-2-phenylcyclopropan-1-amine (tranylcypromine). However, specific research on the biological activity of its methylated analog, 2-Methyl-2-phenylcyclopropan-1-amine, is not widely available. This guide, therefore, extrapolates the core mechanism of action based on the well-established pharmacology of the parent compound and the principles of structure-activity relationships for this class of molecules. The foundational mechanism is presumed to be the inhibition of monoamine oxidase.
Introduction
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride belongs to the phenylcyclopropylamine class of compounds. This structural motif is famously represented by tranylcypromine, a potent and irreversible inhibitor of monoamine oxidase (MAO).[1] These enzymes are central to the metabolic degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[2] By inhibiting MAO, phenylcyclopropylamines effectively increase the synaptic concentration of these neurotransmitters, a mechanism that underpins their therapeutic effects, primarily in the treatment of major depressive disorder.[1] The addition of a methyl group to the cyclopropane ring, as in the case of 2-Methyl-2-phenylcyclopropan-1-amine, is anticipated to modulate its potency, selectivity, and pharmacokinetic profile, but the fundamental interaction with MAO is likely conserved.
Primary Pharmacological Target: Monoamine Oxidase (MAO)
The principal mechanism of action for the phenylcyclopropylamine class is the inhibition of monoamine oxidase. MAO exists in two isoforms, MAO-A and MAO-B, which are flavin-containing enzymes located on the outer mitochondrial membrane.[2] They play a critical role in regulating the levels of monoamine neurotransmitters in the central nervous system and peripheral tissues.
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is strongly correlated with antidepressant effects.
-
MAO-B: Primarily metabolizes dopamine and phenylethylamine. Its inhibition is a therapeutic strategy in the management of Parkinson's disease.
Tranylcypromine is a non-selective inhibitor, meaning it inhibits both MAO-A and MAO-B.[3] This non-selectivity contributes to its broad efficacy but also to a more complex side-effect profile, including the risk of hypertensive crisis when tyramine-rich foods are consumed.[1]
Mechanism of Irreversible Inhibition
The interaction of phenylcyclopropylamines with MAO is a classic example of mechanism-based inactivation, often referred to as "suicide inhibition." The enzyme recognizes the inhibitor as a substrate, initiating its catalytic cycle. However, a reactive intermediate is generated that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.[4]
The proposed mechanism involves the following steps:
-
Initial Binding: The phenylcyclopropylamine binds to the active site of MAO.
-
Oxidation: The flavin cofactor of MAO oxidizes the amine group of the inhibitor.
-
Intermediate Formation: This oxidation leads to the formation of a highly reactive cyclopropyliminium cation intermediate.
-
Covalent Adduct Formation: The strained cyclopropane ring of the intermediate undergoes nucleophilic attack by the reduced FAD cofactor, resulting in the formation of a stable, covalent adduct. This covalent modification permanently inactivates the enzyme.[4]
Because the inhibition is irreversible, the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks.[1]
Signaling Pathways and Downstream Effects
The inhibition of MAO by 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is expected to trigger a cascade of downstream neurochemical and cellular adaptations. By preventing the breakdown of monoamine neurotransmitters, their synaptic concentrations rise, leading to enhanced neurotransmission.
This enhanced signaling through serotonin, norepinephrine, and dopamine receptors is thought to mediate the therapeutic effects. Over time, this can lead to adaptive changes in receptor sensitivity and gene expression, contributing to the long-term clinical benefits in mood disorders.
Experimental Protocols
Protocol 1: In Vitro Determination of MAO-A and MAO-B Inhibition
This protocol outlines a standard method for assessing the inhibitory potency of a compound against both MAO isoforms.
Objective: To determine the IC50 values of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Clorgyline (selective MAO-A inhibitor, for control)
-
Selegiline (selective MAO-B inhibitor, for control)
-
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare serial dilutions of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, clorgyline, and selegiline in potassium phosphate buffer.
-
In a 96-well plate, add the appropriate enzyme (MAO-A or MAO-B) to each well.
-
Add the test compounds at various concentrations to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding kynuramine to each well.
-
Monitor the production of the fluorescent product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| 2-Methyl-2-phenylcyclopropan-1-amine HCl | To be determined | To be determined | To be determined |
| Clorgyline | Known value | Known value | Known value |
| Selegiline | Known value | Known value | Known value |
Visualization of Core Concepts
Figure 1: Proposed Mechanism of MAO Inhibition
Caption: Proposed mechanism of irreversible MAO inhibition.
Figure 2: Downstream Effects of MAO Inhibition
Caption: Signaling cascade following MAO inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenylcyclopropylamines can be modulated by substitutions on the phenyl ring, the cyclopropane ring, and the amino group.[2]
-
Phenyl Ring Substitution: Substituents on the phenyl ring can influence the selectivity for MAO-A versus MAO-B. For example, electron-withdrawing groups can alter the electronic properties of the ring and affect binding affinity.[5]
-
Amino Group Substitution: N-alkylation can also impact potency and selectivity.
-
Cyclopropane Ring Substitution: The introduction of a methyl group at the 2-position of the cyclopropane ring, as in 2-Methyl-2-phenylcyclopropan-1-amine, could have several effects:
-
Steric Hindrance: The methyl group may introduce steric bulk that could either enhance or hinder the binding of the molecule within the active site of MAO, potentially altering its potency and selectivity for the two isoforms.
-
Electronic Effects: The electron-donating nature of the methyl group could subtly influence the reactivity of the cyclopropane ring.
-
Metabolic Stability: The methyl group might affect the metabolic profile of the compound, potentially altering its half-life and duration of action.
-
Further empirical studies are required to fully elucidate the impact of this specific methylation on the pharmacological profile.
Conclusion
Based on its structural similarity to tranylcypromine, 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is presumed to act as an irreversible inhibitor of both MAO-A and MAO-B. This mechanism-based inactivation leads to a sustained increase in the synaptic levels of key monoamine neurotransmitters. The methyl substitution on the cyclopropane ring is likely to modulate the potency, selectivity, and pharmacokinetic properties of the compound. Comprehensive in vitro and in vivo studies are necessary to fully characterize its pharmacological profile and therapeutic potential.
References
-
Teotino, U. M., et al. (1968). Chemical and Biological Properties of Some Aminomethyl-2-phenylcyclopropane Derivatives. Pharmacological Comparison with Tranylcypromine. Journal of Medicinal Chemistry. [Link]
-
Zirkle, C. L., et al. (1962). N-Substituted Cyclopropylamines as Inhibitors of MAO-A and -B Forms. Journal of Medicinal and Pharmaceutical Chemistry. [Link]
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Baker, G. B., et al. (1991). Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. Journal of Pharmacy and Pharmacology. [Link]
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Tripathi, R. K., et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry. [Link]
-
Silverman, R. B. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). trans-(1R,2R)-2-methyl-2-phenylcyclopropan-1-amine. National Center for Biotechnology Information. [Link]
- Google Patents. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tranylcypromine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Wikipedia. (2024). Tranylcypromine. [Link]
-
Kozikowski, A. P., et al. (2013). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry. [Link]
-
PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride. [Link]
-
PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]
-
Tsai, C.-H., et al. (2020). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. International Journal of Molecular Sciences. [Link]
-
Pharmaffiliates. (n.d.). 2-Methyl-1-phenylpropan-1-amine. [Link]
-
PubChem. (n.d.). Methyl(2-phenylpropan-2-yl)amine. National Center for Biotechnology Information. [Link]
-
Teotino, U. M., et al. (1968). Chemical and Biological Properties of Some Aminomethyl-2-phenylcyclopropane Derivatives. Pharmacological Comparison with Tranylcypromine. Journal of Medicinal Chemistry. [Link]
-
Oakwood Chemical. (n.d.). (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Targets of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
Executive Summary
This guide provides a comprehensive analysis of the potential biological targets of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. Due to the limited direct research on this specific molecule, this document employs a scientifically rigorous approach based on structural analogy to its closest well-characterized relative, trans-2-phenylcyclopropylamine (tranylcypromine). We infer and propose primary and secondary biological targets, detail the mechanistic rationale for these hypotheses, and provide actionable, step-by-step experimental workflows for their validation. The primary hypothesized targets are the flavin-dependent amine oxidases: Monoamine Oxidase A and B (MAO-A, MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A). This document is intended for researchers, scientists, and drug development professionals engaged in pharmacology, medicinal chemistry, and oncology.
Introduction: Unveiling a Tranylcypromine Analog
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is a derivative of the phenylcyclopropylamine scaffold. This chemical class is notable in pharmacology, with its parent compound, tranylcypromine (TCP), being a clinically used antidepressant and anxiolytic agent.[1][2] The defining feature of this class is the rigid cyclopropylamine ring, which mimics the conformation of phenethylamines, allowing them to interact with monoamine processing enzymes.
The structure of 2-Methyl-2-phenylcyclopropan-1-amine adds a methyl group to the phenyl-bearing carbon of the cyclopropane ring. This modification, while seemingly minor, can have significant implications for target affinity, selectivity, and metabolism. Given the potent and irreversible inhibitory activity of tranylcypromine on specific enzymes, it is highly probable that 2-Methyl-2-phenylcyclopropan-1-amine shares a similar target profile. This guide will therefore focus on the known targets of tranylcypromine as the most likely candidates for its methylated analog.
The primary objectives of this guide are:
-
To identify and characterize the most probable biological targets based on structure-activity relationships.
-
To elucidate the mechanisms of action at these targets.
-
To provide robust, detailed protocols for the experimental validation of these predicted interactions.
Inferred Primary Targets: The Flavin-Dependent Amine Oxidase Family
The cyclopropylamine moiety is a known mechanism-based inactivator of enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor for oxidative deamination.[3][4] This inactivation occurs via the formation of a covalent adduct with the FAD cofactor.[4] The two most prominent and well-validated targets for the parent compound, tranylcypromine, are Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[1][3]
Biological Function: MAOs are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine) and neuromodulators (e.g., phenethylamine).[5][6][7] They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Inhibition of MAOs leads to increased levels of these neurotransmitters in the brain, which is the basis for their antidepressant effects.[5][6][8]
Mechanism of Inhibition: Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[1][5][7] It acts as a substrate, but the enzymatic reaction creates a reactive intermediate that covalently binds to the FAD cofactor, rendering the enzyme permanently inactive.[1] Due to the identical reactive pharmacophore (the cyclopropylamine ring), 2-Methyl-2-phenylcyclopropan-1-amine is predicted to be an irreversible inhibitor of both MAO isoforms. The additional methyl group may alter the selectivity profile between MAO-A and MAO-B.
Biological Function: LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[9][10] As an epigenetic modulator, LSD1 plays a critical role in regulating gene transcription. It is frequently overexpressed in various cancers, where it contributes to tumor growth and proliferation by silencing tumor suppressor genes.[9][10] This has made LSD1 a promising target for cancer therapy.[9]
Mechanism of Inhibition: The catalytic domain of LSD1 is structurally homologous to that of MAOs and also utilizes an FAD cofactor.[4] Tranylcypromine was one of the first identified small-molecule inhibitors of LSD1, acting through the same mechanism-based inactivation of the FAD cofactor as it does with MAOs.[1][3][4] Numerous tranylcypromine derivatives have since been developed as more potent and selective LSD1 inhibitors for oncology applications.[9][11][12] It is therefore a primary hypothesis that 2-Methyl-2-phenylcyclopropan-1-amine also functions as an irreversible LSD1 inhibitor.
| Target | Biological Family | Function | Relevance of Inhibition |
| MAO-A / MAO-B | Flavin-dependent Amine Oxidase | Neurotransmitter degradation | Antidepressant, Anxiolytic Effects[1][2] |
| LSD1 (KDM1A) | Flavin-dependent Amine Oxidase | Histone Demethylation (Epigenetics) | Anti-cancer, Gene Regulation[9][10][13] |
Putative and Secondary Targets
While MAO and LSD1 are the most probable targets, the phenylcyclopropylamine scaffold may interact with other proteins.
-
Cytochrome P450 (CYP) Enzymes: Tranylcypromine is known to inhibit several CYP enzymes, including CYP2A6, at therapeutic concentrations.[2][14] This can lead to significant drug-drug interactions. It is plausible that its methylated analog would share some of this activity.
-
Aldehyde Dehydrogenases (ALDHs): Recent chemical proteomics studies have shown that tranylcypromine can irreversibly bind to off-targets, including ALDHs.[15]
-
Lysosomal Trapping: Tranylcypromine has been shown to accumulate in lysosomes, which can reduce its effective concentration at its mitochondrial targets (MAOs) and may contribute to off-target effects.[15] This physicochemical property is likely to be shared by its analog.
Experimental Validation Workflow
To confirm these hypotheses, a tiered experimental approach is recommended. This workflow is designed to first confirm the primary mechanism of action and then to characterize the selectivity and cellular effects of the compound.
Caption: Tiered workflow for validating biological targets.
This protocol describes a common method to determine the inhibitory potential (IC50) of a compound against recombinant human LSD1.
Objective: To measure the dose-dependent inhibition of LSD1 by 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
Materials:
-
Recombinant Human LSD1/CoREST complex
-
Dimethylated H3K4 peptide substrate (e.g., H3K4(me2)-Biotin)
-
Horseradish Peroxidase (HRP)
-
Amplex UltraRed reagent
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
384-well black assay plates
-
Test Compound: 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
-
Positive Control: Tranylcypromine (TCP)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and TCP in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer.
-
Enzyme Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the diluted compound or vehicle control (buffer with DMSO).
-
Add 10 µL of LSD1/CoREST enzyme solution (final concentration ~5 nM) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. This pre-incubation is critical for time-dependent inhibitors.
-
-
Initiate Reaction: Add 5 µL of the H3K4me2 peptide substrate (final concentration ~2 µM) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection:
-
Prepare a detection reagent mixture containing HRP and Amplex UltraRed.
-
Add 10 µL of the detection mixture to each well. The HRP reacts with the hydrogen peroxide byproduct of the demethylation reaction, which in turn reacts with Amplex UltraRed to produce a fluorescent signal.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the fluorescence intensity on a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive (enzyme + vehicle) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation System:
-
Positive Control (TCP): Ensures the assay is performing correctly and provides a benchmark for potency.
-
Vehicle Control (DMSO): Defines 0% inhibition.
-
No Enzyme Control: Defines 100% inhibition (background signal).
This protocol assesses the ability of the compound to inhibit LSD1 activity within a cellular context by measuring the levels of its substrate.
Objective: To determine if the compound increases H3K4me2 levels in a cancer cell line known to be sensitive to LSD1 inhibition (e.g., MV4-11, an AML cell line).
Materials:
-
MV4-11 cells
-
RPMI-1640 medium with 10% FBS
-
Test Compound and Tranylcypromine (TCP)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary Antibodies: Rabbit anti-H3K4me2, Rabbit anti-Total Histone H3
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate MV4-11 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM), TCP as a positive control, and a vehicle (DMSO) control.
-
Incubate for 48-72 hours.
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for H3K4me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against Total Histone H3 as a loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the H3K4me2 signal to the Total H3 signal.
-
Causality and Interpretation: A dose-dependent increase in the H3K4me2 signal relative to the total H3 control would strongly indicate that the compound is engaging and inhibiting LSD1 within the cell.
Caption: Inhibition of LSD1 prevents demethylation of H3K4me2.
Summary and Future Directions
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, by virtue of its structural identity to the tranylcypromine pharmacophore, is strongly predicted to be an irreversible inhibitor of Monoamine Oxidase (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1). The addition of a methyl group may influence its potency and selectivity, warranting a thorough investigation.
The experimental workflows provided in this guide offer a clear path to validating these primary targets, starting with direct enzymatic assays and progressing to cellular functional assays. Future research should focus on:
-
Determining the selectivity profile: Quantifying the relative inhibitory activity against MAO-A, MAO-B, and LSD1 is crucial for understanding its potential therapeutic applications and side-effect profile.
-
Stereochemistry: The compound exists as different stereoisomers. Synthesizing and testing the individual enantiomers is critical, as biological activity is often stereospecific.[12]
-
In vivo studies: Following in vitro and cellular validation, in vivo studies in relevant animal models (e.g., behavioral models for depression or xenograft models for cancer) would be the necessary next step to establish efficacy and safety.
This guide provides the foundational knowledge and practical tools for researchers to begin a comprehensive evaluation of this promising pharmacological agent.
References
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Tranylcypromine - Wikipedia. [Link]
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Zheng, Y. C., et al. (2020). Tranylcypromine-Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(23), 14261-14287. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate? [Link]
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Drugs.com. (2023). Tranylcypromine: Package Insert / Prescribing Info / MOA. [Link]
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Pharmacology of Tranylcypromine (Parnate). (2023, March 3). YouTube. [Link]
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Li, Y., et al. (2018). Divalent tranylcypromine derivative as lysine-specific demethylase 1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(21), 3455-3458. [Link]
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Fiedorowicz, J. G., & Swartz, K. L. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatric Services, 71(6), 619-621. [Link]
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Kuykendall, J. R., et al. (2018). The Lysine-Specific Demethylase 1 (LSD1) Inhibitor Tranylcypromine (TCP) in Combination with ATRA Is Tolerable and Has Anti-Leukemic Activity in Adult Patients with Relapsed/Refractory AML and MDS. Blood, 132(Supplement 1), 2721. [Link]
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Prasher, P., et al. (2017). Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors. Bioorganic & Medicinal Chemistry, 25(23), 6147-6157. [Link]
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National Center for Biotechnology Information. (2024). Tranylcypromine. In StatPearls. [Link]
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Götze, S., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Chemical Biology, 1(4), 275-283. [Link]
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EpigenTek. (n.d.). Trans-2-Phenylcyclopropylamine hydrochloride. [Link]
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Laux, G., & Volz, H. P. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. Journal of Neural Transmission, 124(8), 953-969. [Link]
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Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416. [Link]
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An In-depth Technical Guide to the Structural Analogs of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 2-phenylcyclopropylamine scaffold, exemplified by the monoamine oxidase (MAO) inhibitor tranylcypromine, represents a privileged structure in medicinal chemistry. Its rigid framework has proven to be a fertile ground for the development of potent inhibitors of not only MAOs but also the epigenetic enzyme, lysine-specific demethylase 1 (LSD1). This guide delves into the core structural and functional aspects of this class of compounds, with a specific focus on the largely unexplored territory of analogs bearing alkyl substitutions on the cyclopropane ring, typified by 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. We will explore the established structure-activity relationships (SAR) of the parent scaffold, propose synthetic pathways for novel C2-methylated analogs, and provide detailed protocols for their pharmacological evaluation. This document serves as a comprehensive resource for researchers aiming to expand the therapeutic potential of this versatile chemical motif.
Introduction: The 2-Phenylcyclopropylamine Core
The 2-phenylcyclopropylamine moiety is a conformationally restricted analog of phenethylamine. This structural rigidity is key to its potent biological activity, as it pre-organizes the pharmacophoric elements—the phenyl ring and the amino group—in a specific spatial orientation for optimal target engagement. The parent compound of this class, tranylcypromine (trans-2-phenylcyclopropylamine), is a clinically used antidepressant that irreversibly inhibits both MAO-A and MAO-B.[1] More recently, tranylcypromine and its derivatives have been identified as potent inhibitors of LSD1, an enzyme implicated in various cancers, opening up new avenues for therapeutic development.[2][3]
This guide will focus on the structural analog 2-Methyl-2-phenylcyclopropan-1-amine, a compound that introduces a methyl group at the C2 position of the cyclopropane ring. This substitution is anticipated to significantly influence the compound's steric and electronic properties, potentially leading to altered potency, selectivity, and metabolic stability.
The Pharmacological Landscape: MAO and LSD1 Inhibition
Mechanism of Action: Irreversible Inhibition
The primary mechanism of action for 2-phenylcyclopropylamines is the mechanism-based irreversible inhibition of flavin-dependent amine oxidases, including MAO and LSD1.[3][4] The catalytic cycle of these enzymes involves the oxidation of the amine substrate, coupled with the reduction of the flavin adenine dinucleotide (FAD) cofactor. 2-Phenylcyclopropylamines, upon oxidation by the FAD cofactor, are thought to form a reactive radical intermediate that covalently modifies the FAD, leading to irreversible inactivation of the enzyme.[3]
Caption: Proposed mechanism of irreversible inhibition of FAD-dependent amine oxidases.
Structure-Activity Relationships (SAR) of the 2-Phenylcyclopropylamine Scaffold
Extensive research on tranylcypromine analogs has elucidated key structural features that govern their inhibitory activity and selectivity.
-
Stereochemistry: The trans configuration of the phenyl and amino groups on the cyclopropane ring is generally favored for potent MAO and LSD1 inhibition.[5]
-
Phenyl Ring Substitution: Substitution on the phenyl ring significantly modulates activity. Electron-withdrawing groups, such as halogens, at the para-position can enhance potency.[6]
-
N-Alkylation: Substitution on the primary amine can influence selectivity between MAO-A, MAO-B, and LSD1. N-alkylation has been shown to improve selectivity for LSD1 over MAOs.[7]
The Unexplored Frontier: C2-Alkylation
The introduction of a methyl group at the C2 position, as in 2-Methyl-2-phenylcyclopropan-1-amine, presents an intriguing modification. Based on the known SAR, we can hypothesize the following effects:
-
Steric Hindrance: The methyl group could introduce steric hindrance that may either enhance or diminish binding affinity, depending on the topology of the enzyme's active site.
-
Altered Electronics: The electron-donating nature of the methyl group could influence the electronic properties of the phenyl ring and the cyclopropane ring, potentially affecting the ease of oxidation and subsequent covalent modification of the FAD cofactor.
-
Metabolic Stability: The methyl group might block a potential site of metabolism, leading to improved pharmacokinetic properties.
Table 1: Summary of Known SAR for 2-Phenylcyclopropylamine Analogs
| Structural Modification | Effect on MAO Inhibition | Effect on LSD1 Inhibition | Reference(s) |
| trans vs. cis Stereochemistry | trans is generally more potent | trans is generally more potent | [5] |
| Phenyl Ring Substitution (e.g., p-Fluoro) | Can increase potency for MAO-A and MAO-B | Can increase potency | [6] |
| N-Alkylation | Can modulate selectivity between MAO-A and MAO-B | Can improve selectivity over MAOs and enhance potency | [7] |
| C2-Methylation (Hypothesized) | Unknown; may alter potency and selectivity | Unknown; may alter potency and selectivity | N/A |
Synthesis of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride and its Analogs
Proposed Synthetic Workflow
A potential synthetic strategy involves the gem-dimethylcyclopropanation of a suitable precursor, followed by functional group manipulations to introduce the amine.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1,1-dimethyl-2-phenylcyclopropane
This step can be achieved via the gem-dimethylcyclopropanation of styrene using a reagent such as triisopropylsulfoxonium tetrafluoroborate.[8]
-
To a solution of styrene (1.0 eq) in anhydrous DMF, add triisopropylsulfoxonium tetrafluoroborate (1.2 eq).
-
Cool the mixture to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,1-dimethyl-2-phenylcyclopropane.
Step 2: Functionalization of the Cyclopropane Ring
This step is more challenging and may require exploratory work. One potential approach is a C-H activation/functionalization strategy, though this can be complex. A more classical approach would involve starting with a functionalized styrene derivative.
Alternative Step 1 & 2: Synthesis of 2-methyl-2-phenylcyclopropanecarboxylic acid
A more direct route would involve the cyclopropanation of a suitable α-methylstyrene derivative with a diazoacetate, followed by hydrolysis.
-
React α-methylstyrene with ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium or copper catalyst) to yield ethyl 2-methyl-2-phenylcyclopropanecarboxylate.
-
Hydrolyze the resulting ester with aqueous sodium hydroxide, followed by acidic workup, to obtain 2-methyl-2-phenylcyclopropanecarboxylic acid.
Step 3: Curtius Rearrangement to form the Amine
The carboxylic acid can be converted to the corresponding amine via a Curtius rearrangement.
-
Treat the 2-methyl-2-phenylcyclopropanecarboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in a suitable solvent (e.g., toluene).
-
Heat the reaction mixture to induce the Curtius rearrangement, forming the isocyanate intermediate.
-
Quench the reaction with aqueous acid (e.g., HCl) to hydrolyze the isocyanate and form the desired 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
-
The product can be isolated by filtration or extraction and purified by recrystallization.
Pharmacological Evaluation: In Vitro Assays
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to determine the IC50 values of test compounds against MAO-A and MAO-B.
-
Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B. Kynuramine is a suitable non-selective substrate that is metabolized to a fluorescent product.
-
Assay Procedure:
-
Pre-incubate the MAO enzyme with various concentrations of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a defined period (e.g., 15 minutes) to allow for irreversible inhibition.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
Incubate for a specific time (e.g., 30 minutes) at 37 °C.
-
Stop the reaction by adding a suitable quenching agent (e.g., perchloric acid).
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
A variety of commercial kits are available for measuring LSD1 activity. The following is a general protocol based on a horseradish peroxidase (HRP)-coupled assay.
-
Reagents: Use recombinant human LSD1 and a biotinylated H3 peptide substrate. The assay also requires HRP and a suitable fluorogenic HRP substrate.
-
Assay Procedure:
-
Pre-incubate LSD1 with various concentrations of the test compound in an appropriate assay buffer.
-
Initiate the reaction by adding the H3 peptide substrate and FAD.
-
Incubate to allow for demethylation, which produces hydrogen peroxide.
-
Add the HRP and fluorogenic substrate to detect the generated hydrogen peroxide.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis: Determine the IC50 values as described for the MAO inhibition assay.
Future Directions and Conclusion
The exploration of structural analogs of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride holds significant promise for the discovery of novel therapeutics targeting MAOs and LSD1. The introduction of a methyl group at the C2 position of the cyclopropane ring is a key, yet uninvestigated, structural modification that could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The synthetic strategies and pharmacological evaluation protocols outlined in this guide provide a solid framework for researchers to embark on the synthesis and characterization of these novel analogs. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to fully elucidate the therapeutic potential of this exciting class of compounds.
References
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- Fiedler, K., et al. (2019). Tranylcypromine: A narrative review of its pharmacology, safety, and efficacy in the treatment of major depressive disorder. Brain and Behavior, 9(11), e01429.
- Niwa, H., et al. (2020). Development and structural evaluation of N-alkylated trans-2-phenylcyclopropylamine-based LSD1 inhibitors. ChemMedChem, 15(9), 787–793.
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- A modular approach to the synthesis of gem-disubstituted cyclopropanes. Organic Letters, 20(10), 2867-2871.*
- Synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes. Organic Letters, 18(15), 3646-3649.*
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- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 34(1), 157-166.*
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- N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Biochemical Pharmacology, 27(13), 1767-1769.*
- Method of synthesis of trans-2-phenylcyclopropylamine.
- Structure-Activity Relationships of C-2 analogues.
- Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 27(22), 5030-5034.*
- A new method for the preparation of 2,2-dialkylcyclopropylamines.
- Asymmetric Synthesis of Cyclopropylamine Deriv
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. International Journal of Molecular Sciences, 23(16), 9308.*
- 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase. Journal of Medicinal Chemistry, 28(12), 1953-1957.*
- The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. International Journal of Molecular Sciences, 22(16), 8824.*
- Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 676239.
- Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B, 13(4), 1435-1455.*
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An In-depth Technical Guide to the Discovery and History of Phenylcyclopropylamine Compounds
Abstract
The phenylcyclopropylamine scaffold represents a cornerstone in the history of neuropharmacology and continues to be a fertile ground for modern drug discovery. This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of this remarkable class of compounds. We will begin with the seminal synthesis of trans-2-phenylcyclopropylamine, the parent compound of the renowned antidepressant tranylcypromine, and trace its journey from a potential nasal decongestant to a powerful monoamine oxidase (MAO) inhibitor. The guide will delve into the intricate mechanisms of irreversible MAO inhibition, explore the structure-activity relationships (SAR) that have driven the development of more selective agents, and detail the expansion of the phenylcyclopropylamine pharmacophore into new therapeutic arenas, most notably as potent inhibitors of lysine-specific demethylase 1 (LSD1) for oncological applications. This document is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights and detailed experimental methodologies.
The Genesis of a Privileged Scaffold: The Discovery of trans-2-Phenylcyclopropylamine
The story of phenylcyclopropylamine compounds begins not in the realm of psychoactive drugs, but in the pursuit of novel amphetamine analogs. In 1948, Alfred Burger and William L. Yost at the University of Virginia synthesized trans-2-phenylcyclopropylamine, viewing it as a cyclized version of amphetamine's side chain.[1][2] Their initial interest lay in its potential as a central nervous system stimulant.[3] The original synthesis, a multi-step process, laid the groundwork for what would become a significant class of bioactive molecules.
The Original Synthesis by Burger and Yost (1948)
The pioneering synthesis of trans-2-phenylcyclopropylamine involved the reaction of styrene with ethyl diazoacetate to form a mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate. This was followed by hydrolysis to the corresponding carboxylic acids, separation of the trans isomer, and subsequent conversion to the amine via a Curtius rearrangement.[2][4]
Experimental Protocol: Synthesis of trans-2-Phenylcyclopropylamine Sulfate (Adapted from historical methods)
This protocol is a representation of the classical synthetic route. Modern methods may offer improved yields and safety profiles.
Step 1: Synthesis of cis,trans-Ethyl 2-Phenylcyclopropanecarboxylate
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser, heat freshly distilled styrene to 125-140°C under a nitrogen atmosphere.[4]
-
Slowly add a mixture of styrene and ethyl diazoacetate dropwise to the heated styrene, maintaining the reaction temperature.[4]
-
After the addition is complete, continue heating for a few hours.
-
Distill the reaction mixture under vacuum to remove unreacted styrene and isolate the crude ethyl 2-phenylcyclopropanecarboxylate.
Step 2: Isomerization and Hydrolysis to trans-2-Phenylcyclopropanecarboxylic Acid
-
Dissolve the crude ester in anhydrous ethanol and add sodium ethoxide. Reflux the mixture to favor the formation of the more stable trans isomer.[4]
-
After the isomerization, add a solution of sodium hydroxide in a mixture of ethanol and water and reflux to hydrolyze the ester.[4]
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Isolate the crude trans-2-phenylcyclopropanecarboxylic acid by filtration.
Step 3: Curtius Rearrangement to trans-2-Phenylcyclopropylamine
-
Treat the trans-2-phenylcyclopropanecarboxylic acid with thionyl chloride in benzene to form the acid chloride.[4]
-
Carefully react the acid chloride with sodium azide in toluene to form the acyl azide.[4]
-
Heat the acyl azide solution to induce the Curtius rearrangement, forming the isocyanate.
-
Hydrolyze the isocyanate by refluxing with concentrated hydrochloric acid.[4]
-
Basify the solution with a strong base (e.g., 60% KOH) and extract the free amine with an organic solvent.
Step 4: Formation of the Sulfate Salt
-
Dissolve the isolated free amine in ethanol.
-
Add a solution of concentrated sulfuric acid in ethanol until the pH is acidic.
-
The trans-2-phenylcyclopropylamine sulfate will precipitate and can be collected by filtration.
A Serendipitous Discovery: Tranylcypromine as a Monoamine Oxidase Inhibitor
For over a decade after its initial synthesis, the full therapeutic potential of trans-2-phenylcyclopropylamine, later named tranylcypromine, remained unrecognized. It was initially investigated as a nasal decongestant but was found to be ineffective.[5] The turning point came in 1959 when its potent monoamine oxidase (MAO) inhibitory activity was discovered.[6] This discovery was significant because, unlike the hydrazine-based MAOIs of the time (e.g., iproniazid), tranylcypromine's non-hydrazine structure was thought to offer a better therapeutic index.[6] In 1961, it was approved for the treatment of major depression in the United States under the brand name Parnate.[3]
Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase
Tranylcypromine acts as a non-selective and irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[7] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[7] By irreversibly inhibiting MAO, tranylcypromine leads to an increase in the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.[7][8] The inhibition is considered a "suicide" or mechanism-based inactivation, where the enzyme metabolizes tranylcypromine to a reactive intermediate that then covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor.[9][10] Because the inhibition is irreversible, the restoration of MAO activity requires the synthesis of new enzyme molecules, leading to a prolonged duration of action.[7]
Caption: Mechanism of action of tranylcypromine.
The Evolution of Phenylcyclopropylamines: Beyond Depression
While tranylcypromine remains a clinically important antidepressant, particularly for treatment-resistant cases, the phenylcyclopropylamine scaffold has proven to be a "privileged structure" in medicinal chemistry, serving as a template for the development of inhibitors for other enzymes.[11][12]
Structure-Activity Relationship (SAR) Studies of MAO Inhibition
Early SAR studies focused on modifying the phenylcyclopropylamine core to understand the structural requirements for MAO inhibition and to potentially develop more selective inhibitors. Key findings include:
-
Stereochemistry: The trans configuration of the phenyl and amino groups on the cyclopropane ring is crucial for potent MAO inhibitory activity.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can influence both the potency and selectivity of MAO-A versus MAO-B inhibition.
-
N-Alkylation: Modification of the primary amine can lead to compounds with altered selectivity profiles.
A New Frontier: Phenylcyclopropylamines as LSD1 Inhibitors
A significant breakthrough in the application of the phenylcyclopropylamine scaffold came with the discovery of their inhibitory activity against lysine-specific demethylase 1 (LSD1), also known as KDM1A.[13][14] LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9.[13] Overexpression of LSD1 is implicated in various cancers, making it an attractive therapeutic target.
Tranylcypromine itself was found to inhibit LSD1 with an IC50 of less than 2 µM.[6] This discovery sparked a wave of research to develop more potent and selective LSD1 inhibitors based on the phenylcyclopropylamine backbone for cancer therapy.[15][16]
Caption: Phenylcyclopropylamines as LSD1 inhibitors.
Quantitative Analysis of Phenylcyclopropylamine Derivatives
The following table summarizes the inhibitory activities of tranylcypromine and some of its derivatives against MAO-A, MAO-B, and LSD1, highlighting the potential for tuning selectivity through structural modifications.
| Compound | Target | IC50 (µM) | k_inact / K_I (M⁻¹s⁻¹) | Reference |
| Tranylcypromine (2-PCPA) | MAO-A | 2.3 | - | [9] |
| MAO-B | 0.95 | - | [9] | |
| LSD1 | 20.7 | - | [9] | |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 0.17 | - | [17] |
| MAO-B | 0.005 | - | [17] | |
| LSD1 | No inhibition | - | [17] | |
| S2101 | LSD1 | - | 4560 | [13] |
| 1e | MAO-A | 19 | - | [18] |
| MAO-B | >100 | - | [18] | |
| LSD1 | - | 5.5 x 10⁵ | [18] |
Modern Synthetic Approaches and Methodologies
Contemporary synthetic chemistry has provided more efficient and safer routes to phenylcyclopropylamine derivatives, often avoiding the use of hazardous reagents like diazomethane and sodium azide.
Experimental Protocol: General MAO Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of phenylcyclopropylamine compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for non-selective assay, or specific substrates for each isoform)
-
Test compound (phenylcyclopropylamine derivative)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6)
-
Detection reagents (e.g., horseradish peroxidase and a suitable fluorogenic substrate for peroxide detection)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the test compound dilutions or positive control to the respective wells. Include a vehicle control (buffer only).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for irreversible binding.[9]
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagents and measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Broader Pharmacological Profile and Future Directions
The clinical use and development of phenylcyclopropylamine derivatives require a thorough understanding of their broader pharmacological profile, including off-target effects and metabolism.
Off-Target Effects and Metabolism
Tranylcypromine is known to have off-target effects, including inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions.[8] Recent studies have also highlighted its potential for promiscuous protein labeling and lysosomal trapping, which may contribute to its side effect profile.[19] The metabolism of phenylcyclopropylamines can lead to the formation of various metabolites, some of which may retain biological activity.[6] Understanding these metabolic pathways is crucial for predicting the pharmacokinetic and pharmacodynamic properties of new derivatives.
Future Perspectives
The phenylcyclopropylamine scaffold continues to be a source of inspiration for the design of novel therapeutic agents. Current research is focused on:
-
Developing highly selective MAO-B inhibitors for the treatment of neurodegenerative diseases like Parkinson's disease, with reduced risk of the "cheese effect" associated with MAO-A inhibition.
-
Optimizing LSD1 inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of various cancers.[20]
-
Exploring the potential of phenylcyclopropylamine derivatives for other therapeutic targets, leveraging the unique conformational constraints and electronic properties of the cyclopropylamine moiety.
Conclusion
From its unassuming beginnings as an amphetamine analog, the phenylcyclopropylamine scaffold has carved a significant niche in the landscape of medicinal chemistry and pharmacology. The discovery of tranylcypromine's potent MAO inhibitory activity revolutionized the treatment of depression and laid the foundation for decades of research into the structure-activity relationships of this versatile chemical class. The recent emergence of phenylcyclopropylamine-based LSD1 inhibitors for cancer therapy demonstrates the enduring relevance and therapeutic potential of this "privileged structure." As our understanding of the intricate roles of enzymes like MAO and LSD1 in health and disease continues to grow, so too will the opportunities for innovative drug design based on the remarkable phenylcyclopropylamine core.
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Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. (2020). Chemical Science, 11(34), 9186–9193. [Link]
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Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. (2010). Biochemistry, 49(32), 6774–6783. [Link]
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Binda, C., Newton-Vinson, P., Hubálek, F., Edmondson, D. E., & Mattevi, A. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. [Link]
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Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. (2010). Biochemistry, 49(32), 6774-83. [Link]
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C-H Activation Enables Rapid Structure-Activity Relationship Study of Arylcyclopropyl amines for Potent and Selective LSD1 Inhibitors. (2016). Organic & Biomolecular Chemistry, 14(36), 8576–8585. [Link]
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LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway. (2024). Frontiers in Pharmacology, 15, 1386561. [Link]
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A Prospective In-Silico Investigation of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride: A Technical Guide to Theoretical Modeling
Abstract
This technical guide provides a comprehensive framework for the theoretical modeling of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a small molecule with potential pharmacological applications. In the absence of extensive experimental data on this specific compound, this document serves as a prospective manual for researchers, scientists, and drug development professionals. It outlines a structured, multi-faceted computational approach to elucidate its structural, electronic, and potential biological properties. By leveraging a suite of well-established computational chemistry techniques, this guide details a self-validating system of protocols designed to predict the molecule's behavior and interactions, thereby accelerating its potential development as a therapeutic agent.
Introduction: The Rationale for Theoretical Modeling
The journey of a small molecule from a laboratory curiosity to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition rate.[1] Computational chemistry and molecular modeling have emerged as indispensable tools to mitigate these risks by providing deep insights into molecular behavior at an atomic level.[2][3] For a novel compound like 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride (CAS No: 90874-48-9, Molecular Weight: 183.68 g/mol ), theoretical modeling offers a powerful, cost-effective, and rapid means to predict its physicochemical properties, potential biological targets, and metabolic fate before significant investment in laboratory synthesis and testing.[3]
This guide is predicated on the "lock and key" paradigm of molecular interactions, where understanding the precise three-dimensional structure and electronic landscape of a small molecule "key" is paramount to predicting its affinity and specificity for a biological "lock".[1] We will explore a logical progression of in-silico techniques, from fundamental structural analysis to dynamic simulations, to construct a comprehensive theoretical profile of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
Foundational Analysis: Structural and Electronic Characterization
The initial phase of theoretical modeling focuses on defining the fundamental properties of the isolated molecule. This stage is crucial as all subsequent, more complex simulations will be built upon this foundational data.
Molecular Structure Generation and Optimization
The first step is to generate a three-dimensional structure of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. This can be achieved using standard molecular building software. Given the stereochemical complexity of the cyclopropane ring and the chiral center, it is imperative to consider all possible stereoisomers.
Experimental Protocol 1: Geometry Optimization
-
Initial Structure Generation: Construct the 2D structure of 2-Methyl-2-phenylcyclopropan-1-amine and convert it to a 3D structure using a molecular editor. Generate all possible stereoisomers.
-
Protonation State: As the compound is a hydrochloride salt, the primary amine group should be protonated (-NH3+).
-
Computational Method Selection: Employ Density Functional Theory (DFT) for accurate geometry optimization. The B3LYP functional with a 6-31G* basis set offers a good balance of accuracy and computational cost for a molecule of this size.
-
Optimization Procedure: Perform a full geometry optimization in a vacuum to find the lowest energy conformation.
-
Verification: Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Quantum Chemical Calculations: Unveiling Electronic Properties
With an optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
Key Quantum Chemical Descriptors:
| Descriptor | Significance |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | The MEP map visually represents the charge distribution on the molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack. |
| Partial Atomic Charges | These values quantify the charge distribution among the atoms, providing insight into the molecule's polarity and potential for electrostatic interactions. |
| Dipole Moment | The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. |
Experimental Protocol 2: Single-Point Energy and Electronic Property Calculation
-
Input Structure: Use the optimized geometry from Protocol 1.
-
Computational Method: Perform a single-point energy calculation using a higher level of theory, such as the B3LYP functional with a larger 6-311++G(d,p) basis set, to obtain more accurate electronic properties.
-
Property Calculation: Request the calculation of molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and Mulliken or Natural Bond Orbital (NBO) population analysis for partial atomic charges.
-
Data Analysis: Analyze the output to determine the HOMO-LUMO gap, visualize the MEP map, and tabulate the partial atomic charges.
Caption: Workflow for Foundational Structural and Electronic Analysis.
Predicting Biological Activity: Ligand-Based and Structure-Based Approaches
With a well-characterized molecular model, the next logical step is to predict its potential biological activity. This can be approached from two main perspectives: ligand-based and structure-based methods.[4]
Ligand-Based Drug Design: Learning from the Known
Ligand-based approaches are valuable when the structure of the biological target is unknown.[4] These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
3.1.1. Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5] While we do not have a dataset for our target molecule, we can use its calculated descriptors to predict its activity against known QSAR models for various biological targets.
Experimental Protocol 3: Predictive QSAR Modeling
-
Descriptor Calculation: Using the optimized 3D structure, calculate a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors.
-
Model Selection: Identify pre-existing, validated QSAR models for relevant biological targets (e.g., GPCRs, ion channels, enzymes).
-
Activity Prediction: Input the calculated descriptors for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride into the selected QSAR models to predict its potential activity.
-
Applicability Domain Analysis: Assess whether the target molecule falls within the applicability domain of the chosen QSAR models to ensure the reliability of the predictions.
3.1.2. Pharmacophore Modeling
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target.[5] By generating a pharmacophore model for our molecule, we can screen virtual compound libraries to identify other potentially active molecules or search for known drugs with similar pharmacophoric features.
Structure-Based Drug Design: The Power of a Known Target
When a three-dimensional structure of a potential biological target is available, structure-based methods provide a more direct approach to predicting binding affinity and mode.[4][6]
3.2.1. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This method is instrumental in predicting the binding affinity and interaction patterns of our molecule with a potential protein target.
Experimental Protocol 4: Molecular Docking Simulation
-
Target Selection: Based on the structural similarity of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride to known psychoactive compounds, select a relevant protein target from the Protein Data Bank (PDB), for example, the dopamine transporter (DAT) or the serotonin transporter (SERT).
-
Target Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Use the optimized 3D structure of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
-
Docking Simulation: Perform molecular docking using software such as AutoDock Vina or Glide. Define the binding site on the protein and run the docking algorithm.
-
Pose Analysis and Scoring: Analyze the predicted binding poses and their corresponding docking scores. The best-ranked pose provides insights into the binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Caption: Overview of Ligand-Based and Structure-Based Modeling Approaches.
Simulating Dynamic Behavior: Molecular Dynamics
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more realistic and dynamic view of the protein-ligand complex over time.[3][5] MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the conformational changes and stability of the complex in a simulated physiological environment.
Experimental Protocol 5: All-Atom Molecular Dynamics Simulation
-
System Setup: Use the best-ranked docked pose from Protocol 4 as the starting structure. Solvate the protein-ligand complex in a box of explicit water molecules and add counter-ions to neutralize the system.
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps to gradually heat the system to physiological temperature and pressure.
-
Production Run: Run a production MD simulation for a significant duration (e.g., 100 nanoseconds or more) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand binding, calculate the binding free energy using methods like MM/PBSA or MM/GBSA, and identify key persistent interactions.
Predicting Pharmacokinetics and Toxicity: ADMET Modeling
A promising drug candidate must not only be active but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[3] Computational models can predict these properties early in the drug discovery process, helping to identify potential liabilities.
Key ADMET Properties for In-Silico Prediction:
| Property | Significance |
| Aqueous Solubility | Influences drug absorption. |
| Blood-Brain Barrier (BBB) Permeability | Crucial for CNS-acting drugs. |
| CYP450 Inhibition | Predicts potential for drug-drug interactions. |
| hERG Inhibition | Assesses the risk of cardiotoxicity. |
| Ames Mutagenicity | Predicts the potential for the compound to be a carcinogen. |
Experimental Protocol 6: In-Silico ADMET Prediction
-
Input Structure: Use the 2D or 3D structure of 2-Methyl-2-phenylcyclopropan-1-amine.
-
Prediction Software: Utilize commercially available or open-source software packages that have built-in models for predicting a wide range of ADMET properties.
-
Data Interpretation: Analyze the predicted ADMET profile to identify any potential liabilities that may need to be addressed in subsequent lead optimization efforts.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, multi-step theoretical modeling workflow for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. By systematically applying techniques ranging from quantum mechanics to molecular dynamics and ADMET prediction, a robust in-silico profile of this novel compound can be generated. The data and insights derived from these computational studies will be invaluable for guiding future experimental investigations, including chemical synthesis, in-vitro assays, and eventually, in-vivo studies. This prospective modeling approach represents a paradigm of modern drug discovery, where computational science plays a pivotal role in accelerating the development of new and effective therapeutics.[2][7]
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solubility and stability of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
An In-Depth Technical Guide to the Solubility and Stability of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
Foreword: A Strategic Approach to Novel Compound Characterization
In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from laboratory synthesis to clinical application is paved with rigorous scientific scrutiny. The physicochemical properties of a compound, specifically its solubility and stability, form the bedrock of its developability profile. These parameters dictate everything from formulation strategies and bioavailability to storage conditions and shelf-life. This guide addresses 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a molecule of interest whose specific properties are not yet widely documented.
Therefore, this document deviates from a simple reporting of established data. Instead, it serves as a strategic technical manual for researchers, scientists, and drug development professionals. It outlines the requisite experimental frameworks, explains the causality behind methodological choices, and provides a comprehensive roadmap for thoroughly characterizing the solubility and stability of this novel amine hydrochloride salt. We will proceed from foundational principles to detailed, actionable protocols, ensuring a scientifically sound and self-validating approach to data generation.
Part 1: Physicochemical Profile and Foundational Understanding
Before embarking on experimental analysis, a thorough understanding of the molecule's structure is paramount. 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride possesses several key structural features that inform our investigative strategy:
-
Amine Hydrochloride Salt: The presence of the hydrochloride salt form inherently suggests enhanced aqueous solubility compared to its free base due to its ionic nature. However, the extent of this solubility and its pH-dependence must be quantified. Amine hydrochloride salts can be susceptible to dissociation in solution, a factor that must be considered during analysis.[1][2]
-
Phenyl and Methyl Groups: These lipophilic moieties contribute to the molecule's overall hydrophobicity, which will counterbalance the hydrophilic nature of the amine salt. This structural tension makes solubility prediction complex and necessitates empirical determination across a range of solvents.
-
Cyclopropylamine Moiety: This is a critical functional group from a stability perspective. Strained three-membered rings can be susceptible to specific degradation pathways. Notably, cyclopropylamines can undergo hydrolytic degradation, particularly under pH stress, and may be liable to oxidative degradation.[3][4] Understanding these potential liabilities is crucial for designing robust stability studies.
Predicted Physicochemical Properties
While experimental data is the gold standard, computational tools can provide valuable initial estimates.
| Property | Predicted Value / Characteristic | Implication for Study Design |
| Molecular Weight | ~197.71 g/mol (for hydrochloride salt) | Standard for small molecule analysis. |
| pKa (of conjugate acid) | Estimated 9-10 | The compound's charge state and solubility will be highly dependent on pH around this value. |
| logP (for free base) | Estimated 2.0-3.0 | Suggests moderate lipophilicity; solubility in nonpolar solvents may be limited but significant. |
Part 2: A Comprehensive Guide to Solubility Determination
Solubility dictates the dissolution rate and, consequently, the bioavailability of an orally administered drug. A comprehensive profile across various pharmaceutically relevant media is essential.
Causality in Solvent Selection
The choice of solvents is not arbitrary; it is designed to simulate physiological conditions and explore the compound's behavior in potential formulation vehicles.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8): These simulate the pH of the stomach, upper intestine, and lower intestine, respectively, providing critical data for predicting oral absorption.
-
Water: Establishes a baseline for aqueous solubility.
-
Alcohols (Methanol, Ethanol): Common co-solvents in formulations and analytical preparations.
-
Aprotic Solvents (Acetonitrile, Dichloromethane): Useful for understanding solubility in non-polar environments and for analytical method development.
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted, robust technique for determining equilibrium solubility.[5][6] Its self-validating nature comes from ensuring that a true equilibrium is reached between the dissolved and undissolved compound.
Objective: To determine the equilibrium solubility of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride in various solvents at controlled temperatures (e.g., 25°C and 37°C).
Materials:
-
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride (purity >99%)
-
Selected solvents (analytical grade)
-
Thermostatic shaker bath
-
Calibrated analytical balance and thermometer
-
Centrifuge
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric glassware, pipettes, and 0.22 µm syringe filters
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of each solvent in sealed glass vials. The presence of visible solid material is essential to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. Causality Note: A preliminary kinetic study should be performed to determine the time required to reach equilibrium, thus validating the chosen agitation time.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature for at least 2 hours to allow undissolved solids to settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to ensure complete separation of solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a 0.22 µm syringe filter compatible with the solvent. Causality Note: Filter selection is critical to avoid adsorption of the analyte. A filter validation study should be conducted.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase to fall within the calibrated range of the HPLC method. Analyze the sample using the validated HPLC method to determine the concentration.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent, and the results reported as mean ± standard deviation (e.g., in mg/mL).
Visualization: Solubility Determination Workflow
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Data Presentation: Solubility Profile
| Solvent / Medium | Temperature (°C) | Solubility (mg/mL) Mean ± SD |
| Water | 25 | Experimental Data |
| Water | 37 | Experimental Data |
| pH 1.2 Buffer (SGF) | 37 | Experimental Data |
| pH 4.5 Buffer | 37 | Experimental Data |
| pH 6.8 Buffer (SIF) | 37 | Experimental Data |
| Methanol | 25 | Experimental Data |
| Ethanol | 25 | Experimental Data |
Part 3: Stability Analysis and Forced Degradation Studies
Forced degradation studies are a regulatory necessity and a scientific tool to understand the intrinsic stability of a drug substance.[7][8] They are designed to accelerate degradation, providing insight into potential degradation pathways and helping to develop stability-indicating analytical methods.[9][10]
Rationale for Stress Conditions
The choice of stressors targets the most likely degradation routes for the molecule's functional groups.[7]
-
Acid/Base Hydrolysis: The amine and potential ester linkages (if any) are susceptible to pH-mediated hydrolysis. The cyclopropyl ring itself may also show pH-dependent instability.[3]
-
Oxidation: Tertiary carbons and the phenyl ring can be susceptible to oxidation. Amines can be oxidized to N-oxides.
-
Photolysis: Aromatic systems can absorb UV light, leading to photodegradation.
-
Thermolysis: High temperatures are used to assess the molecule's thermal stability in the solid state and in solution.
Experimental Protocol: Forced Degradation
Objective: To identify the potential degradation products and pathways for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride under various stress conditions.
General Procedure:
-
Prepare solutions of the compound (~1 mg/mL) in the appropriate stress medium.
-
Expose the solutions to the stress conditions for a defined period. The goal is to achieve 5-20% degradation.
-
At various time points, withdraw samples, neutralize if necessary (for acid/base samples), and dilute for analysis.
-
Analyze all samples using a stability-indicating HPLC method, capable of separating the parent compound from all degradation products. A mass spectrometer (LC-MS) should be used for identification of degradants.
Specific Stress Conditions:
| Condition | Protocol | Rationale |
| Acid Hydrolysis | Reflux in 0.1N HCl at 60°C for 24-48 hours. | Simulates harsh acidic conditions. If no degradation occurs, stronger acid (e.g., 1N HCl) may be used.[9] |
| Base Hydrolysis | Reflux in 0.1N NaOH at 60°C for 24-48 hours. | The cyclopropyl amine moiety may be particularly susceptible to base-catalyzed degradation.[3] |
| Oxidation | Treat with 3% H₂O₂ at room temperature for 24 hours. | Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. |
| Photolysis | Expose solid and solution samples to UV/Vis light (ICH Q1B guidelines). | Evaluates the compound's sensitivity to light, which informs packaging requirements. |
| Thermolysis | Heat solid sample at 80°C for 72 hours. | Assesses the intrinsic thermal stability of the solid form. |
Visualization: Potential Degradation Pathways
Based on the structure, we can hypothesize potential degradation pathways to guide the identification of degradants.
Caption: Hypothesized Degradation Pathways for the Target Compound.
Conclusion and Forward Path
This guide provides a comprehensive, scientifically-grounded framework for the systematic evaluation of the . By adhering to these principles and detailed protocols, researchers can generate the robust, reliable, and self-validating data required for critical drug development decisions. The causality embedded in each step ensures that the "why" is as well understood as the "how," a hallmark of sound scientific practice. The resulting data will form a cornerstone of the regulatory submission package and guide the formulation of a safe, stable, and efficacious medicinal product.
References
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PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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PubChem. (n.d.). (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Cook, A. M., & Hütter, R. (1981). Bacterial degradation of N-cyclopropylmelamine. Journal of Agricultural and Food Chemistry, 29(6), 1135–1143.
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
- Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Bandar, J. S., & Lambert, T. H. (2012). Enantioselective Brønsted Base Catalysis with Chiral Cyclopropenimines. Journal of the American Chemical Society, 134(12), 5552–5555.
- Sharma, G., & Kumar, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 7(4), 199-206.
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Science.gov. (n.d.). Forced degradation products: Topics. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Freeman, J. P., & Whelan, B. A. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(5), 1759-1766.
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
- Reddy, P. C., & Kumar, P. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38330-38335.
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Gibson, E. K., et al. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. Retrieved from [Link]
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Human Metabolome Database. (2023). Showing metabocard for 2-Methyl-1-phenyl-2-propanol (HMDB0031570). Retrieved from [Link]
- Patel, K., et al. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-5.
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Eawag-BBD. (2001). N-Cyclopropylmelamine Pathway Map. Retrieved from [Link]
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PubChem. (n.d.). (2S)-N-methyl-1-phenylpropan-2-amine;2-methyl-1-phenylpropan-2-amine;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). cis-(1S,2R)-2-methyl-2-phenylcyclopropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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CAS number and nomenclature for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a compound of interest in medicinal chemistry and pharmacological research. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology of related structures, this document serves as a foundational resource for professionals engaged in drug discovery and development.
Nomenclature and Chemical Identification
1.1. IUPAC Nomenclature and CAS Number
The systematic name for the parent amine, following IUPAC nomenclature, is 2-Methyl-2-phenylcyclopropan-1-amine . The hydrochloride salt is therefore designated as 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride .
The Chemical Abstracts Service (CAS) has assigned the number 90874-48-9 to this specific hydrochloride salt, which serves as a unique identifier in chemical databases and literature.
1.2. Structural Representation
The chemical structure consists of a cyclopropane ring substituted at the C2 position with both a methyl group and a phenyl group. The amine group is attached to the C1 position. As a hydrochloride salt, the amine group is protonated, and a chloride ion is present as the counter-ion.
Methodological & Application
Application Notes & Protocols: In Vitro Characterization of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
Introduction: Rationale and Scientific Context
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is a structural analog of tranylcypromine, a well-established monoamine oxidase (MAO) inhibitor. The core cyclopropylamine scaffold is a critical pharmacophore for the mechanism-based inactivation of MAO enzymes. Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes pivotal in the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2] Inhibition of these enzymes can potentiate monoaminergic neurotransmission, a therapeutic strategy employed in the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[1][2][3]
Selective inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a strategy for managing Parkinson's disease.[1][3] Given the structural similarity to tranylcypromine, it is hypothesized that 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride will exhibit inhibitory activity against both MAO-A and MAO-B. Therefore, a comprehensive in vitro evaluation is essential to determine its potency (IC50), isoform selectivity, and mechanism of inhibition (reversible vs. irreversible).
This guide provides detailed protocols for a tiered approach to characterizing the in vitro activity of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. We will begin with primary screening for MAO-A and MAO-B inhibition, proceed to determine the reversibility of this inhibition, and conclude with assays to assess potential off-target activity at key neurotransmitter transporters.
Primary Screening: MAO-A and MAO-B Inhibition Assays
The initial step is to quantify the inhibitory potency of the compound against both MAO isoforms. A fluorescence-based assay is recommended for its high sensitivity, simplicity, and suitability for a multi-concentration dose-response analysis.[4]
Principle of the Assay
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a monoamine substrate.[5] The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin).[4] The rate of increase in fluorescence is directly proportional to the MAO activity. An inhibitor will reduce the rate of fluorescence generation.
Experimental Workflow Diagram
Caption: Workflow for the fluorescence-based MAO inhibition assay.
Detailed Protocol: MAO-A/B Inhibition
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride (Test Compound)
-
Clorgyline (MAO-A selective inhibitor control)[2]
-
Selegiline (MAO-B selective inhibitor control)[2]
-
Kynuramine (non-specific substrate for both MAO-A and MAO-B)[6]
-
Amplex Red reagent
-
Horseradish Peroxidase (HRP)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with kinetic reading capability
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in phosphate buffer to achieve final assay concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare working solutions of MAO-A and MAO-B enzymes in cold phosphate buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Prepare a substrate/detection mixture containing kynuramine, Amplex Red, and HRP in phosphate buffer. Protect this mixture from light.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 50 µL of phosphate buffer.
-
Add 10 µL of the test compound dilutions, reference inhibitors (clorgyline for MAO-A plates, selegiline for MAO-B plates), or vehicle (buffer with DMSO) for control wells.
-
Add 20 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.[7]
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding 20 µL of the substrate/detection mixture to all wells.
-
Immediately place the plate into a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) every minute for 30 minutes in kinetic mode.[8]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.
-
Expected Data Summary
| Compound | Target | IC50 (nM) [Hypothetical] |
| 2-Methyl-2-phenylcyclopropan-1-amine HCl | MAO-A | 50 |
| 2-Methyl-2-phenylcyclopropan-1-amine HCl | MAO-B | 150 |
| Clorgyline (Reference) | MAO-A | 5 |
| Clorgyline (Reference) | MAO-B | >10,000 |
| Selegiline (Reference) | MAO-A | >10,000 |
| Selegiline (Reference) | MAO-B | 10 |
Selectivity Index (SI) for MAO-A = IC50 (MAO-B) / IC50 (MAO-A) = 150 / 50 = 3. A value >1 indicates selectivity for MAO-A.
Mechanism of Inhibition: Reversibility Assay
Understanding whether the inhibition is reversible or irreversible is critical. Irreversible inhibitors, like tranylcypromine, form a covalent bond with the enzyme, leading to a long-lasting effect.[9] A dialysis or rapid dilution method is a standard approach to assess reversibility.[1]
Principle of the Assay
The enzyme is pre-incubated with a high concentration of the inhibitor (typically 10x IC50) to allow for binding. Subsequently, the enzyme-inhibitor mixture is subjected to dialysis or significant dilution to remove the unbound inhibitor. If the inhibitor is reversible, its dissociation from the enzyme will lead to the recovery of enzymatic activity. If it is irreversible, the activity will not be recovered.
Experimental Workflow Diagram
Caption: Decision workflow for determining the reversibility of MAO inhibition.
Detailed Protocol: Rapid Dilution Method
-
Pre-incubation:
-
In separate tubes, pre-incubate the MAO enzyme with:
-
a) Vehicle (control)
-
b) A known reversible inhibitor (e.g., moclobemide) at 10x its IC50.
-
c) The test compound at 10x its IC50.
-
-
Incubate for 30 minutes at 37°C.
-
-
Dilution:
-
Rapidly dilute a small aliquot of each pre-incubation mixture 100-fold into pre-warmed assay buffer containing the substrate/detection mixture. This dilution reduces the concentration of the unbound inhibitor to a level well below its IC50, preventing significant re-binding.
-
-
Activity Measurement:
-
Immediately measure the enzymatic activity of the diluted samples using the kinetic fluorescence protocol described in Section 2.3.
-
-
Data Analysis:
-
Compare the activity of the diluted enzyme-inhibitor samples to the diluted vehicle control.
-
Interpretation:
-
If the activity of the test compound sample is similar to the vehicle control (i.e., activity is recovered), the inhibition is reversible .
-
If the activity of the test compound sample remains low (similar to a non-diluted inhibited sample), the inhibition is irreversible or very slowly reversible.
-
-
Off-Target Screening: Neurotransmitter Transporter Uptake Assays
To build a comprehensive pharmacological profile, it is crucial to assess the compound's activity at other key targets involved in monoamine signaling, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[10] Commercially available fluorescence-based assay kits provide a convenient and high-throughput method for this screening.[11][12]
Principle of the Assay
These assays utilize a fluorescent substrate that is a mimetic of monoamine neurotransmitters.[11] Cells stably expressing a specific transporter (e.g., hDAT, hNET, or hSERT) will take up this fluorescent substrate, leading to an increase in intracellular fluorescence.[10] An inhibitor of the transporter will block this uptake, resulting in a reduced fluorescence signal. The kits often include a masking dye that quenches the fluorescence of the extracellular substrate, eliminating the need for wash steps.[13]
Protocol Overview: Transporter Uptake Inhibition
This protocol provides a general overview, as specific parameters should follow the manufacturer's instructions for the chosen assay kit.[11][13]
-
Cell Plating: Seed cells stably expressing the transporter of interest (DAT, NET, or SERT) into 96- or 384-well black, clear-bottom plates and culture overnight.[13]
-
Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride or a reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Incubation: Incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent substrate/masking dye mixture provided in the kit to all wells.
-
Detection: Immediately begin reading the plate in a bottom-read fluorescence plate reader in kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate uptake. Determine the % inhibition for each compound concentration and calculate the IC50 value as described for the MAO assays.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. By determining its inhibitory potency and selectivity for MAO-A and MAO-B, elucidating the reversibility of its action, and profiling its off-target effects on key neurotransmitter transporters, researchers can build a comprehensive understanding of its pharmacological activity. This foundational data is critical for guiding further drug development efforts.
References
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Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from Evotec Website. Available at: [Link]
-
Grimm, S. W., et al. (2004). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Available at: [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from Molecular Devices Website. Available at: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Background Information. Retrieved from Evotec Website. Available at: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from Molecular Devices Website. Available at: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Quick Start Guide. Retrieved from Molecular Devices Website. Available at: [Link]
-
MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Catalog. Retrieved from MedicalExpo Website. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from Cell Biolabs, Inc. Website. Available at: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from Molecular Devices Website. Available at: [Link]
-
Binda, C., et al. (2011). Parameters for Irreversible Inactivation of Monoamine Oxidase. PMC - NIH. Available at: [Link]
-
Kim, J., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science. Available at: [Link]
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Application Notes and Protocols for the Use of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride and its Analogs in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Epigenetic Potential of Phenylcyclopropylamine Derivatives
The compound 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride belongs to a class of small molecules centered around a phenylcyclopropylamine scaffold. While this specific derivative is not extensively documented in peer-reviewed literature, its core structure is highly homologous to the well-characterized compound, tranylcypromine ((±)-trans-2-phenylcyclopropan-1-amine). Tranylcypromine is a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator, and also exhibits inhibitory activity against monoamine oxidases (MAO)[1][2].
LSD1 is a flavin-dependent demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[3]. The methylation status of these histone residues is critical for transcriptional regulation. Aberrant LSD1 activity is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to the maintenance of a de-differentiated, proliferative state[4][5]. Inhibition of LSD1 can thus reactivate silenced tumor suppressor genes and promote cellular differentiation[4][6].
These application notes will provide a comprehensive guide for the investigation of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride and its analogs, using tranylcypromine as a reference compound, in a cell culture setting. We will delve into the essential protocols for assessing its biological activity, from determining cytotoxic concentrations to verifying its impact on epigenetic marks and target gene expression.
I. Compound Handling and Preparation
A. Safety Precautions:
Cyclopropylamine derivatives should be handled with care. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, is mandatory[7][8]. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation[7][9].
B. Storage and Stability:
The hydrochloride salt form of these amines is generally a crystalline solid. For long-term storage, the solid compound should be kept at -20°C, protected from light[2]. The stability of stock solutions can vary, but as a general guideline, they should be stored in small aliquots at -20°C to minimize freeze-thaw cycles. It is recommended to test the effect of storage on compound performance for your specific application[2].
C. Preparation of Stock Solutions:
A 10 mM stock solution is a common starting point for in vitro studies. The solubility of tranylcypromine hydrochloride is reported in various solvents[2].
| Solvent | Maximum Recommended Concentration |
| DMSO | ≤ 14 mM |
| PBS (pH 7.2) | ≤ 11 mM |
| Absolute Ethanol | ≤ 25 mM |
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
-
In a chemical fume hood, add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller, single-use volumes and store at -20°C.
Note: For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.[2]
II. Foundational Cellular Assays
The initial characterization of a novel compound involves determining its effective concentration range and assessing its general toxicity.
A. Dose-Response and Cytotoxicity Assessment:
A dose-response experiment is fundamental to understanding the concentration at which the compound exerts a biological effect and at which it becomes cytotoxic. This is often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Experimental Workflow for Dose-Response Assay:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
B. Assessing LSD1 Inhibition: Western Blot for Histone Marks
A direct consequence of LSD1 inhibition is an increase in the methylation of its substrates, H3K4me2 and H3K9me2. This can be readily assessed by Western blotting.
Protocol: Western Blot for H3K4me2 and H3K9me2
This protocol is based on standard histone Western blotting procedures.[10]
-
Cell Treatment and Lysis: Treat cells with the compound at a concentration around its IC50 for an appropriate duration (e.g., 24-48 hours). Harvest the cells and lyse them directly in Laemmli buffer, followed by sonication to shear the DNA.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a high-percentage (e.g., 15%) polyacrylamide gel to resolve the low molecular weight histones. Transfer the proteins to a nitrocellulose or PVDF membrane.[10]
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies specific for H3K4me2 and H3K9me2. It is crucial to also probe for total Histone H3 as a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 and H3K9me2 signals to the total Histone H3 signal.
Expected Outcome: Treatment with an effective LSD1 inhibitor should lead to a dose-dependent increase in the global levels of H3K4me2 and/or H3K9me2.
C. Measuring Downstream Effects: qPCR for Target Gene Expression
LSD1 inhibition leads to the de-repression of target genes. The specific genes affected can be cell-type dependent. For example, in some cancer cells, LSD1 inhibition can lead to the upregulation of tumor suppressor genes like CDKN1A (p21) or differentiation markers.[11]
Protocol: Quantitative PCR (qPCR) for Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with the compound as in the Western blot protocol. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for your target genes of interest (e.g., CDKN1A) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.
Expected Outcome: A successful LSD1 inhibitor should induce the expression of known LSD1 target genes.
IV. Advanced Applications and Considerations
For more in-depth studies, consider the following:
-
Off-Target Effects: Given that tranylcypromine also inhibits MAO-A and MAO-B, it is important to consider potential off-target effects. Comparing the cellular phenotype with that of more selective LSD1 inhibitors can help dissect the specific contributions of LSD1 inhibition.
-
Combination Therapies: LSD1 inhibitors have shown synergistic effects when combined with other anticancer agents, such as HDAC inhibitors or immunotherapy.[4]
-
Long-term Effects: Assess the long-term consequences of LSD1 inhibition on cell fate, such as induction of terminal differentiation or senescence.
V. Conclusion
The study of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride and its analogs holds significant promise for the development of novel epigenetic therapies. By systematically applying the protocols outlined in these application notes, researchers can effectively characterize the biological activity of these compounds, from initial cytotoxicity screening to the detailed elucidation of their mechanism of action at the cellular and molecular levels. A thorough understanding of how these compounds engage and inhibit LSD1 in cells is a critical step towards their potential translation into therapeutic agents.
References
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Frontiers. (n.d.). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. Retrieved from [Link]
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PMC. (n.d.). LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer. Retrieved from [Link]
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PMC. (n.d.). Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells. Retrieved from [Link]
-
NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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PMC. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. Retrieved from [Link]
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PMC. (n.d.). Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma. Retrieved from [Link]
-
PMC. (n.d.). Molecular basis for histone H3 “K4me3-K9me3/2” methylation pattern readout by Spindlin1. Retrieved from [Link]
-
RSC Publishing. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Retrieved from [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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Journal of Experimental & Clinical Cancer Research. (n.d.). Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma. Retrieved from [Link]
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Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
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ResearchGate. (2013). Detection of H3K9Me2 by Western Blot analysis. Retrieved from [Link]
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MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]
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PMC. (2019). CRISPR-suppressor scanning reveals a nonenzymatic role of LSD1 in AML. Retrieved from [Link]
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MDPI. (n.d.). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. Retrieved from [Link]
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Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]
-
Springer. (2024). Utilizing a structure-based virtual screening approach to discover potential LSD1 inhibitors. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved from [Link]
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PharmaCompass.com. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride. Retrieved from [Link]
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PMC. (2024). H4K20me3, H3K4me2 and H3K9me2 mediate the effect of ER on prognosis in breast cancer. Retrieved from [Link]
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Application Note: Characterization of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride as a Potential Monoamine Oxidase Inhibitor
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.
Abstract: This guide provides a comprehensive framework for the in-vitro characterization of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a novel compound with a structural motif suggestive of monoamine oxidase (MAO) inhibition. Drawing from established principles for cyclopropylamine-based inhibitors, we present a logical workflow, detailed experimental protocols, and data interpretation guidelines to determine its potency, isoform selectivity (MAO-A vs. MAO-B), and mechanism of action.
Introduction: The Therapeutic Promise of MAO Inhibition
Monoamine oxidases (MAOs) are mitochondrial-bound flavoenzymes crucial for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Two isoforms, MAO-A and MAO-B, exhibit distinct substrate preferences and tissue distribution.[3][4] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibition a cornerstone of treatment for major depressive disorder.[1][5] Conversely, MAO-B is primarily responsible for dopamine degradation, and selective MAO-B inhibitors are valuable therapeutics for Parkinson's disease.[6]
The compound 2-Methyl-2-phenylcyclopropan-1-amine belongs to the cyclopropylamine class of molecules. This structural class is renowned for producing potent, mechanism-based inhibitors of MAO, such as the clinically significant drug tranylcypromine.[7][8] These inhibitors typically act irreversibly by forming a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to sustained enzymatic inactivation.[9][10]
This document outlines a series of validated protocols to rigorously assess the potential of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride as a novel MAO inhibitor. The described workflow is designed to establish its inhibitory potency (IC50), determine its selectivity for MAO-A versus MAO-B, and confirm its mechanism of inhibition.
A Mechanistic Hypothesis: Covalent Inactivation by a Cyclopropylamine
The defining feature of many cyclopropylamine inhibitors is their ability to act as mechanism-based inactivators, or "suicide substrates." We hypothesize that 2-Methyl-2-phenylcyclopropan-1-amine undergoes an initial oxidation by the FAD cofactor within the MAO active site. This process is believed to generate a highly reactive radical intermediate through the opening of the strained cyclopropyl ring.[9][10] This intermediate then rapidly forms a stable, covalent bond with either the N5 or C4a position of the flavin moiety, rendering the enzyme permanently inactive.[9][] The restoration of enzymatic activity subsequently requires de novo protein synthesis.[2]
The substitution pattern on the phenyl and cyclopropyl rings can profoundly influence both potency and isoform selectivity. Therefore, empirical determination of these properties is a critical first step in characterization.
Caption: Proposed mechanism of irreversible MAO inhibition by a cyclopropylamine.
Experimental Workflow for Inhibitor Characterization
A systematic, multi-stage approach is essential for a thorough characterization. The workflow begins with a primary screen to detect any inhibitory activity, followed by quantitative determination of potency and selectivity, and concludes with mechanistic studies to ascertain the mode of inhibition.
Caption: Logical workflow for the in-vitro characterization of a novel MAO inhibitor.
Protocol 1: Primary Screening for MAO-A and MAO-B Inhibition
Objective: To rapidly determine if 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride exhibits inhibitory activity against either MAO isoform at a single, high concentration. A luminescent-based assay is recommended for its high sensitivity and wide dynamic range.[12]
Principle: This protocol is based on the MAO-Glo™ Assay principle.[12] MAO enzymes act on a luminogenic substrate, producing a derivative that is converted into luciferin. A second reagent stops the MAO reaction and initiates a stable, glow-type luminescent signal proportional to MAO activity.
Materials:
| Reagent/Equipment | Source/Specification |
|---|---|
| Recombinant Human MAO-A/MAO-B | Commercial Supplier (e.g., Sigma-Aldrich) |
| MAO-Glo™ Assay Kit | Promega (or similar luminescent kit) |
| 2-Methyl-2-phenylcyclopropan-1-amine HCl | Test Compound |
| Clorgyline | MAO-A selective inhibitor (Positive Control) |
| Selegiline (or Pargyline) | MAO-B selective inhibitor (Positive Control) |
| DMSO | Vehicle |
| White, opaque 96-well plates | For luminescence assays |
| Multimode plate reader with luminometer | |
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound, clorgyline, and selegiline in DMSO. Create a working solution of 1 mM by diluting the stock in assay buffer.
-
Reaction Setup: In separate wells of a 96-well plate, add components in the following order for both MAO-A and MAO-B setups:
-
100% Activity Control: 25 µL Assay Buffer + 12.5 µL Vehicle (DMSO diluted in buffer).
-
Test Compound: 25 µL of test compound (diluted to a final concentration of 10 µM) + 12.5 µL Vehicle.
-
Positive Control: 25 µL of corresponding selective inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B, final concentration 1 µM) + 12.5 µL Vehicle.
-
-
Enzyme Addition: Add 12.5 µL of MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation: Mix gently and pre-incubate the plate for 30 minutes at room temperature. This step is crucial for irreversible inhibitors to allow time for the inactivation reaction to occur.[13]
-
Initiate MAO Reaction: Add 50 µL of the luminogenic MAO substrate to all wells to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 100 µL of Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.
-
Read Plate: After 20 minutes of incubation in the dark, measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Luminescence_Sample / Luminescence_100%_Activity)) * 100
Self-Validation: The positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) must show >90% inhibition for the assay to be considered valid.
Protocol 2: IC50 Determination and Selectivity Index
Objective: To quantify the potency of the inhibitor by determining the concentration required to inhibit 50% of enzyme activity (IC50) for both MAO-A and MAO-B.
Procedure:
-
Serial Dilution: Prepare a series of dilutions of the test compound in assay buffer, typically ranging from 100 µM to 1 pM in half-log or full-log steps.
-
Assay Execution: Follow the same steps as in Protocol 1, but instead of a single concentration, use the range of concentrations from the serial dilution.
-
Data Analysis:
-
Calculate the % inhibition for each concentration.
-
Plot % inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Y = Bottom + (Top-Bottom)/(1 + (X/IC50)^HillSlope)
-
Data Presentation: The results should be summarized in a clear, tabular format.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) |
| 2-Methyl-2-phenyl... | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline (Control) | ~5-15 | >10,000 | >1000 (MAO-A Selective) |
| Selegiline (Control) | >5,000 | ~10-20 | <0.01 (MAO-B Selective) |
Calculating the Selectivity Index (SI): The SI provides a quantitative measure of isoform preference.[14]
-
For MAO-B selectivity: SI = IC50 (MAO-A) / IC50 (MAO-B)
-
An SI > 1 indicates selectivity for MAO-B.
-
-
For MAO-A selectivity: SI = IC50 (MAO-B) / IC50 (MAO-A)
-
An SI > 1 indicates selectivity for MAO-A.
-
Protocol 3: Investigating the Mechanism of Inhibition (Reversibility)
Objective: To determine if the inhibition is reversible or irreversible, which is critical for validating the hypothesized mechanism-based action.[9] A dialysis-based method is a robust approach.[6]
Principle: An enzyme-inhibitor complex is subjected to extensive dialysis. If the inhibitor is reversible, it will dissociate from the enzyme, and enzymatic activity will be restored. If it is irreversible (covalently bound), the inhibitor will remain attached, and activity will not recover.
Caption: Decision workflow for determining inhibitor reversibility via dialysis.
Procedure:
-
Incubation: Incubate the target MAO isoform with the test compound at a concentration equivalent to 10x its determined IC50 for 60 minutes at 37°C. A control sample with enzyme and vehicle (DMSO) should be run in parallel.
-
Dialysis:
-
Transfer the incubation mixtures into dialysis tubing (e.g., 10 kDa MWCO).
-
Dialyze against a large volume (1000x the sample volume) of assay buffer at 4°C.
-
Change the buffer at least 3-4 times over a 24-48 hour period to ensure complete removal of any unbound inhibitor.
-
-
Activity Measurement: After dialysis, recover the enzyme samples and measure their activity using the same assay method described in Protocol 1.
-
Data Analysis: Compare the activity of the inhibitor-treated enzyme to the vehicle-treated control.
-
No significant recovery of activity (<10%): Indicates irreversible inhibition.[10]
-
Significant recovery of activity (>80%): Indicates reversible inhibition.
-
References
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Monoamine oxidase inhibitor - Wikipedia. [Link]
-
Tranylcypromine: Package Insert / Prescribing Info / MOA - Drugs.com. (2025). [Link]
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Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PubMed Central. (2021). [Link]
-
Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic. [Link]
-
Malcomson, T., et al. (2015). cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal. [Link]
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Pharmacology of Tranylcypromine (Parnate); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025). [Link]
-
cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed. (2015). [Link]
-
2-Methyl-1-phenylpropan-2-amine hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]
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Tranylcypromine - StatPearls - NCBI Bookshelf - NIH. (2025). [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. [Link]
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Monoamine Oxidase Assays - Cell Biolabs, Inc. [Link]
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Tranylcypromine - Wikipedia. [Link]
-
Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine - ResearchGate. [Link]
-
Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action - Psych Scene Hub. (2021). [Link]
-
Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - Frontiers. [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. [Link]
-
A screening system of prodrugs selective for MAO-A or MAO-B - PubMed. [Link]
- CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google P
-
Mao A vs Mao B | Power - withpower.com. [Link]
-
Monoamine Oxidase Assay Kit (BA0130) - Assay Genie. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. [Link]
-
In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds | ACS Omega. (2019). [Link]
-
MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses - Cleveland Clinic. [Link]
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Application Note: Protocols for Evaluating 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride (Tranylcypromine) on LSD1
Introduction: LSD1 and the Advent of Tranylcypromine as a Covalent Inhibitor
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2] It specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby modulating gene expression.[2][3] The demethylation of H3K4 is associated with transcriptional repression, while the demethylation of H3K9 is linked to transcriptional activation. Given its central role in cellular processes like differentiation and development, it is not surprising that aberrant LSD1 activity is implicated in numerous pathologies, particularly cancer, where its overexpression often correlates with poor prognosis.[2][3][4][5]
2-Methyl-2-phenylcyclopropan-1-amine, widely known as tranylcypromine (TCP), was originally developed as a monoamine oxidase (MAO) inhibitor for the treatment of depression.[5][6] Due to the structural and mechanistic homology between MAOs and LSD1, tranylcypromine was identified as a potent, irreversible inhibitor of LSD1.[5][6][7] This discovery has positioned tranylcypromine and its derivatives as invaluable chemical probes for studying LSD1 biology and as foundational scaffolds for developing novel epigenetic therapies.[2][8][9]
This guide provides a comprehensive overview and detailed protocols for testing the inhibitory activity of tranylcypromine hydrochloride on the LSD1 enzyme, covering both in vitro biochemical characterization and in cellulo target engagement.
Mechanism of Irreversible Inhibition
Understanding the mechanism of action is paramount for designing and interpreting experiments. Tranylcypromine is a mechanism-based inactivator, meaning the enzyme itself processes the inhibitor into a reactive species that covalently modifies it.[6][7] The cyclopropylamine moiety of tranylcypromine is oxidized by the FAD cofactor within the LSD1 active site. This process leads to the opening of the strained cyclopropyl ring, generating a reactive intermediate that forms a stable, covalent adduct with the N5 atom of the FAD cofactor.[2][6][10] This irreversible modification renders the enzyme catalytically inactive.[5][7]
Because this is a time-dependent, irreversible process, pre-incubation of the enzyme with the inhibitor is a critical step in in vitro assays to ensure the covalent modification can occur before the addition of the substrate.[7][11]
Caption: Mechanism of LSD1 demethylation and irreversible inhibition by Tranylcypromine.
Protocol 1: In Vitro Biochemical Potency (IC₅₀ Determination)
The most common method to determine the potency of an LSD1 inhibitor is a horseradish peroxidase (HRP)-coupled assay.[1][8] This assay measures the hydrogen peroxide (H₂O₂) produced as a stoichiometric byproduct of the FAD-dependent demethylation reaction.[1][12][13] HRP uses this H₂O₂ to oxidize a fluorogenic substrate like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP or Amplex Red), producing the highly fluorescent resorufin, which can be easily quantified.[1][12]
Materials & Reagents
| Reagent | Example Concentration | Storage |
| Recombinant Human LSD1/CoREST Complex | 10 nM (Final Conc: 2-5 nM) | -80°C |
| H3(1-21)K4me2 Peptide Substrate | 20 µM (Final Conc: 2-10 µM) | -80°C |
| Tranylcypromine HCl | 10 mM stock in H₂O or DMSO | -20°C |
| Assay Buffer | 50 mM Tris, pH 7.5, 50 mM NaCl | 4°C |
| Horseradish Peroxidase (HRP) | 2 U/mL (Final Conc: 0.2 U/mL) | -20°C |
| ADHP (Amplex Red) | 1 mM (Final Conc: 50-100 µM) | -20°C, light-sensitive |
| 384-well black, flat-bottom plates | N/A | Room Temperature |
| Fluorescence Plate Reader | Ex: 530-540 nm, Em: 585-595 nm | N/A |
Note: Tranylcypromine hydrochloride is soluble in water and DMSO up to 100 mM. Prepare fresh aqueous solutions daily.[14]
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a serial dilution of tranylcypromine HCl in the appropriate solvent (e.g., DMSO). A typical starting concentration for the dilution series is 1 mM.
-
Transfer a small volume (e.g., 50-100 nL) of each compound dilution into the wells of a 384-well plate.
-
Include wells for a positive control (a known potent LSD1 inhibitor) and a negative control (DMSO vehicle only for 0% inhibition/max signal) and background (no substrate for min signal).
-
-
Enzyme Pre-incubation:
-
Dilute the LSD1/CoREST enzyme to 2x the final desired concentration (e.g., 10 nM) in cold Assay Buffer.
-
Add 10 µL of the diluted enzyme solution to each well containing the test compound or DMSO.
-
Mix gently by shaking the plate for 30 seconds.
-
Crucial Step: Incubate the plate for 20-30 minutes at room temperature. This allows the time-dependent covalent inactivation of the enzyme by tranylcypromine to occur.[7][11]
-
-
Reaction Initiation & Detection:
-
Prepare a 2x Substrate/Detection Mix in Assay Buffer containing the H3K4me2 peptide substrate, HRP, and ADHP.
-
Add 10 µL of the Substrate/Detection Mix to all wells to initiate the enzymatic reaction. The final volume should be 20 µL.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition:
Data Analysis
-
Subtract the average fluorescence of the background wells from all other measurements.
-
Calculate the percent inhibition for each tranylcypromine concentration relative to the DMSO control (0% inhibition) and background control (100% inhibition).
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Bkgd) / (Signal_DMSO - Signal_Bkgd))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value. The IC₅₀ for tranylcypromine against LSD1 is typically in the low micromolar range.[15][16]
Caption: Workflow for the in vitro biochemical IC₅₀ determination of LSD1 inhibitors.
Protocol 2: Cell-Based Target Engagement & Downstream Effects
While an IC₅₀ value demonstrates biochemical potency, it is essential to confirm that the compound engages its target in a cellular context and elicits the expected biological response. For an LSD1 inhibitor, the primary downstream effect is an increase in the methylation levels of its substrates, H3K4me2 and H3K4me1.[17][18][19] This can be readily assessed using Western blotting.
Materials & Reagents
-
Cell Line: A cancer cell line with known LSD1 expression (e.g., MV4-11 acute myeloid leukemia cells, LNCaP prostate cancer cells).[1][20]
-
Tranylcypromine HCl: 10 mM stock in sterile H₂O or DMSO.
-
Cell Culture Reagents: Complete growth medium, flasks, plates, etc.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary Antibody: Rabbit anti-H3K4me2, Rabbit anti-Total Histone H3, Mouse anti-GAPDH (or other loading control).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
SDS-PAGE and Western Blotting Reagents.
-
Chemiluminescence Substrate (ECL).
Step-by-Step Protocol
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat the cells with increasing concentrations of tranylcypromine HCl (e.g., 0, 1, 5, 10, 25 µM) for 24-72 hours. The duration may need optimization depending on the cell line's doubling time and the stability of the histone mark.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample (e.g., load 20 µg of total protein per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K4me2 and anti-Total H3) overnight at 4°C. Probing for Total H3 is crucial as it serves as a loading control for histone-specific modifications.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control like GAPDH to ensure equal protein loading.
-
Data Analysis & Expected Outcome
Successful inhibition of LSD1 in cells should result in a dose-dependent accumulation of the H3K4me2 mark.[17][21] When analyzing the Western blot, quantify the band intensity for H3K4me2 and normalize it to the band intensity of the Total Histone H3 control for each lane. This normalization accounts for any minor variations in the amount of histone protein loaded. You should observe a clear increase in the normalized H3K4me2 signal with increasing concentrations of tranylcypromine.
Conclusion and Further Steps
The protocols outlined here provide a robust framework for the initial characterization of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride as an LSD1 inhibitor. A successful outcome from the biochemical assay will yield a quantitative measure of potency (IC₅₀), while the cell-based assay will confirm target engagement and a functional downstream consequence.
Further characterization could involve:
-
Selectivity Profiling: Testing the compound against other FAD-dependent amine oxidases, such as MAO-A, MAO-B, and LSD2, to determine its selectivity profile.[7][15]
-
Gene Expression Analysis: Using qPCR or RNA-seq to measure changes in the expression of known LSD1 target genes.[18]
-
Chromatin Immunoprecipitation (ChIP): Performing ChIP-qPCR or ChIP-seq to directly assess H3K4me2 levels at specific gene promoters.[21]
These foundational experiments are critical for validating tranylcypromine or its novel analogs as effective LSD1 inhibitors in preclinical drug discovery and for probing the complex biology of epigenetic regulation.
References
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Gooden, D. M., & Cole, P. A. (2018). LSD1 Histone Demethylase Assays and Inhibition. In Methods in enzymology (Vol. 605, pp. 89-113). Academic Press. [Link]
-
EpiQuik™. (n.d.). EpiQuik Histone Demethylase LSD1 Inhibitor Screening Assay Core Kit. EpigenTek. [Link]
-
EpiQuik™. (n.d.). EpiQuik Histone Demethylase LSD1 Inhibitor Screening Assay Kit Core Kit without enzyme. EpigenTek. [Link]
-
Epigenase™. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. [Link]
-
Chen, Y., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(31), 9038–9047. [Link]
-
Epigenase™. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]
-
Sato, S., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Journal of Medicinal Chemistry, 65(9), 6572–6588. [Link]
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Wang, Y., et al. (2023). Unravelling the target landscape of tranylcypromines for new drug discovery. Signal Transduction and Targeted Therapy, 8(1), 1-19. [Link]
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Vianello, P., et al. (2018). Mechanism of action of (±)‐tranylcypromine 1 and examples of para‐substituted second‐generation analogues (±)‐4–6. ResearchGate. [Link]
-
Sarno, F., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. European Journal of Medicinal Chemistry, 192, 112185. [Link]
-
Chen, Y., et al. (2016). Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation. Stem Cells and Development, 25(11), 867–878. [Link]
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Gámez-Pozo, A., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers, 13(11), 2649. [Link]
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Lynch, J. T., et al. (2020). LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors. Cell Reports, 31(5), 107592. [Link]
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Popova, E. Y., et al. (2013). LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor. PLoS ONE, 8(11), e80937. [Link]
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BPS Bioscience. (n.d.). Tranylcypromine (2-PCPA) LSD1, MAO. [Link]
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Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]
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Atkinson, S. J., et al. (2011). Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4828–4831. [Link]
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Rotili, D., et al. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1017-1031. [Link]
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Experimental Use of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride in Neuroscience: A Guide for Researchers
Forward
The exploration of novel psychoactive compounds is a cornerstone of neuroscience research, driving the development of new therapeutic agents for a myriad of neurological and psychiatric disorders. This document provides a detailed guide for the experimental investigation of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a compound of interest due to its structural similarity to known monoamine oxidase inhibitors (MAOIs). As a novel chemical entity, its pharmacological profile is not yet established. The protocols and insights provided herein are based on a hypothesized mechanism of action derived from its structural analog, tranylcypromine, a clinically used antidepressant.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for its in vitro and in vivo characterization.
Introduction and Rationale
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a cyclopropane ring. Its structure bears a strong resemblance to tranylcypromine (trans-2-phenylcyclopropylamine), a non-selective, irreversible inhibitor of monoamine oxidase (MAO).[1][2] MAO is a critical enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][5] Inhibition of MAO leads to increased synaptic availability of these neurotransmitters, a mechanism that underlies the therapeutic effects of MAOI antidepressants.[5][6][7]
Given the structural analogy, it is hypothesized that 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride may also function as a monoamine oxidase inhibitor. The addition of a methyl group at the 2-position of the cyclopropane ring could potentially alter its potency, selectivity for MAO-A versus MAO-B, and its pharmacokinetic profile compared to tranylcypromine. The primary objectives for the experimental evaluation of this compound are:
-
To determine its in vitro inhibitory activity and selectivity for MAO-A and MAO-B.
-
To assess its potential antidepressant and anxiolytic effects in established rodent models.
-
To gather preliminary data on its safety and tolerability in preclinical studies.
This guide will provide detailed protocols for these initial stages of investigation.
Hypothesized Mechanism of Action
The proposed mechanism of action for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is the inhibition of monoamine oxidase. MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.[5][8] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[5] Non-selective MAOIs, like tranylcypromine, inhibit both isoforms.[2]
The introduction of a methyl group could influence the compound's interaction with the active site of the MAO enzymes. It is crucial to experimentally determine whether 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is a selective or non-selective inhibitor and whether its inhibition is reversible or irreversible. This information is critical for predicting its therapeutic potential and potential side effects. For instance, selective MAO-B inhibitors are used in the treatment of Parkinson's disease, while MAO-A inhibitors are effective for depression and anxiety.[5][6][9]
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action of 2-Methyl-2-phenylcyclopropan-1-amine HCl.
In Vitro Characterization: MAO Inhibition Assays
The initial step in characterizing 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is to determine its inhibitory potency (IC50) and selectivity for MAO-A and MAO-B. A fluorometric or chromatographic assay is recommended for this purpose.[8][10][11]
Materials and Reagents
-
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride (test compound)
-
Recombinant human MAO-A and MAO-B enzymes
-
Clorgyline (a selective MAO-A inhibitor, positive control)[8]
-
Selegiline (a selective MAO-B inhibitor, positive control)[8]
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates (black, for fluorescence assays)
-
Fluorometric plate reader
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available MAO inhibitor screening kits.[13]
-
Compound Preparation: Prepare a stock solution of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound to cover a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
MAO-A or MAO-B enzyme solution
-
Test compound at various concentrations, or positive/negative controls.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (kynuramine) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the product of the kynuramine reaction (4-hydroxyquinoline).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| 2-Methyl-2-phenylcyclopropan-1-amine HCl | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline (Control) | Expected Low Value | Expected High Value | >1000 |
| Selegiline (Control) | Expected High Value | Expected Low Value | <0.01 |
In Vivo Evaluation: Rodent Behavioral Models
Based on the hypothesized MAO-inhibiting properties, in vivo studies in rodent models are essential to evaluate the potential antidepressant and anxiolytic effects of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
Experimental Workflow
Caption: Workflow for in vivo behavioral assessment.
Forced Swim Test (FST) for Antidepressant Activity
The FST is a widely used model to screen for antidepressant efficacy.[14][15][16] It is based on the principle that animals will exhibit immobility when placed in an inescapable, stressful situation, and that this "behavioral despair" is reduced by antidepressant treatment.[14][16]
Protocol:
-
Animals: Use male mice or rats, housed individually for at least 24 hours before the test.
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for acute administration).
-
Gently place the animal in the water-filled cylinder.
-
Record the behavior for a 6-minute session.
-
The primary measure is the duration of immobility during the last 4 minutes of the test.
-
-
Expected Outcome: A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests antidepressant-like activity.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a standard test for assessing anxiety-like behavior in rodents.[17][18] The maze has two open arms and two enclosed arms, and the test is based on the animal's natural aversion to open, elevated spaces.[17][18]
Protocol:
-
Animals: Use male mice or rats.
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.
-
Procedure:
-
Administer the test compound or vehicle prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Expected Outcome: An increase in the time spent in and the number of entries into the open arms in the compound-treated group compared to the vehicle group indicates an anxiolytic effect.[17]
Safety and Handling
As a novel psychoactive compound, 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.
-
Ventilation: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Material Safety Data Sheet (MSDS): Although a specific MSDS may not be available for this novel compound, it is prudent to consult the MSDS for structurally related compounds like tranylcypromine sulfate for guidance on handling and potential hazards. General safety data sheets for similar chemical structures can also provide useful information.[19][20]
-
Storage: Store the compound in a cool, dry, and secure location, away from incompatible materials.
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic approach to the initial characterization of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. The in vitro MAO inhibition assays will elucidate its fundamental mechanism of action, while the in vivo behavioral studies will offer insights into its potential as a therapeutic agent for mood and anxiety disorders. Positive results from these initial studies would warrant further investigation, including more comprehensive pharmacokinetic and toxicological profiling, and exploration in other relevant neuroscience models. The scientific community eagerly awaits the findings from the experimental evaluation of this promising new molecule.
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Application Notes and Protocols for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride in Cancer Research
Introduction: A Novel Frontier in Epigenetic Reprogramming of Cancer
The therapeutic landscape of oncology is undergoing a paradigm shift, with a growing emphasis on targeting the epigenetic machinery that governs cancer cell fate. Among the most promising targets is Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a pivotal role in transcriptional regulation.[1] LSD1 is overexpressed in a wide array of malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast, and prostate cancers, where its activity is linked to the suppression of tumor suppressor genes and the promotion of oncogenic pathways.[1][2]
This document provides a comprehensive guide to the application of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a structural analog of the well-characterized monoamine oxidase and LSD1 inhibitor, tranylcypromine.[3][4] Based on its structural similarity, this compound is hypothesized to function as a potent inhibitor of LSD1. These application notes will equip researchers with the foundational knowledge and detailed protocols to investigate the anti-cancer potential of this novel agent.
Mechanism of Action: Reversing Oncogenic Gene Silencing
LSD1, also known as KDM1A, primarily catalyzes the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] The demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression. Conversely, the removal of the repressive H3K9 methylation mark results in gene activation. In cancer, the overexpression of LSD1 often leads to the silencing of tumor suppressor genes and differentiation pathways, thereby promoting cell proliferation and survival.[2][5]
Inhibition of LSD1 by small molecules like 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is predicted to restore the methylation marks on H3K4, leading to the reactivation of silenced tumor suppressor genes. This epigenetic reprogramming can induce cell cycle arrest, promote differentiation, and ultimately trigger apoptosis in cancer cells.[6][7]
Caption: Proposed mechanism of action for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
In Vitro Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride in a cancer cell line of interest.[8]
Materials:
-
Cancer cell line (e.g., THP-1 for AML, NCI-H526 for SCLC)[9]
-
Complete cell culture medium
-
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in complete medium.
-
Treatment: Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000-10,000 cells/well |
| Compound Concentration Range | 0.01 µM - 100 µM |
| Treatment Duration | 72 hours |
| Final DMSO Concentration | ≤ 0.1% |
Protocol 2: Western Blot for Histone Methylation Marks
This protocol is designed to assess the target engagement of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride by measuring changes in global levels of H3K4me2 and H3K9me2.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 48-72 hours. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to total Histone H3.
Caption: A streamlined workflow for Western Blot analysis.
In Vivo Protocol: Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride in a subcutaneous xenograft mouse model.[9][10]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line (e.g., MV4-11 for AML)
-
Matrigel
-
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the compound or vehicle daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 10-50 mg/kg).
-
Endpoint Analysis: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for H3K4me2).
| Parameter | Recommendation |
| Mouse Strain | NOD-SCID or NSG |
| Cell Inoculum | 5-10 x 10^6 cells |
| Tumor Volume at Treatment Start | 100-150 mm³ |
| Route of Administration | Oral gavage or IP injection |
| Treatment Duration | 21-28 days |
Conclusion and Future Directions
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride represents a promising candidate for targeted cancer therapy through the inhibition of LSD1. The protocols detailed in this guide provide a robust framework for its preclinical evaluation. Future studies should focus on elucidating its selectivity profile against other monoamine oxidases, exploring its efficacy in combination with other anti-cancer agents, and identifying predictive biomarkers for patient stratification.[11]
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Pharmacological Inhibition of LSD1 for Cancer Treatment. MDPI. [Link]
-
Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. National Institutes of Health. [Link]
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-
Annual review of LSD1/KDM1A inhibitors in 2020. ResearchGate. [Link]
-
A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers. [Link]
-
Tranylcypromine. Wikipedia. [Link]
-
Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state. National Institutes of Health. [Link]
-
LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway. PubMed Central. [Link]
-
Antitumor activity of LSD1 inhibitors in lung cancer. National Institutes of Health. [Link]
-
Differential sensitivity of SCLC cell lines to LSD1 inhibitors... ResearchGate. [Link]
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LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers. [Link]
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LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]
-
Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations. National Institutes of Health. [Link]
-
Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors. PubMed. [Link]
-
Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. Prous Science. [Link]
-
Pharmacological Inhibition of LSD1 for Cancer Treatment. PubMed Central. [Link]
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Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]
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Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PubMed Central. [Link]
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Application Notes & Protocols: Developing Enzyme Inhibition Assays for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust enzyme inhibition assays for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. Given its close structural similarity to tranylcypromine (trans-2-phenylcyclopropyl-1-amine), a well-characterized inhibitor, this guide focuses on the primary putative enzyme targets: Monoamine Oxidases (MAO-A and MAO-B), Lysine-Specific Demethylase 1 (LSD1), and key Cytochrome P450 (CYP) isoforms. We present detailed, field-proven protocols for fluorometric and spectrophotometric assays, explain the rationale behind experimental design, and provide frameworks for data analysis and interpretation. The methodologies are designed for both primary screening and detailed kinetic characterization, ensuring scientific rigor and reproducibility.
Introduction: Unveiling the Target Profile
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is a derivative of 2-phenylcyclopropylamine, a privileged scaffold in medicinal chemistry known for its interaction with a range of amine-binding enzymes.[1] Its closest analog, tranylcypromine, is a clinically used antidepressant that functions as a non-selective, irreversible inhibitor of Monoamine Oxidase (MAO).[2][3] MAOs are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters like serotonin and dopamine, making them critical targets for neurological and psychiatric disorders.[4] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[4]
Beyond MAOs, tranylcypromine is also a known mechanism-based inactivator of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme involved in histone modification and epigenetic regulation.[5][6] LSD1 is a validated target in oncology, making its inhibition a key area of research.[3] Furthermore, as with many small molecule drugs, assessing off-target effects is crucial. Tranylcypromine has been shown to inhibit several Cytochrome P450 (CYP) enzymes, which are central to drug metabolism.[2][7]
Therefore, a thorough characterization of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride necessitates a multi-faceted approach, investigating its inhibitory activity against this panel of likely targets. This guide provides the necessary protocols to build a comprehensive inhibition profile.
Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
The most probable targets for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride are MAO-A and MAO-B. A robust and high-throughput compatible method for assessing inhibition is the fluorometric assay, which detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO catalytic cycle.[8][9]
Assay Principle & Rationale
This assay employs a coupled enzymatic reaction. MAO oxidizes its substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂.[10] In the presence of Horseradish Peroxidase (HRP), the generated H₂O₂ reacts with a non-fluorescent probe, such as Amplex® Red, to produce the highly fluorescent molecule resorufin.[11] The rate of fluorescence increase is directly proportional to MAO activity. An inhibitor will reduce this rate. This continuous assay format is highly sensitive and ideal for determining inhibitor potency (IC₅₀).[12][13]
Caption: Workflow of the coupled fluorometric MAO inhibition assay.
Experimental Protocol: IC₅₀ Determination
This protocol is designed for a 96-well plate format.
2.2.1. Materials Required
| Reagent/Equipment | Details |
| Enzymes | Recombinant Human MAO-A & MAO-B |
| Substrate | p-Tyramine (or Kynuramine for spectrophotometric alternative[14]) |
| Detection Reagents | Amplex® Red, Horseradish Peroxidase (HRP), Dimethyl sulfoxide (DMSO) |
| Assay Buffer | 100 mM Potassium Phosphate, pH 7.4 |
| Test Compound | 2-Methyl-2-phenylcyclopropan-1-amine HCl |
| Positive Controls | Clorgyline (MAO-A specific inhibitor), Selegiline or Pargyline (MAO-B specific inhibitors)[4] |
| Hardware | 96-well black, clear-bottom microplates, Fluorescence microplate reader (Ex/Em: ~530-560/590 nm[11]) |
2.2.2. Reagent Preparation
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of 2-Methyl-2-phenylcyclopropan-1-amine HCl in DMSO. Create serial dilutions in DMSO to achieve final assay concentrations (e.g., 0.1 nM to 100 µM).
-
Positive Control Stocks: Prepare 1 mM stock solutions of Clorgyline and Selegiline in DMSO.
-
Enzyme Working Solutions: Dilute recombinant MAO-A and MAO-B in Assay Buffer to a concentration that yields a robust signal within a 30-60 minute incubation. This must be optimized empirically.
-
Detection Cocktail: Prepare a fresh solution in Assay Buffer containing 100 µM Amplex® Red and 2 U/mL HRP. Protect from light.[8]
2.2.3. Assay Procedure
-
Compound Plating: Add 2 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 98 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 100 µL of the substrate (p-tyramine, final concentration to be optimized around its Kₘ value) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence every 1-2 minutes for 30-60 minutes.
2.2.4. Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratevehicle - Rateblank)] * 100
-
Rateblank is the rate from wells with no enzyme.
-
Ratevehicle is the rate from wells with DMSO only.
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description |
| Vehicle Control | 100% enzyme activity (0% inhibition) |
| Blank Control | No enzyme; background signal |
| Test Compound | Varying concentrations to generate a dose-response curve |
| Positive Control | Known inhibitor; validates assay performance |
| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50% |
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
The structural similarity to tranylcypromine, a known LSD1 inactivator, makes LSD1 a compelling secondary target to investigate.[6][15] The enzymatic mechanism of LSD1 also produces H₂O₂, allowing for a similar peroxidase-coupled detection method.[15]
Assay Principle & Rationale
LSD1 catalyzes the demethylation of mono- and di-methylated lysine residues on histone tails (primarily H3K4).[3] This oxidative process consumes oxygen and produces formaldehyde and H₂O₂ as byproducts. The H₂O₂ can be detected using the Amplex® Red/HRP system described previously. This provides a sensitive and continuous method to monitor LSD1 activity and its inhibition.
Caption: Step-by-step workflow for the LSD1 inhibition assay.
Experimental Protocol
3.2.1. Materials Required
| Reagent/Equipment | Details |
| Enzyme | Purified recombinant human LSD1/CoREST complex |
| Substrate | Di-methylated Histone H3 Lysine 4 (H3K4me2) peptide |
| Detection Reagents | Amplex® Red, Horseradish Peroxidase (HRP), DMSO |
| Assay Buffer | 50 mM HEPES, pH 7.5 |
| Test Compound | 2-Methyl-2-phenylcyclopropan-1-amine HCl |
| Positive Control | Tranylcypromine |
| Hardware | 96-well black, clear-bottom microplates, Fluorescence microplate reader (Ex/Em: ~530-560/590 nm) |
3.2.2. Procedure
The procedure closely follows the MAO assay protocol:
-
Plate Compound: Add 2 µL of serially diluted test compound, tranylcypromine, or DMSO to wells.
-
Add Reagent Mix: Add 98 µL of a master mix containing LSD1 enzyme, HRP, and Amplex® Red in Assay Buffer.
-
Pre-incubation: Incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add 100 µL of the H3K4me2 peptide substrate to start the reaction.
-
Measure and Analyze: Perform a kinetic read and analyze the data as described in section 2.2.4 to determine the IC₅₀ value.
Cytochrome P450 (CYP) Inhibition Profiling
Assessing interactions with CYP enzymes is a critical step in early drug development to predict potential drug-drug interactions.[15] A common in vitro method uses human liver microsomes (HLMs), which contain a mixture of CYP enzymes.[7]
Assay Principle & Rationale
This assay measures the ability of a test compound to inhibit the metabolism of a specific, isoform-selective "probe" substrate.[2] HLMs are incubated with the test compound, a CYP-specific probe substrate, and an NADPH regenerating system (to provide the necessary cofactor). After a set time, the reaction is stopped, and the amount of metabolite formed is quantified, typically by LC-MS/MS. A reduction in metabolite formation compared to the vehicle control indicates inhibition.
Caption: Workflow for assessing CYP inhibition using HLMs.
General Protocol
4.2.1. Materials & Probe Substrates
| Component | Details |
| Enzyme Source | Pooled Human Liver Microsomes (HLMs) |
| Cofactor | NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) |
| Buffer | Potassium Phosphate Buffer, pH 7.4 |
| Probe Substrates | CYP2C19: S-mephenytoinCYP2D6: DextromethorphanCYP2C9: DiclofenacCYP2A6: Coumarin[15] |
| Positive Controls | Known inhibitors for each isoform (e.g., Ticlopidine for CYP2C19, Quinidine for CYP2D6) |
| Hardware | LC-MS/MS system, incubation block/water bath |
4.2.2. Procedure
-
Prepare Incubation Mix: In microcentrifuge tubes, prepare a mixture containing HLMs in phosphate buffer and the test compound at various concentrations (or vehicle control).
-
Pre-incubation: Pre-warm the mixtures at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the specific CYP probe substrate, followed immediately by the NADPH regenerating system to start the reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes). The time should be within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of specific metabolite formed in each sample by comparing to a standard curve of the metabolite.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value as described in section 2.2.4.
Conclusion
The structural similarity of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride to tranylcypromine provides a strong rationale for prioritizing MAO-A, MAO-B, and LSD1 as primary targets for inhibition studies. The provided protocols for fluorometric, coupled-enzyme assays offer a robust, sensitive, and high-throughput compatible platform for determining the compound's inhibitory potency against these enzymes. Furthermore, the protocol for CYP inhibition profiling using human liver microsomes is an essential step for early safety and drug-drug interaction assessment. By employing these self-validating and detailed methodologies, researchers can efficiently and accurately build a comprehensive enzymatic inhibition profile, which is a critical step in the characterization and development of this novel compound.
References
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay . Evotec. [Link]
-
Zhou, W., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay . Acta Pharmacologica Sinica. [Link]
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Edmondson, D. E. (2018). Enzyme Inhibition Assays for Monoamine Oxidase . Methods in Molecular Biology. [Link]
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PharmaCompass. 2-Methyl-1-phenylpropan-2-amine hydrochloride . PharmaCompass. [Link]
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Kim, D., et al. (2012). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity . Bulletin of the Korean Chemical Society. [Link]
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Urichuk, L., et al. (2006). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 . Drug Metabolism and Disposition. [Link]
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Schmidt, D. M., et al. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1 . Biochemistry. [Link]
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Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) . Cell Biolabs, Inc. [Link]
-
Gsponer, J. R., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping . Chemical Science. [Link]
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Zhang, J., et al. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives . Chinese Journal of Pharmaceuticals. [Link]
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Cell Biolabs, Inc. Monoamine Oxidase Assays . Cell Biolabs, Inc. [Link]
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Urichuk, L., et al. (2006). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 . ResearchGate. [Link]
-
Yang, J., et al. (2016). Fluorescent probes for detecting monoamine oxidase activity and cell imaging . RSC Advances. [Link]
-
Schmidt, D. M., et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 . PubMed. [Link]
- Google Patents. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Lavrinenko, A. V., et al. (2023). Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1 . MDPI. [Link]
-
Tipton, K. F., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs . MDPI. [Link]
-
Wikipedia. Tranylcypromine . Wikipedia. [Link]
-
PubChem. (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride . PubChem. [Link]
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Valley, M. R., et al. (2006). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B . ResearchGate. [Link]
-
Grigoryan, A. S., et al. (2017). Phenoxypropanolamine derivatives as selective inhibitors of the 20S proteasome β1 and β5 subunits . Bioorganic & Medicinal Chemistry Letters. [Link]
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Jing, Y., et al. (2024). Synthesis of 2-phenylnaphthalenoid amide derivatives and their topoisomerase IIα inhibitory and antiproliferative activities . Archiv der Pharmazie. [Link]
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Medsimplified. (2024). Enzyme Inhibition (Part – 1 of 2) . YouTube. [Link]
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PubChem. 2-Methyl-2-phenylpropan-1-amine . PubChem. [Link]
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- 2. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for In Vivo Evaluation of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride
Introduction
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is a novel psychoactive substance with a chemical structure suggesting potential stimulant and/or monoamine oxidase inhibitor (MAOI) properties. Due to the limited availability of preclinical data, a systematic in vivo evaluation is necessary to characterize its pharmacological and toxicological profile. This document provides a comprehensive guide for researchers to select appropriate animal models and implement robust experimental protocols to study the effects of this compound. The protocols described herein are adapted from established methods for characterizing psychostimulants and MAOIs, providing a scientifically rigorous framework for initial investigation.
The primary objectives of these studies are to:
-
Determine the behavioral effects, including stimulant activity, abuse potential, and potential antidepressant-like properties.
-
Elucidate the neurochemical mechanisms of action by examining effects on key monoamine neurotransmitter systems.
-
Conduct preliminary safety and toxicity assessments.
Part 1: Animal Model Selection and Justification
The selection of an appropriate animal model is critical for obtaining translatable and reliable data. For the initial characterization of a novel psychoactive compound like 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, rodent models, specifically mice and rats, are recommended.
Recommended Species:
-
Mice: (e.g., C57BL/6 or Swiss Webster strains) are ideal for initial screening due to their high throughput, cost-effectiveness, and the availability of a wide range of behavioral tests.
-
Rats: (e.g., Sprague-Dawley or Wistar strains) are often preferred for more complex neurochemical studies, such as in vivo microdialysis, and for cardiovascular safety assessments due to their larger size.
Justification for Rodent Models:
-
Well-Characterized Physiology and Genetics: The neuroanatomy and neurochemistry of the monoaminergic systems in rodents are well understood and share significant homology with humans.
-
Extensive Behavioral Paradigms: A vast library of validated behavioral assays exists for rodents to assess a wide range of CNS effects.
-
Predictive Validity: Rodent models have demonstrated good predictive validity for the stimulant, abuse, and antidepressant potentials of drugs in humans.
Part 2: Experimental Protocols
Behavioral Pharmacology
Rationale: Psychostimulants typically increase locomotor activity at lower doses and produce stereotyped behaviors (repetitive, purposeless movements) at higher doses. This assay provides a quantitative measure of the stimulant potential of the test compound.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: Open field arenas equipped with automated photobeam tracking systems.
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituate each mouse to the open field arena for 30 minutes.
-
Administer 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A dose-response curve should be generated (e.g., 1, 3, 10, 30 mg/kg).
-
Immediately place the mouse back into the open field and record locomotor activity (total distance traveled, horizontal and vertical activity) for 60-120 minutes.
-
During the last 10 minutes of the session, score for stereotyped behaviors using a standardized rating scale.
-
-
Data Analysis: Analyze locomotor activity data using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control. Analyze stereotypy scores using a non-parametric test (e.g., Kruskal-Wallis).
Experimental Workflow for Locomotor Activity
Caption: Workflow for in vivo microdialysis in awake rats.
Safety Pharmacology and Toxicology
Rationale: Stimulants and MAOIs can significantly impact core body temperature and cardiovascular function. Monitoring these parameters is a critical component of the initial safety assessment.
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
For temperature, use a rectal probe to measure core body temperature at baseline and at regular intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.
-
For cardiovascular monitoring, use radiotelemetry implants for continuous measurement of blood pressure and heart rate in conscious, unrestrained rats.
-
Administer a range of doses and monitor for significant changes compared to vehicle-treated controls.
-
-
Data Analysis: Analyze data using a two-way repeated measures ANOVA.
Rationale: To determine the dose at which the compound is lethal to 50% of the test animals. This provides a crucial, albeit preliminary, measure of the compound's toxicity.
Protocol:
-
Animals: Male and female Swiss Webster mice.
-
Procedure: Use an up-and-down procedure (UDP) as per OECD guidelines to minimize animal usage.
-
Administer a single dose of the compound to one animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.
-
Continue this process until the criteria for stopping the study are met.
-
-
Data Analysis: Calculate the LD50 using specialized software that accompanies the UDP guidelines.
Part 3: Data Summary and Interpretation
All quantitative data should be summarized in tables for clear comparison across dose groups.
Table 1: Example Data Summary for Behavioral Assays
| Dose (mg/kg) | Locomotor Activity (Total Distance, cm) | Stereotypy Score (Median) | CPP (Time in Drug-Paired Chamber, sec) | FST (Immobility Time, sec) |
| Vehicle | 1500 ± 250 | 0 | 180 ± 20 | 150 ± 15 |
| 1 | 2500 ± 300 | 0 | 200 ± 25 | 145 ± 18 |
| 3 | 4500 ± 400 | 1 | 280 ± 30 | 120 ± 20 |
| 10 | 3000 ± 350 | 3 | 350 ± 35 | 80 ± 10 |
| 30 | 1000 ± 200 | 4 | N/A | 60 ± 12* |
*Data are hypothetical examples. *p < 0.05 compared to vehicle.
Table 2: Example Data Summary for Neurochemical and Safety Measures
| Dose (mg/kg) | Peak Dopamine Increase (% Baseline) | Peak Serotonin Increase (% Baseline) | Max Temp Change (°C) | Max Heart Rate Change (bpm) |
| Vehicle | 110 ± 10 | 105 ± 8 | +0.2 ± 0.1 | +10 ± 5 |
| 3 | 250 ± 30 | 150 ± 20 | +0.8 ± 0.2 | +50 ± 10 |
| 10 | 600 ± 50 | 200 ± 25 | +1.5 ± 0.3 | +120 ± 15 |
*Data are hypothetical examples. *p < 0.05 compared to vehicle.
Conclusion
This guide provides a foundational framework for the in vivo characterization of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. By systematically evaluating its behavioral, neurochemical, and toxicological effects in rodent models, researchers can build a comprehensive pharmacological profile of this novel compound. Adherence to these standardized and validated protocols will ensure the generation of high-quality, reproducible data essential for understanding its potential therapeutic applications and risks.
References
- Principles of Neuropsychopharmacology. (Source: A standard textbook providing foundational knowledge on drug action in the nervous system).
-
OECD Guideline for the Testing of Chemicals, No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (Source: Organisation for Economic Co-operation and Development, [Link]).
- The Forced Swim Test as a Model of Depression and Antidepressant Action. (Source: A review article on the FST methodology and interpretation, often found in journals like Neuroscience & Biobehavioral Reviews).
- Conditioned Place Preference: What Does It Tell Us About Drug Reward and Addiction? (Source: A review article on the CPP paradigm, typically published in journals such as Cold Spring Harbor Perspectives in Medicine).
- In Vivo Microdialysis for the Study of Neurotransmitter Release. (Source: A methods-focused review article, commonly found in journals like Nature Protocols or Current Protocols in Neuroscience).
Application Notes and Protocols for the In Vivo Formulation of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the formulation of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a novel psychoactive agent, for in vivo research. Due to the limited publicly available physicochemical data for this specific molecule, this guide synthesizes information from structurally similar compounds, namely tranylcypromine and other cyclopropylamine derivatives, to establish a robust, scientifically-grounded formulation strategy. The protocols detailed herein are designed to be adaptable and provide a strong starting point for formulation development, emphasizing the importance of experimental verification of the compound's specific properties.
Introduction and Compound Profile
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is a primary amine featuring a cyclopropane ring, a structural motif present in various biologically active compounds, including monoamine oxidase inhibitors (MAOIs).[1] The hydrochloride salt form is intended to enhance aqueous solubility and stability. Given the novelty of this compound, a thorough pre-formulation assessment is critical for successful in vivo studies.
Hypothetical Physicochemical Profile
Based on the analysis of its structural analogs, we can project a hypothetical profile for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride:
| Property | Projected Value/Characteristic | Rationale & Key Considerations |
| Molecular Weight | ~183.68 g/mol (as HCl salt) | Calculated based on chemical structure. |
| Appearance | White to off-white crystalline solid | Typical for amine hydrochloride salts. |
| Aqueous Solubility | Likely moderate to high | The hydrochloride salt should significantly improve water solubility compared to the free base. Cyclopropylamine itself is miscible with water.[2][3][4][5] |
| pKa | Estimated ~9.0 - 9.5 | Based on the pKa of cyclopropylamine (~9.1).[2][3][4] This indicates it is a moderately strong base. |
| LogP (for free base) | Estimated ~1.5 - 2.5 | Tranylcypromine, a close analog, has a LogP of ~1.4.[6] This suggests good potential for crossing the blood-brain barrier. |
| Stability | Likely stable in solid form. Potential for degradation in aqueous solution over time. | Cyclopropylamine itself is stable under normal conditions but can be reactive.[3] Solution stability should be experimentally determined. |
Pre-Formulation Assessment: The Foundation of a Successful Study
Before commencing formulation, a series of small-scale experiments are essential to determine the actual physicochemical properties of your specific batch of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
Workflow for Pre-Formulation Assessment
Caption: Workflow for the pre-formulation assessment of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
Experimental Protocols for Pre-Formulation
Protocol 2.2.1: Solubility Screening
-
Prepare saturated solutions of the compound in a panel of solvents at room temperature. Suggested solvents include:
-
Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.9% Saline
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
-
Equilibrate the solutions for at least 24 hours with gentle agitation.
-
Centrifuge the samples to pellet undissolved solid.
-
Analyze the supernatant for compound concentration using a suitable analytical method (e.g., HPLC-UV).
Protocol 2.2.2: pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Determine the solubility of the compound in each buffer as described in Protocol 2.2.1.
-
Plot solubility as a function of pH. This will be critical for oral and injectable formulations.
Protocol 2.2.3: Short-Term Solution Stability
-
Prepare solutions of the compound in the most promising vehicles at a relevant concentration.
-
Store aliquots at different conditions (e.g., 4°C, room temperature, protected from light).
-
Analyze the concentration of the compound at various time points (e.g., 0, 4, 8, 24 hours) to assess for degradation.
Formulation Strategies and Protocols
The choice of formulation is dictated by the intended route of administration and the determined physicochemical properties of the compound.
Decision Tree for Vehicle Selection
Caption: Decision-making process for selecting an appropriate vehicle for in vivo studies.
Protocol for Oral (PO) Administration
Objective: To prepare a solution or suspension for oral gavage.
Rationale: Oral administration is a common and less stressful route for the animal. The acidic environment of the stomach should maintain the hydrochloride salt in its soluble, ionized form.
Protocol 3.2.1: Simple Aqueous Solution (for soluble compounds)
-
Vehicle Preparation: Use purified water, 0.9% saline, or PBS (pH 7.4).
-
Dose Calculation: Calculate the required mass of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride based on the desired dose (mg/kg) and the average weight of the animals.
-
Dissolution: In a sterile container, add the calculated amount of the compound to the vehicle.
-
Mixing: Vortex or sonicate until the compound is fully dissolved.
-
Final QC: Visually inspect for any particulates.
Protocol 3.2.2: Suspension (for poorly soluble compounds)
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) or methylcellulose in purified water.
-
Compound Preparation: Weigh the required amount of the compound.
-
Levigation: Create a paste by mixing the compound with a small amount of the vehicle.
-
Suspension: Gradually add the remaining vehicle while stirring or vortexing to form a uniform suspension.
-
Dosing: Ensure the suspension is well-mixed immediately before each administration.
Protocol for Intraperitoneal (IP) and Subcutaneous (SC) Injection
Objective: To prepare a sterile, isotonic solution for injection.
Rationale: IP and SC routes provide systemic exposure, bypassing first-pass metabolism. It is crucial that the formulation is sterile, isotonic, and at a physiological pH to minimize irritation.
Protocol 3.3.1: Sterile Saline Solution
-
Vehicle: Use sterile 0.9% saline or PBS (pH 7.4).
-
Dose Calculation: Calculate the required mass of the compound.
-
Aseptic Dissolution: In a laminar flow hood, dissolve the compound in the sterile vehicle.
-
Sterile Filtration: Pass the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Final QC: Visually inspect for particulates and store under sterile conditions.
Protocol for Intravenous (IV) Injection
Objective: To prepare a sterile, isotonic, and particle-free solution for direct entry into the systemic circulation.
Rationale: IV administration provides 100% bioavailability and rapid onset of action. The formulation requirements are the most stringent.
Protocol 3.4.1: Sterile Solution for IV Bolus or Infusion
-
Vehicle Selection: Sterile 0.9% saline is the preferred vehicle. If solubility is an issue, a co-solvent system may be necessary. A common co-solvent system for poorly soluble compounds is a mixture of PEG 400, propylene glycol, and water/saline. However, the use of organic solvents should be minimized and justified.
-
Preparation: Follow the aseptic dissolution and sterile filtration steps outlined in Protocol 3.3.1.
-
Particulate Matter: The final solution must be completely free of any visible particles.
-
Osmolality: The osmolality of the final formulation should be close to physiological (~300 mOsm/kg).
-
Administration: Administer slowly to avoid potential cardiac effects.
| Route of Administration | Recommended Vehicle(s) | Key Considerations |
| Oral (PO) | Purified Water, 0.5% CMC, 0.5% Methylcellulose | pH of the stomach will aid dissolution of the HCl salt. |
| Intraperitoneal (IP) | Sterile 0.9% Saline, Sterile PBS | Must be sterile and isotonic to prevent peritoneal irritation. |
| Intravenous (IV) | Sterile 0.9% Saline | Must be sterile, isotonic, and free of particulates. Co-solvents should be used with caution. |
Dose Range Finding Studies
For a novel compound, a dose range-finding study is essential to determine the maximum tolerated dose (MTD) and to identify a preliminary therapeutic window.[7][8][9][10]
Protocol 4.1: Ascending Dose Design
-
Animal Model: Select an appropriate rodent species (e.g., mice or rats).
-
Starting Dose: Based on in vitro data or data from similar compounds, select a low starting dose (e.g., 1 mg/kg).
-
Dose Escalation: Administer progressively higher doses to small groups of animals (n=3-5 per group). A common escalation scheme is to double or triple the dose at each step.[7]
-
Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in behavior, posture, and body weight.
-
MTD Determination: The MTD is the highest dose that does not cause unacceptable adverse effects.[8] This information will guide the dose selection for subsequent efficacy studies.
Stability and Quality Control
5.1. Formulation Stability:
-
Short-term: Formulations should ideally be prepared fresh daily. If storage is necessary, conduct stability studies to determine the appropriate storage conditions and duration.
-
Long-term (for toxicology studies): For longer studies, the stability of the formulation over the entire study period must be confirmed.
5.2. Quality Control Checks:
-
Appearance: The formulation should be visually inspected for color changes, precipitation, or phase separation.
-
pH: The pH of aqueous formulations should be measured to ensure it is within an acceptable range.
-
Concentration Verification: Periodically, the concentration of the active compound in the formulation should be verified by an analytical method like HPLC.
Conclusion
The successful in vivo evaluation of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is highly dependent on a well-characterized and stable formulation. While this guide provides a robust framework based on the properties of structural analogs, it is imperative that researchers perform the necessary pre-formulation studies to understand the specific characteristics of their compound. By following these protocols and adapting them based on experimental data, researchers can develop reliable formulations to advance our understanding of this novel psychoactive agent.
References
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723716, Tranylcypromine hydrochloride. Retrieved from [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5530, Tranylcypromine. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Tranylcypromine (HMDB0014890). Retrieved from [Link]
-
Biobide. (n.d.). Dose Range Finding Studies in Preclinical Research. Retrieved from [Link]
- van der A, N. A., et al. (2023). Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs. British Journal of Clinical Pharmacology, 89(3), 1147-1157.
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 5. CAS 765-30-0: Cyclopropylamine | CymitQuimica [cymitquimica.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. criver.com [criver.com]
- 9. blog.biobide.com [blog.biobide.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
Welcome to the technical support center for the synthesis of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Troubleshooting Guide: Navigating Common Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Low Yield in the Cyclopropanation of α-Methylstyrene
The formation of the 2-methyl-2-phenylcyclopropane core is a critical step, often accomplished via a Simmons-Smith or related cyclopropanation reaction. Low yields at this stage can derail the entire synthesis.
Question: My Simmons-Smith reaction on α-methylstyrene is giving a low yield of the desired cyclopropane. What are the likely causes and how can I improve it?
Answer:
Low yields in the Simmons-Smith cyclopropanation of α-methylstyrene can stem from several factors, primarily related to the generation and reactivity of the organozinc carbenoid.
Potential Causes & Solutions:
-
Inactive Zinc: The zinc used for the formation of the zinc-copper couple must be sufficiently activated to react with diiodomethane.
-
Solution: Activate the zinc dust or granules immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum. The use of a zinc-copper couple is a classic method to enhance reactivity.[1]
-
-
Impure Reagents: Diiodomethane is susceptible to decomposition, especially when exposed to light. Impurities can quench the carbenoid.
-
Solution: Use freshly distilled or filtered (through alumina) diiodomethane. Store it in a dark bottle over copper wire to scavenge iodine.
-
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and solvent.
-
Solution: Ethereal solvents like diethyl ether or THF are generally preferred.[2] The reaction is typically run at or below room temperature. Elevated temperatures can lead to decomposition of the carbenoid.
-
-
Steric Hindrance: α-Methylstyrene is a sterically hindered alkene. This can slow down the reaction rate.
-
Solution: Consider using a more reactive carbenoid precursor. The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of a zinc-copper couple, can increase the reactivity of the system.[3] However, Et₂Zn is pyrophoric and requires careful handling.
-
Experimental Protocol: Improved Simmons-Smith Cyclopropanation of α-Methylstyrene
-
Activate zinc dust (2.0 eq.) by stirring with 1 M HCl for 5 minutes, followed by decanting the acid and washing sequentially with water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum.
-
Suspend the activated zinc in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of diiodomethane (1.5 eq.) in diethyl ether dropwise to the zinc suspension. The mixture should be gently heated to initiate the reaction, which is indicated by the disappearance of the zinc and the formation of a greyish precipitate (iodomethylzinc iodide).
-
Once the carbenoid formation is complete, cool the mixture to 0 °C and add a solution of α-methylstyrene (1.0 eq.) in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Poor Diastereoselectivity in the Cyclopropanation Step
The target molecule has a specific stereochemistry. Achieving high diastereoselectivity is crucial for maximizing the yield of the desired isomer.
Question: I am observing a mixture of diastereomers after the cyclopropanation. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in the cyclopropanation of prochiral alkenes like α-methylstyrene is a common challenge.[4] The facial selectivity of the carbene addition is influenced by steric and electronic factors.
Strategies to Enhance Diastereoselectivity:
-
Chiral Auxiliaries: While not directly applicable to α-methylstyrene itself, if a related substrate with a chiral auxiliary is used, this can direct the cyclopropanation.
-
Chiral Catalysts: The use of chiral ligands in metal-catalyzed cyclopropanations can induce high levels of enantioselectivity and diastereoselectivity. For instance, cobalt or rhodium complexes with chiral porphyrins or other ligands have been shown to be effective.[5][6]
-
Directed Cyclopropanation: If a directing group, such as a hydroxyl group, is present on the substrate, it can coordinate to the zinc carbenoid and direct the cyclopropanation to one face of the double bond.[7] This is a powerful strategy for controlling stereochemistry.
Difficulties in the Conversion of the Intermediate to the Amine
The conversion of a functional group on the cyclopropane ring (e.g., a carboxylic acid or nitrile) to the primary amine is the final key transformation.
Question: I am struggling with the conversion of 2-methyl-2-phenylcyclopropanecarboxylic acid to the corresponding amine. The yields are low, and I am getting side products. What are my options?
Answer:
The conversion of a carboxylic acid to a primary amine with the loss of one carbon (as in a Curtius or Hofmann rearrangement) can be challenging.
Common Routes and Troubleshooting:
-
Curtius Rearrangement: This involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the amine.
-
Potential Issue: The acyl azide can be explosive and requires careful handling. The isocyanate can react with water to form a carbamic acid, which can decarboxylate to the amine, but can also react with the amine product to form urea byproducts.
-
Solution: Use anhydrous conditions for the rearrangement and the trapping of the isocyanate. A common method is to perform the rearrangement in the presence of an alcohol (e.g., tert-butanol) to form a stable Boc-protected amine, which can then be deprotected under acidic conditions.
-
-
Hofmann Rearrangement: This involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base.
-
Potential Issue: The reaction conditions are harsh and may not be suitable for sensitive substrates.
-
-
Schmidt Reaction: This is a one-pot reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid.
-
Potential Issue: Hydrazoic acid is highly toxic and explosive.
-
Alternative Synthetic Route:
An alternative approach is to synthesize 2-methyl-2-phenylcyclopropanenitrile, which can then be reduced to the desired amine.
Experimental Workflow: Nitrile Reduction to Primary Amine
Caption: Workflow for the synthesis of the target amine from the corresponding nitrile.
Protocol: Reduction of 2-Methyl-2-phenylcyclopropanenitrile
-
Prepare a solution of 2-methyl-2-phenylcyclopropanenitrile (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.
Issues with the Final Salt Formation and Purification
The final step of forming the hydrochloride salt and purifying it can be tricky.
Question: My final product, the hydrochloride salt, is an oil and difficult to crystallize. How can I obtain a pure, solid product?
Answer:
The inability of a hydrochloride salt to crystallize is often due to impurities or the presence of residual solvent.
Troubleshooting Crystallization:
-
Purity of the Free Base: Ensure the free amine is of high purity before attempting salt formation. If necessary, purify the free base by column chromatography.
-
Anhydrous Conditions: Use anhydrous HCl (e.g., a solution in diethyl ether, isopropanol, or dioxane) for the salt formation. The presence of water can sometimes lead to the formation of hydrates or prevent crystallization.
-
Solvent Selection: The choice of solvent for precipitation is critical. Diethyl ether is a common choice. If the salt is soluble in ether, try a less polar solvent like hexanes or a mixture of ether and hexanes.
-
Scratching and Seeding: If the salt is slow to crystallize, try scratching the inside of the flask with a glass rod at the air-solvent interface to induce nucleation. If you have a small amount of crystalline product from a previous batch, you can use it as a seed crystal.
-
Trituration: If the oily salt persists, try triturating it with a non-polar solvent like hexanes. This can sometimes induce crystallization.
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for the cyclopropanation of α-methylstyrene?
The Simmons-Smith reaction and its modifications are the most common and reliable methods for the cyclopropanation of unfunctionalized alkenes like α-methylstyrene.[3] The choice between the classic zinc-copper couple and the Furukawa modification (diethylzinc) depends on the desired reactivity and the available laboratory equipment for handling pyrophoric reagents.[2][3] For improved efficiency, reagents like iodomethylzinc phosphates have also been developed.[8]
Q2: How can I monitor the progress of the cyclopropanation reaction?
The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On TLC, the product will have a different Rf value than the starting alkene. For GC analysis, a small aliquot of the reaction mixture can be quenched, extracted, and injected.
Q3: What are the key safety precautions for this synthesis?
-
Diiodomethane: Toxic and should be handled in a well-ventilated fume hood.
-
Diethylzinc: Pyrophoric and must be handled under an inert atmosphere using appropriate techniques.
-
Lithium Aluminum Hydride: Reacts violently with water. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere.
-
Acyl Azides (if using the Curtius rearrangement): Potentially explosive and should be handled with care and behind a blast shield.
Q4: Can I use a Kulinkovich reaction to synthesize a precursor for this molecule?
The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst.[9][10][11] A plausible route could involve the Kulinkovich reaction of a benzoate ester to form 1-phenylcyclopropanol, followed by further functionalization. This could be an alternative to the Simmons-Smith approach.
Sources
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric cyclopropanation of styrenes catalyzed by metal complexes of D2-symmetrical chiral porphyrin: superiority of cobalt over iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 11. Kulinkovich Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
Welcome to the technical support center for the synthesis and optimization of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the laboratory.
The synthesis of 2-arylcyclopropylamines is a critical process in medicinal chemistry, as this structural motif is found in numerous biologically active compounds.[1] The target molecule, 2-Methyl-2-phenylcyclopropan-1-amine, presents unique synthetic challenges, particularly concerning diastereoselectivity and yield. This guide will focus on the probable synthetic routes and provide actionable solutions to common experimental hurdles.
Part 1: Synthetic Strategy & Troubleshooting
The synthesis of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride can be broadly divided into two key stages: the formation of the cyclopropane ring and the subsequent formation of the hydrochloride salt. The most significant challenges typically arise during the cyclopropanation step.
Cyclopropanation of α-Methylstyrene Precursors
A logical and common approach to forming the carbon skeleton of the target molecule is the cyclopropanation of an α-methylstyrene derivative. The choice of the specific precursor and cyclopropanating agent will heavily influence the reaction's success.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyclopropylamines like 2-Methyl-2-phenylcyclopropan-1-amine?
A1: Several robust methods exist for the synthesis of cyclopropylamines. For the specific target, 2-Methyl-2-phenylcyclopropan-1-amine, two highly relevant methods are:
-
The Kulinkovich-Szymoniak Reaction: This method allows for the preparation of primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide.[2][3][4] This is a powerful method for directly installing the amine functionality.
-
Cyclopropanation followed by Curtius Rearrangement: A two-step process where an α-methylstyrene derivative is first cyclopropanated to form a cyclopropanecarboxylic acid or ester, which is then converted to the amine via a Curtius rearrangement.[5][6] This method is common in the synthesis of Tranylcypromine analogs.[5][6]
Q2: My cyclopropanation reaction is showing low to no yield. What are the first things I should check?
A2: Low conversion is a frequent issue in cyclopropanation reactions. A systematic troubleshooting approach is recommended:
-
Reagent and Catalyst Quality: Ensure all reagents, especially the cyclopropanating agent (e.g., diethylzinc, diiodomethane) and any catalysts, are pure and active. Many reagents used in these reactions are sensitive to air and moisture.[7][8]
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as many of the organometallic intermediates are pyrophoric or rapidly decompose in the presence of oxygen or water.[8]
-
Reaction Temperature: Temperature control is critical. Some cyclopropanation reactions require cryogenic temperatures, while others proceed at room temperature or with gentle heating. Significant deviations can halt the reaction or lead to side products.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reactivity of the carbene or carbenoid species.[7]
Troubleshooting Guide: Low Yield in Cyclopropanation
| Potential Cause | Recommended Action |
| Inactive Catalyst/Reagents | Use freshly opened or purified reagents. For Simmons-Smith type reactions, ensure the zinc-copper couple is freshly prepared and active.[8] |
| Presence of Water or Oxygen | Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas. Use anhydrous solvents.[8] |
| Incorrect Reaction Temperature | Optimize the temperature in small increments. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature range. |
| Poor Substrate Reactivity | The electronic properties of the alkene are crucial. Electron-rich alkenes are generally more reactive.[7] For less reactive substrates, a more potent cyclopropanating agent or a different catalytic system may be required. |
Diastereoselectivity Control
For 2-Methyl-2-phenylcyclopropan-1-amine, two diastereomers (cis and trans) can be formed. Controlling the stereochemical outcome is often a primary goal.
Frequently Asked Questions (FAQs)
Q3: I am getting a poor diastereomeric ratio (e.g., 1:1 cis/trans). How can I improve the selectivity?
A3: Achieving high diastereoselectivity can be challenging and is influenced by several factors:
-
Directing Groups: The presence of a directing group, such as a hydroxyl or ester group on the substrate, can significantly influence the stereochemical outcome of the cyclopropanation, particularly in reactions like the Simmons-Smith.[9][10]
-
Choice of Catalyst: Chiral catalysts, such as those based on chiral iron porphyrin complexes, have been shown to induce high diastereoselectivity in the cyclopropanation of α-methylstyrene.[11]
-
Solvent and Temperature: The reaction solvent and temperature can affect the transition state geometry, thereby influencing the diastereomeric ratio.[9] Experimenting with different solvents (e.g., ethereal vs. non-polar hydrocarbon solvents) can be beneficial.
Troubleshooting Guide: Poor Diastereoselectivity
| Potential Cause | Recommended Action |
| Lack of Stereochemical Control | If possible, introduce a directing group on the substrate to guide the cyclopropanation.[9][10] |
| Non-Optimal Reaction Conditions | Systematically screen different solvents and temperatures. Lower temperatures often lead to higher selectivity. |
| Inappropriate Catalyst System | For highly selective transformations, consider using a well-defined chiral catalyst system.[11] |
Workflow for Optimizing Diastereoselectivity
Caption: Iterative workflow for optimizing diastereoselectivity.
Part 2: Purification and Salt Formation
Once the cyclopropanation is complete, the next steps involve purification of the free amine and its conversion to the hydrochloride salt.
Purification of the Free Amine
Frequently Asked Questions (FAQs)
Q4: How can I effectively separate the cis and trans diastereomers of 2-Methyl-2-phenylcyclopropan-1-amine?
A4: Separation of diastereomers can often be achieved by standard laboratory techniques:
-
Flash Column Chromatography: Diastereomers often have different polarities and can be separated on a silica gel column.[2] A careful selection of the eluent system is crucial.
-
Recrystallization: If the free amine or a salt derivative is a solid, recrystallization can be a highly effective method for isolating a single diastereomer.
Q5: The free amine appears to be unstable during purification. What precautions should I take?
A5: Primary amines can be susceptible to oxidation and other degradation pathways.
-
Minimize Exposure to Air: Perform purification steps under an inert atmosphere where possible.
-
Avoid Excessive Heat: Use minimal heat during solvent evaporation.
-
Prompt Conversion to Salt: If the free amine is unstable, it is often best to convert it to the more stable hydrochloride salt immediately after isolation.
Hydrochloride Salt Formation
Frequently Asked Questions (FAQs)
Q6: What is the standard procedure for forming the hydrochloride salt of an amine?
A6: The formation of an amine hydrochloride salt is a straightforward acid-base reaction.[12][13][14] A common procedure involves:
-
Dissolving the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or 1,4-dioxane).
-
Adding a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in 1,4-dioxane or diethyl ether) dropwise.[5]
-
The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
Q7: My hydrochloride salt is not precipitating from the solution. What could be the issue?
A7: Failure to precipitate can be due to several factors:
-
Solubility: The salt may be soluble in the chosen solvent. Try adding a non-polar co-solvent (e.g., hexanes) to induce precipitation.
-
Concentration: The solution may be too dilute. Carefully concentrate the solution under reduced pressure.
-
Water Content: The presence of water can sometimes increase the solubility of the salt. Ensure anhydrous conditions are maintained.
Troubleshooting Guide: Hydrochloride Salt Formation
| Issue | Potential Cause | Recommended Action |
| No Precipitation | Salt is soluble in the reaction solvent. | Add a non-polar anti-solvent (e.g., hexanes, pentane) or concentrate the solution. |
| Oily Product Forms | The product is "oiling out" instead of crystallizing. | Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product can also be effective. |
| Low Yield of Salt | Incomplete precipitation or losses during filtration. | Cool the solution in an ice bath to maximize precipitation before filtering. Wash the collected solid with a small amount of cold, anhydrous solvent. |
Reaction Scheme: Salt Formation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 3. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Stereoselective Synthesis of Substituted Cyclopropylamines
Welcome to the technical support center for the stereoselective synthesis of substituted cyclopropylamines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during these intricate synthetic transformations. Cyclopropylamines are valuable structural motifs in medicinal chemistry, and their stereocontrolled synthesis is often a critical challenge.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered in the stereoselective synthesis of cyclopropylamines. Each entry explains the causality behind the issue and provides actionable solutions.
1. Low Diastereoselectivity in Cyclopropanation
Question: My Simmons-Smith cyclopropanation of a chiral allylic amine derivative is yielding a nearly 1:1 mixture of diastereomers. What factors control diastereoselectivity, and how can I improve it?
Answer: Achieving high diastereoselectivity in Simmons-Smith reactions is primarily dependent on the effective direction of the incoming carbenoid by a coordinating group on the substrate.[4][5] In your case, the nitrogen atom of the amine or a nearby hydroxyl group should direct the zinc carbenoid to one face of the alkene. Several factors can disrupt this directing effect:
-
Inadequate Coordination: The Lewis basicity of the directing group is crucial for pre-coordination with the electrophilic zinc carbenoid. If the nitrogen atom is part of a sterically hindered or electron-deficient system (e.g., a bulky protecting group or an amide), its ability to coordinate may be diminished.[4]
-
Suboptimal Reagent/Solvent System: The nature of the zinc carbenoid and the solvent play a significant role. The Furukawa modification (Et₂Zn, CH₂I₂) often provides higher selectivity than the traditional Zn-Cu couple with CH₂I₂ because the resulting carbenoid is less reactive and more sensitive to directing effects.[4][5][6] The choice of solvent is also critical; coordinating solvents like THF can compete with your substrate for binding to the zinc reagent, thereby eroding diastereoselectivity.[1] Non-coordinating solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) are often preferred.[1]
-
Steric Hindrance vs. Directing Effects: In highly substituted systems, steric hindrance can override the desired directing effect, leading to the delivery of the methylene group to the sterically most accessible face, regardless of the coordinating group's position.[4]
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity.
Recommended Actions:
-
Reagent Modification: If you are using a Zn-Cu couple, switch to the Furukawa reagent (Et₂Zn and CH₂I₂) or the Charette modification using ICH₂Cl, which often shows enhanced selectivity.[1]
-
Solvent Screening: Conduct a solvent screen. Compare results in a coordinating solvent like THF with non-coordinating solvents such as DCM, toluene, or MTBE.[1] The impact of solvent choice can be dramatic.
-
Protecting Group Strategy: The choice of nitrogen protecting group is critical.[4] Bulky groups can cause steric clash, while some groups can enhance coordination. For instance, N-sulfinyl groups on enamides have been shown to be highly effective directing groups in Simmons-Smith cyclopropanations, leading to excellent stereocontrol.[1][7]
-
Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can increase selectivity by better differentiating the energetic pathways of the diastereomeric transition states.[8]
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome | Reference |
| Reagent | Zn-Cu, CH₂I₂ | Et₂Zn, ICH₂Cl | Increased diastereomeric ratio (dr) | [1] |
| Solvent | Tetrahydrofuran (THF) | Methyl tert-butyl ether (MTBE) | Improved yield and dr | [1] |
| N-Protecting Group | Bulky, non-coordinating | N-sulfinyl or other directing group | High dr (>95:5) | [7][9] |
| Temperature | 25 °C (Room Temp) | -10 °C to 0 °C | Enhanced selectivity | [8] |
2. Poor Enantioselectivity in Catalytic Reactions
Question: I am attempting an asymmetric cyclopropanation using a chiral transition metal catalyst (e.g., Rh, Co, or Cu-based) with a diazo compound, but the enantiomeric excess (ee) is low. What are the likely causes?
Answer: Low enantioselectivity in metal-catalyzed cyclopropanations is a common hurdle that typically points to issues with the catalyst system, substrate compatibility, or reaction conditions.[10][11][12]
-
Catalyst Inactivity or Degradation: The chiral catalyst may be impure, deactivated by moisture or oxygen, or simply not robust enough for the reaction conditions. The choice of metal precursor and ligand is paramount. For example, some cobalt-PDI (pyridinediimine) complexes have shown excellent enantioselectivity where traditional Simmons-Smith methods fail.[12][13]
-
Poor Substrate-Catalyst Match: The chiral ligand creates a specific steric and electronic environment. If your substrate does not fit well into this chiral pocket, the transfer of the carbene will not be effectively controlled, leading to a racemic or near-racemic mixture.[14] The electronic properties of the olefin (electron-rich vs. electron-poor) can also dictate the success of a given catalytic system.[14][15]
-
Side Reactions: Dimerization of the diazo compound to form maleate and fumarate derivatives is a common side reaction that consumes the carbene precursor and can interfere with the catalytic cycle.[10] This is often exacerbated by slow addition of the diazo compound or low catalyst loading.
-
Racemization: While less common for the cyclopropane ring itself, chiral centers elsewhere in the molecule could be susceptible to racemization under the reaction conditions, especially if basic or acidic impurities are present.[8]
Troubleshooting Protocol for Low Enantioselectivity:
-
Verify Catalyst and Ligand Integrity:
-
Ensure the chiral ligand is enantiomerically pure.
-
Use freshly prepared or properly stored catalyst.
-
Perform the reaction under a strictly inert atmosphere (N₂ or Ar) with anhydrous solvents.
-
-
Optimize Diazo Compound Addition:
-
Add the diazo compound slowly via syringe pump over several hours. This maintains a low steady-state concentration, minimizing carbene dimerization and favoring the desired cyclopropanation.[10]
-
-
Screen Chiral Ligands:
-
The "no-free-lunch" rule applies: a ligand that is optimal for one substrate may not be for another. Screen a panel of related ligands (e.g., different BOX, Pheox, or PDI derivatives) to find the best match for your specific olefin.[16]
-
-
Adjust Reaction Parameters:
-
Temperature: Lowering the temperature is a standard approach to improve ee.[8]
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and activity. Screen a range of solvents from nonpolar (e.g., hexanes) to moderately polar (e.g., DCM, ether).
-
Catalyst Loading: Increasing the catalyst loading may improve conversion and selectivity, although this comes at a higher cost.
-
Caption: Decision tree for troubleshooting low enantioselectivity.
3. Using Chiral Auxiliaries
Question: I am using a chiral auxiliary (e.g., an Evans auxiliary) attached to my substrate to direct a cyclopropanation, but the diastereoselectivity is poor. How can I improve this?
Answer: Chiral auxiliaries function by placing the substrate in a conformationally rigid environment, exposing one face of the prochiral center to attack.[17][18][19] Poor diastereoselectivity in such cases usually stems from a lack of conformational control or an inappropriate choice of reagent.
-
Insufficient Conformational Locking: The auxiliary must effectively block one face of the reactive site. If there is free rotation around the bond connecting the auxiliary and the substrate, its directing ability will be compromised. Evans oxazolidinone auxiliaries, for example, rely on chelation with a Lewis acid to form a rigid, planar enolate structure, which is key to their success in aldol reactions and can be adapted for other transformations.[20]
-
Reagent Incompatibility: The cyclopropanating reagent must interact with the substrate-auxiliary adduct in a predictable way. A very small or highly reactive reagent might not effectively discriminate between the two faces of the alkene, regardless of the auxiliary's presence.
-
Incorrect Stoichiometry: The molar ratio of reactants, especially any Lewis acids used to enforce a specific conformation, is critical.[8]
Recommendations:
-
Ensure Rigid Conformation: If applicable, ensure the correct stoichiometry of any Lewis acid (e.g., TiCl₄, Et₂AlCl) used to chelate the substrate-auxiliary adduct.
-
Auxiliary Choice: Not all auxiliaries are suitable for all reactions. Consider auxiliaries known to be effective in cyclopropanations, such as those based on sulfinamides.[1][7]
-
Reaction Conditions: As with other methods, optimize temperature and solvent. Lower temperatures often favor the formation of the thermodynamically more stable, and thus more ordered, transition state, leading to higher selectivity.[8]
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in a Simmons-Smith reaction, and how can they be minimized?
A1: Besides incomplete reaction, the most common side reactions are related to the Lewis acidic nature of the zinc iodide byproduct (ZnI₂).[21] This can cause rearrangement of acid-sensitive substrates. Another issue is the methylation of heteroatoms, such as alcohols, if excess reagent and long reaction times are used.[21] To minimize these, you can add an excess of Et₂Zn to scavenge the ZnI₂, or quench the reaction with a Lewis base like pyridine.[21] For allylic thioethers, a 2,3-sigmatropic rearrangement can occur, competing with cyclopropanation.[21]
Q2: My reaction is very slow or gives a low yield. What are the first things to check?
A2: Low yield or slow conversion often points to reagent deactivation or suboptimal conditions.
-
Reagent Quality: Ensure your diiodomethane is fresh (colorless or light yellow; brown indicates decomposition to I₂) and your diethylzinc solution has the correct molarity. Zinc-copper couple quality can also vary; ensure it is properly activated.
-
Solvent Purity: Use strictly anhydrous solvents. Water will rapidly quench the organozinc reagents.[22]
-
Temperature: While lower temperatures can improve selectivity, they also slow down the reaction rate. There is often a trade-off. If the reaction is clean but slow, a modest increase in temperature may be beneficial.
-
Stoichiometry: A significant excess of the cyclopropanating reagent (e.g., 2-10 equivalents) is often required to drive the reaction to completion, especially with less reactive or sterically hindered olefins.[1]
Q3: How do I choose the right nitrogen protecting group for my cyclopropylamine synthesis?
A3: The choice of protecting group is a strategic decision that impacts reactivity, selectivity, and deprotection.[23] For stereoselective synthesis, the ideal group should:
-
Direct the Reaction: As discussed, groups like N-sulfinyl can act as powerful chiral auxiliaries and directing groups.[1][7]
-
Be Stable to Reaction Conditions: It must withstand the organometallic reagents and workup conditions.
-
Be Readily Cleavable: The group must be removable without epimerizing or degrading the final cyclopropylamine product. Common amine protecting groups like Boc, Cbz, and trifluoroacetamide are widely used.[24] The level of induction in some cyclopropanations has been shown to be highly dependent on the nature of the nitrogen protecting group.[4]
References
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1688. [Link]
-
Charette, A. B. (n.d.). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Request PDF on ResearchGate. [Link]
-
Zhang, Y., et al. (2014). Highly Stereoselective Ru(II)-Pheox Catalyzed Asymmetric Cyclopropanation of Terminal Olefins with Succinimidyl Diazoacetate. ResearchGate. [Link]
-
Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(13), 2606–2611. [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. [Link]
-
Li, Z., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]
-
Purdue University Graduate School. (2023). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.
-
Purdue University. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]
-
European Patent Office. (1989). Process for the manufacture of cyclopropylamine - EP 0205403 B1. [Link]
-
Lautens, M., et al. (2021). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Angewandte Chemie International Edition, 60(28), 15488-15493. [Link]
-
Fasan, R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 11(15), 9536–9546. [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. [Link]
-
Allais, C., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
- Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
-
Lautens, M., et al. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie International Edition. [Link]
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
-
Charette, A. B. (2014). Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]
-
Magauer, T. (2016). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 116(14), 7996–8044. [Link]
-
PubMed. (2023). Metal-catalysed C-C bond formation at cyclopropanes. [Link]
-
Betz, K. N., & Vo, C. (2018). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. ACS Catalysis, 8(11), 10562–10567. [Link]
-
PubMed. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Catalytic methods for the selective cyclopropanation of electron-deficient olefins. [Link]
-
NIH. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
Organic Chemistry Portal. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. [Link]
-
SciSpace. (n.d.). Chiral auxiliaries in polymer-supported organic synthesis. [Link]
-
PubMed. (2023). Catalytic Diastereo- and Enantioselective Cyclopropanation of gem-Dihaloalkanes and Terminal Olefins. [Link]
-
Reddit. (2016). Can someone explain to me what are chiral auxiliaries?. [Link]
-
Thieme. (2007). Diastereoselective Synthesis of Cyclopropylamines. [Link]
-
Mastering Asymmetric Synthesis: The Role of Chiral Auxiliaries. (n.d.). [Link]
-
TSpace. (n.d.). Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. [Link]
-
Lautens, M., et al. (2021). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 23(15), 5844–5848. [Link]
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Technical Support Center: Managing the Reactivity of the Cyclopropylamine Moiety
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile yet challenging cyclopropylamine moiety. This guide is designed to provide practical, field-proven insights into managing the unique reactivity of this structural motif. The inherent ring strain and the nucleophilicity of the amine group make cyclopropylamine a valuable building block for introducing conformational rigidity and sp³ character into drug candidates.[1][2] However, these same features can lead to significant challenges in metabolic stability and chemical reactivity.[2][3][4] This resource offers troubleshooting guides and frequently asked questions to help you navigate these issues effectively in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Q1: My cyclopropylamine-containing compound shows poor metabolic stability in liver microsomes. What is the likely mechanism and how can I address this?
A1: Poor metabolic stability of cyclopropylamine-containing compounds is a common issue, frequently linked to metabolism by Cytochrome P450 (CYP) enzymes.[1]
The Underlying Mechanism: The primary route of metabolic degradation involves the P450-catalyzed one-electron oxidation of the amine nitrogen, which generates a nitrogen-centered radical cation.[5][6] Due to the inherent strain of the three-membered ring, this intermediate can undergo rapid homolytic cleavage (ring-opening) of an adjacent C-C bond. This process forms a carbon-centered radical, which can be further oxidized to reactive, electrophilic species like α,β-unsaturated aldehydes.[7] These reactive metabolites can then form covalent adducts with proteins, including the CYP enzyme itself, leading to bioactivation and potential toxicity.[1][7] The hepatotoxicity associated with the antibiotic trovafloxacin, for example, is thought to be mediated through this bioactivation pathway.[1][7]
Troubleshooting & Mitigation Strategies:
-
Structural Modification to Block Metabolism:
-
Introduce Steric Hindrance: Flank the cyclopropylamine moiety with substituents that sterically hinder the approach of CYP enzymes.
-
Install Blocking Groups: Place metabolically robust groups, such as a methyl or gem-dimethyl group, on the cyclopropyl ring itself. This can prevent the initial hydrogen atom abstraction or oxidation at that site, significantly improving metabolic stability and half-life.[1]
-
Modulate Electronics: Altering the electronic properties of the molecule, particularly near the amine, can influence the ease of the initial one-electron oxidation.
-
-
Bioisosteric Replacement:
-
If structural modifications are not feasible or abolish desired activity, consider replacing the cyclopropylamine moiety altogether. A common and effective strategy is to substitute the cyclopropyl ring with a gem-dimethyl group, which can avert the ring-opening bioactivation pathway while maintaining a similar steric profile.[1] Other potential bioisosteres include cyclobutyl or other small, constrained ring systems.[8]
-
-
Conduct Follow-up Assays:
Q2: I'm observing time-dependent inhibition (TDI) of CYP enzymes. Is the cyclopropylamine group responsible?
A2: Yes, the cyclopropylamine moiety is a well-known cause of TDI. This phenomenon, also known as mechanism-based or suicide inhibition, occurs when the enzyme metabolizes the compound into a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[6]
The Causality: As described in the previous question, P450-mediated oxidation of the cyclopropylamine leads to ring-opening and the formation of highly reactive intermediates.[5][6] When this reactive species is formed within the enzyme's active site, it can covalently modify amino acid residues or the heme cofactor before it has a chance to diffuse away. This covalent modification results in the irreversible inactivation of the enzyme, which manifests as TDI in kinetic assays.[9] In some cases, the inactivation can also occur via the formation of a metabolic intermediate complex (MIC), where a nitroso metabolite coordinates tightly to the heme iron, preventing turnover.[5][9]
Confirmation and Next Steps:
-
Characterize the Inhibition: Perform detailed kinetic studies (e.g., Kitz-Wilson plots) to determine the kinetic parameters of inactivation (Kᵢ and kᵢₙₐcₜ).
-
Test Analogs: Synthesize and test analogs where the cyclopropylamine is modified or replaced (e.g., a gem-dimethyl analog).[1] If TDI is significantly reduced or eliminated in the analog, it strongly implicates the cyclopropylamine moiety.
-
LC-MS/MS Analysis: Use high-resolution mass spectrometry to identify covalent adducts to the P450 protein or heme, providing direct evidence of mechanism-based inactivation.
Q3: My compound is degrading during long-term stability studies in the solid state. Could the cyclopropylamine be the cause?
A3: While metabolic instability is more common, chemical instability can also be an issue, particularly under certain pH conditions. The cyclopropylamine moiety can be susceptible to hydrolytic degradation, especially at high pH.[10]
Troubleshooting and Mitigation:
-
Forced Degradation Studies: Perform forced degradation studies under various conditions (acid, base, oxidative, photolytic, thermal) to identify the specific cause of instability. This will confirm if basic conditions are indeed the culprit.
-
Formulation and Salt Selection: The chemical stability of a drug substance in the solid state can be significantly improved by controlling the microenvironmental pH.[10]
-
Salt Screening: Perform a salt screen to identify a salt form of your compound that creates a more stable microenvironmental pH in the solid state. For an amine, forming a salt with an appropriate acid can drastically improve stability.
-
Excipient Compatibility: Ensure that the excipients used in the formulation are compatible and do not create a destabilizing high-pH environment.
-
Q4: I'm struggling with the synthesis of a cyclopropylamine-containing molecule, facing low yields and side reactions. What are some robust synthetic strategies?
A4: The synthesis of molecules containing the strained cyclopropylamine ring can be challenging. Success often depends on when and how the moiety is introduced.
Recommended Synthetic Approaches:
-
Late-Stage Introduction via Building Blocks: One of the most straightforward methods is to use cyclopropylamine itself as a nucleophilic building block in reactions like reductive amination, N-arylation, or amide coupling.[11][12] This avoids carrying the potentially reactive moiety through a multi-step synthesis.
-
Curtius Rearrangement/Degradation: A classic and reliable method for preparing primary cyclopropylamines is the Curtius degradation of a cyclopropanecarboxylic acid.[13][14] This involves converting the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating, followed by hydrolysis to the amine. The Weinstock protocol is a well-established procedure for this transformation.[14]
-
Kulinkovich Reaction: This reaction allows for the synthesis of cyclopropylamines from nitriles or amides using a Grignard reagent and a titanium catalyst. It is a powerful method for constructing the aminocyclopropane moiety directly.[13]
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts related to the cyclopropylamine moiety.
Q1: What makes the cyclopropylamine moiety inherently reactive?
A1: The reactivity stems from a combination of two key features:
-
Ring Strain: The three-membered cyclopropane ring has C-C-C bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon.[2][4] This angular strain weakens the C-C bonds, making them more susceptible to cleavage (ring-opening) reactions.[15][16]
-
Amine Group: The nitrogen atom of the amine is a site of oxidation. As described previously, one-electron oxidation by enzymes like CYPs creates a radical cation that readily triggers the opening of the strained ring.[5][6]
Q2: What are the primary metabolic pathways for cyclopropylamines?
A2: The dominant and most problematic metabolic pathway is P450-mediated oxidation leading to ring-opening .[1][5][9] This bioactivation pathway generates reactive intermediates that can cause TDI and toxicity. Flavin-containing monooxygenases (FMOs) can also contribute to the initial N-oxidation.[1][5] Other standard amine metabolic pathways, such as N-dealkylation (for secondary or tertiary amines), may also occur depending on the overall structure of the molecule.
Q3: When is cyclopropylamine a good choice in drug design, and what are its key advantages?
A3: Despite its reactivity challenges, the cyclopropylamine moiety is found in numerous approved drugs and is a valuable tool for medicinal chemists.[1][17]
-
Conformational Constraint: The rigid cyclopropyl ring locks the conformation of adjacent substituents, which can lead to improved binding affinity and selectivity for a biological target.
-
High sp³ Fraction: Increasing the fraction of sp³-hybridized carbons is a common strategy to improve the physicochemical properties and clinical success rates of drug candidates. The cyclopropyl group is an excellent way to add sp³ character while maintaining a low molecular weight.[1]
-
Metabolic Blocking: While the cyclopropylamine is a metabolic liability, a simple cyclopropyl group (not attached to the amine) can serve as a metabolic "shield." Its C-H bonds are stronger and less susceptible to P450-mediated oxidation than those in an analogous alkyl chain.[1]
-
Improved Pharmacokinetics: The unique steric and electronic properties of the moiety can favorably impact properties like cell permeability and solubility.[8][18]
Q4: What are some common bioisosteric replacements for a problematic cyclopropylamine group?
A4: When the reactivity of the cyclopropylamine moiety cannot be mitigated through substitution, replacing it with a suitable bioisostere is the next logical step. The goal is to retain the beneficial properties (e.g., conformation, basicity) while eliminating the source of instability.
| Bioisostere | Key Features & Considerations |
| gem-Dimethyl | Excellent replacement to prevent ring-opening bioactivation.[1] Maintains a similar steric footprint. |
| Cyclobutylamine | Larger ring with less ring strain, making it less prone to ring-opening. May alter the optimal vector for substituents. |
| Azaspirocycles | Can mimic the rigid conformation and vector of the cyclopropyl group while offering different metabolic profiles. |
| Acyclic Amines | E.g., isopropylamine. Less constrained, offering more conformational flexibility, which may impact potency. |
Q5: What analytical techniques are best for monitoring the stability and degradation of cyclopropylamine-containing compounds?
A5: A multi-pronged approach is essential for comprehensive stability analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing.[19] HPLC with UV or diode-array detection is used to separate the parent compound from its degradation products and quantify the loss of the parent over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is critical for identifying the structures of metabolites and degradation products.[19] By determining the mass of the products, one can confirm pathways like ring-opening or adduct formation.
-
Gas Chromatography (GC): While less common for large drug molecules, GC can be useful for analyzing volatile starting materials like cyclopropylamine itself, for instance, to quantify impurities like water content.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be invaluable for definitively characterizing novel degradation products, especially when reference standards are unavailable.[19]
Part 3: Protocols & Data
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a cyclopropylamine-containing compound.
-
Preparation of Reagents:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 10 mM NADPH stock solution in buffer.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.
-
-
Incubation Procedure:
-
Pre-warm a suspension of HLM (0.5 mg/mL final concentration) in phosphate buffer at 37°C for 5 minutes.
-
To initiate the reaction, add the test compound to a final concentration of 1 µM.
-
Immediately add NADPH to a final concentration of 1 mM to start the metabolic reaction. (For a negative control, add buffer instead of NADPH).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching & Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples by LC-MS/MS, monitoring for the disappearance of the parent compound.
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Part 4: Visualizations
Caption: P450-mediated bioactivation pathway of cyclopropylamine.
Caption: Decision tree for troubleshooting cyclopropylamine reactivity issues.
References
-
Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 265–275. [Link]
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Qin, X. Z., & Williams, F. (1987). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society, 109(2), 595-597. [Link]
-
Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya. [Link]
-
Request PDF. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]
- Google Patents. (2007).
-
SciSpace. (n.d.). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]
-
Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 5. [Link]
-
ResearchGate. (n.d.). Cyclopropane ring-opening with amine. [Link]
-
Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. [Link]
-
Chem-Impex. (n.d.). Cyclopropylamine. [Link]
-
PubMed. (2024). Advances in the Synthesis of Cyclopropylamines. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. [Link]
-
Semantic Scholar. (n.d.). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Kalgutkar, A. S., & Dalvie, D. K. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? Biochemical Pharmacology, 174, 113796. [Link]
-
ResearchGate. (n.d.). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. [Link]
-
Jussof, M., et al. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Journal of General Microbiology, 130(9), 2327-2334. [Link]
-
Kumar, A., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic & Medicinal Chemistry, 117, 117676. [Link]
-
Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711-719. [Link]
- Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
-
de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 2038-2041. [Link]
-
Chemical Science. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. [Link]
-
Jutzi, K., et al. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. [Link]
-
ChemRxiv. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. [Link]
-
PMC. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. (n.d.). Advances in the Synthesis of Cyclopropylamines. [Link]
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identifying and minimizing impurities in 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
Technical Support Center: 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. This guide is designed to provide in-depth, practical advice for identifying and minimizing impurities during your research and development activities. As Senior Application Scientists, we understand that ensuring the purity of your compounds is paramount for reliable and reproducible results. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of working with this specific cyclopropylamine derivative.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
Q1: What are the most likely impurities I might encounter during the synthesis of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride?
A1: The impurities in your final product are often related to the synthetic route employed. Common synthetic pathways for cyclopropylamines can introduce specific impurities.[1][2][3] Potential impurities can be categorized as follows:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in your final product.
-
Byproducts: Side reactions can generate structurally related byproducts. For cyclopropylamines, this can include ring-opened products or isomers.[4]
-
Solvents: Residual solvents used during the synthesis or purification process can be present.
-
Reagents: Excess reagents or their degradation products might contaminate the final compound.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
A2: Unexpected peaks in your NMR spectrum suggest the presence of impurities. A systematic approach is crucial for identification:
-
Compare with a Reference Spectrum: If available, compare your spectrum with a known pure reference spectrum of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
-
Analyze Peak Characteristics:
-
Chemical Shift (δ): The position of the peak can give clues about the electronic environment of the protons.
-
Integration: The area under the peak is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): This indicates the number of neighboring protons.
-
-
Consider Potential Impurities: Based on your synthetic route, predict the structures of likely impurities and compare their expected NMR signals with the unidentified peaks.
-
2D NMR Techniques: If the 1D spectrum is complex, techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in structure elucidation.
-
Mass Spectrometry (MS): Coupling your separation technique (like HPLC or GC) with MS can provide the molecular weight of the impurities, which is a critical piece of information for identification.
Q3: My HPLC analysis shows multiple peaks. How can I determine which peak is my target compound and which are impurities?
A3: When multiple peaks are observed in an HPLC chromatogram, you can use the following strategies:
-
Spiking: Inject a small amount of a pure reference standard of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride along with your sample. The peak that increases in area corresponds to your target compound.
-
Mass Spectrometry (MS) Detection: An HPLC-MS system will provide the mass-to-charge ratio (m/z) for each eluting peak. The peak with the m/z corresponding to your target compound can be definitively identified.
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If the impurities have different chromophores than your target compound, their UV-Vis spectra will differ. A DAD or PDA detector can help distinguish between them.
Q4: I am observing poor chiral purity. What are the best methods to separate the enantiomers of 2-Methyl-2-phenylcyclopropan-1-amine?
A4: Achieving high enantiomeric purity is often a critical requirement, especially in pharmaceutical applications.[5] Chiral separation can be challenging but is achievable with the right techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers.[6] The choice of the chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective for separating chiral amines.[7]
-
Chiral Gas Chromatography (GC): For volatile amines, chiral GC using a cyclodextrin-based column can be an excellent method for enantiomeric separation.[8][9] Derivatization of the amine to a less polar derivative, such as a trifluoroacetyl (TFA) derivative, may be necessary to improve volatility and chromatographic performance.[8]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is another effective technique for enantiomeric separations and is often faster and uses less organic solvent than HPLC.
Q5: How can I minimize the formation of impurities during the synthesis?
A5: Minimizing impurity formation from the outset is the most effective strategy. Consider the following:
-
Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants.[1][2][3]
-
High-Purity Starting Materials: Use starting materials of the highest possible purity to avoid introducing impurities at the beginning of your synthesis.
-
Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or hydrolytic side reactions.
-
Monitor Reaction Progress: Use techniques like TLC, HPLC, or GC to monitor the reaction progress. This will help you determine the optimal time to quench the reaction, preventing the formation of degradation products from over-reaction.
Part 2: Analytical & Purification Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for identifying and quantifying impurities in a sample of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
Objective: To separate and detect impurities in a sample of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile.[10]
-
HPLC-grade water.[10]
-
Formic acid or trifluoroacetic acid (TFA).[10]
-
Sample of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
-
Volumetric flasks and pipettes.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of a reference standard of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of your sample and dissolve it in a suitable solvent to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or MS in positive ion mode.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Identify the peak corresponding to 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride by comparing its retention time with that of the reference standard.
-
Quantify the impurities by comparing their peak areas to the peak area of the main compound (assuming similar response factors) or by using a calibration curve if reference standards for the impurities are available.
-
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for purifying 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride using column chromatography.
Objective: To remove impurities from a crude sample of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
Materials:
-
Glass chromatography column.
-
Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reverse-phase chromatography).
-
Solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol).
-
Crude sample of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
-
Test tubes or flasks for collecting fractions.
-
Thin-Layer Chromatography (TLC) plates and a developing chamber.
Procedure:
-
Select the Stationary and Mobile Phases:
-
Use TLC to determine the optimal solvent system (mobile phase) that provides good separation between your target compound and the impurities.
-
-
Pack the Column:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase.
-
Carefully pour the slurry into the column, ensuring there are no air bubbles.
-
Allow the stationary phase to settle, and then drain the excess solvent until it is level with the top of the stationary phase.
-
-
Load the Sample:
-
Dissolve the crude sample in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the column.
-
-
Elute the Column:
-
Add the mobile phase to the top of the column and begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase.
-
-
Monitor the Separation:
-
Monitor the fractions by TLC to determine which fractions contain the pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
-
Part 3: Visualizations & Data
Workflow for Impurity Identification and Minimization
The following diagram illustrates a systematic approach to identifying and minimizing impurities.
Caption: A workflow for the systematic identification and minimization of impurities.
Table 1: Common Analytical Techniques for Impurity Analysis
| Technique | Information Provided | Typical Application |
| HPLC | Separation and quantification of non-volatile and thermally labile compounds. | Primary method for purity assessment and impurity profiling. |
| GC-MS | Separation and identification of volatile and thermally stable compounds based on their mass-to-charge ratio. | Analysis of residual solvents and volatile impurities. |
| NMR | Detailed structural information about the target compound and impurities. | Structure elucidation of unknown impurities. |
| LC-MS | Combines the separation power of HPLC with the identification capabilities of MS. | Identification of non-volatile impurities. |
| FTIR | Information about the functional groups present in the sample. | Quick check for the presence of expected functional groups. |
References
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Cayman Chemical. (n.d.). N-methyl-2-Phenylpropan-1-amine (hydrochloride) - Analytical Standards. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
-
PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]
-
European Patent Office. (1989). Process for the manufacture of cyclopropylamine - EP 0205403 B1. Retrieved from [Link]
- Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
-
PubChem. (n.d.). (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
ResearchGate. (2015). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Retrieved from [Link]
-
European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
Sources
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. gcms.cz [gcms.cz]
- 10. fda.gov [fda.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Tranylcypromine vs. the Novel Analog 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of monoamine oxidase inhibitors (MAOIs), tranylcypromine stands as a well-established, potent therapeutic agent for major depressive disorder and anxiety disorders.[1] Its unique cyclopropylamine structure confers a nonselective and irreversible inhibition of both monoamine oxidase A (MAO-A) and MAO-B, leading to increased synaptic concentrations of key neurotransmitters.[1] As research into novel central nervous system (CNS) agents continues, the exploration of structural analogs of tranylcypromine offers the potential for improved efficacy, selectivity, and safety profiles. This guide provides a detailed comparison of tranylcypromine with the novel, less-characterized analog, 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
Due to the limited availability of direct experimental data for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, this comparison will leverage established knowledge of tranylcypromine's pharmacology and the structure-activity relationships (SAR) of its analogs to project a hypothetical efficacy profile for this novel compound. This guide is intended to serve as a valuable resource for researchers interested in the development and evaluation of new MAOIs.
Mechanism of Action: A Shared Foundation
Both tranylcypromine and its 2-methyl analog belong to the class of phenylcyclopropylamine-based MAOIs. Their fundamental mechanism of action involves the irreversible inhibition of MAO enzymes.
Tranylcypromine: As a non-selective inhibitor, tranylcypromine covalently binds to the flavin adenine dinucleotide (FAD) cofactor of both MAO-A and MAO-B.[2][3] This irreversible inactivation leads to a sustained increase in the levels of serotonin, norepinephrine, and dopamine in the brain, which is believed to be the primary driver of its antidepressant effects.[1]
2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride (Projected): Based on its structural similarity to tranylcypromine, it is highly probable that this analog also acts as an irreversible inhibitor of MAO. The presence of the phenylcyclopropylamine scaffold is a key pharmacophore for this class of inhibitors.[4][5]
Figure 1: General mechanism of monoamine oxidase inhibitors.
Comparative Efficacy: Insights from Structure-Activity Relationships
While direct comparative studies are unavailable for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, we can infer its potential efficacy based on the known SAR of tranylcypromine analogs.
Tranylcypromine:
-
Potency: A potent inhibitor of both MAO-A and MAO-B.
-
Selectivity: Non-selective, with a slight preference for MAO-B.[1]
-
Clinical Efficacy: Demonstrated efficacy in treating major depressive disorder, particularly in cases resistant to other antidepressants.[6][7] It has also shown effectiveness in treating anxiety disorders.[1]
2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride (Projected):
The key structural difference is the addition of a methyl group at the 2-position of the cyclopropane ring, adjacent to the phenyl group.
-
Potential Impact on Potency and Selectivity: Substitutions on the cyclopropyl ring can significantly influence the inhibitory activity and selectivity of phenylcyclopropylamines. The introduction of a methyl group could:
-
Alter Steric Hindrance: The methyl group may introduce steric hindrance that affects the binding affinity of the molecule to the active sites of MAO-A and MAO-B. The active site topographies of MAO-A and MAO-B are known to be different, suggesting that this steric alteration could lead to a change in selectivity.[2]
-
Modify Electronic Properties: The electron-donating nature of the methyl group could subtly alter the electronic properties of the cyclopropyl ring, potentially influencing the mechanism of irreversible inhibition.
-
-
Hypothetical Profile: Without experimental data, it is challenging to predict the exact impact. However, based on general principles of medicinal chemistry, the addition of a small alkyl group near the phenyl ring could potentially lead to:
-
Increased Lipophilicity: This might enhance the compound's ability to cross the blood-brain barrier.
-
Altered Selectivity: The steric and electronic changes could favor inhibition of one MAO isoform over the other. For instance, some N-substituted cyclopropylamines have shown preferential inhibition of MAO-B.[8] Further investigation is required to determine if the 2-methyl substitution would confer selectivity for MAO-A or MAO-B.
-
Table 1: Comparative Profile of Tranylcypromine and Projected Profile of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride
| Feature | Tranylcypromine | 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride (Projected) |
| Mechanism of Action | Irreversible, non-selective MAO-A and MAO-B inhibitor. | Projected to be an irreversible MAO inhibitor. |
| Potency | High | Unknown; potentially modulated by the 2-methyl group. |
| Selectivity | Non-selective with slight MAO-B preference. | Unknown; could potentially exhibit increased selectivity for either MAO-A or MAO-B. |
| Clinical Efficacy | Proven for major depressive disorder and anxiety disorders. | Not clinically evaluated. Preclinical studies are necessary. |
| Key Structural Feature | trans-2-phenylcyclopropan-1-amine | 2-Methyl-2-phenylcyclopropan-1-amine |
Experimental Protocol: In Vitro MAO Inhibition Assay
To experimentally determine and compare the efficacy of these compounds, a standard in vitro monoamine oxidase inhibition assay is essential. This protocol provides a framework for such an evaluation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective substrate for both MAO-A and MAO-B)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (Tranylcypromine and 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
96-well microplates
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired concentration in the phosphate buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds and positive controls in the assay buffer.
-
Pre-incubation: Add the diluted enzymes to the wells of the 96-well plate. Then, add the test compounds and positive controls at various concentrations. Include a control group with only the enzyme and buffer. Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow the inhibitors to interact with the enzymes.
-
Initiation of Reaction: Add the substrate, kynuramine, to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a strong acid or base).
-
Detection: The product of kynuramine oxidation, 4-hydroxyquinoline, can be measured. For a fluorometric assay, measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm. For a spectrophotometric assay, measure the absorbance at ~316 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Figure 2: Workflow for in vitro MAO inhibition assay.
Conclusion and Future Directions
Tranylcypromine remains a valuable therapeutic option, but the development of novel analogs with potentially improved properties is a critical area of research. While direct experimental data on the efficacy of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is currently lacking, SAR principles suggest that the addition of a methyl group to the cyclopropane ring could modulate its potency and selectivity as an MAO inhibitor.
To fully elucidate the therapeutic potential of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a systematic evaluation is necessary. This should include:
-
In Vitro Characterization: Performing MAO-A and MAO-B inhibition assays to determine its IC50 values and selectivity profile.
-
In Vivo Studies: Assessing its efficacy in animal models of depression and anxiety.
-
Pharmacokinetic and Toxicological Profiling: Evaluating its absorption, distribution, metabolism, excretion (ADME), and safety profile.
The comparative framework and experimental protocols provided in this guide offer a foundation for researchers to embark on the comprehensive evaluation of this and other novel cyclopropylamine-based MAOIs. Such research is vital for the continued advancement of pharmacotherapies for neuropsychiatric disorders.
References
- Belleau, B., & Moran, J. (1963). The Mechanism of Action of the 2-Phenylcyclopropylamine Type of Monoamine Oxidase Inhibitors. Journal of Medicinal Chemistry, 6(3), 321-325.
- Silverman, R. B. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 25(19), 5463-5467.
- Malcomson, T., Yelekci, K., Borrello, M. T., Ganesan, A., Semina, E., De Kimpe, N., Mangelinckx, S., & Ramsay, R. R. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(16), 3215–3227.
- Malcomson, T., Yelekci, K., Borrello, M. T., Ganesan, A., Semina, E., De Kimpe, N., Mangelinckx, S., & Ramsay, R. R. (2015). cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3215-3227.
- Birkenhäger, T. K., van den Broek, W. W., Nolen, W. A., & Hengeveld, M. W. (2004). Efficacy and tolerability of tranylcypromine versus phenelzine: a double-blind study in antidepressant-refractory depressed inpatients.
- Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical reviews.
- Kalveram, A., Grote, H., & Osswald, W. (1978). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Biochemical pharmacology, 27(13), 1767–1769.
- Ulrich, S., Ricken, R., & Adli, M. (2020). Efficacy and Adverse Effects of Tranylcypromine and Tricyclic Antidepressants in the Treatment of Depression: A Systematic Review and Comprehensive Meta-analysis. Journal of clinical psychopharmacology, 40(1), 63–74.
-
Drugs.com. (n.d.). Tranylcypromine Alternatives Compared. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
- Sabatier, D., et al. (2020). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. International journal of molecular sciences, 21(21), 8092.
- Belleau, B., & Moran, J. (1962). The Mechanism of Action of the 2-Phenylcyclopropylamine Type of Monoamine Oxidase Inhibitors. Journal of Medicinal Chemistry, 5(6), 1265-1284.
- Lautens, M., & Meyer, C. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic letters, 24(32), 5869–5873.
-
Charles River Laboratories. (n.d.). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]
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The Evolving Landscape of Cancer Therapy: A Comparative Analysis of Novel LSD1 Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of oncology is undergoing a paradigm shift, moving beyond traditional cytotoxic agents to targeted therapies that exploit the specific vulnerabilities of cancer cells. One such promising target is Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in a wide range of malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and various solid tumors.[1][2][3] Its role in transcriptional regulation through histone demethylation makes it a critical player in cancer cell proliferation, differentiation, and survival.[1][4] This guide provides a comprehensive comparative analysis of the burgeoning class of novel LSD1 inhibitors, offering a technical deep-dive into their performance, underlying mechanisms, and the experimental methodologies crucial for their evaluation.
The Rise of LSD1 Inhibition: From Broad-Spectrum to Precision Targeting
The discovery of LSD1's oncogenic role spurred the development of inhibitors aimed at neutralizing its activity. The first generation of LSD1 inhibitors were repurposed monoamine oxidase (MAO) inhibitors, such as tranylcypromine (TCP), owing to the structural similarity between LSD1 and MAOs.[4][5] While demonstrating proof-of-concept, these early inhibitors suffered from a lack of specificity, leading to off-target effects. This necessitated the development of novel, highly potent, and selective LSD1 inhibitors, giving rise to a new wave of therapeutics with improved clinical potential.
These next-generation inhibitors can be broadly categorized into two classes based on their mechanism of action: irreversible and reversible inhibitors. Irreversible inhibitors, often derivatives of TCP, form a covalent bond with the FAD cofactor essential for LSD1's catalytic activity.[1][2] In contrast, reversible inhibitors bind non-covalently to the enzyme's active site, offering the potential for a more manageable safety profile.[1][6]
Performance Deep Dive: A Comparative Look at Key LSD1 Inhibitors
The true measure of an LSD1 inhibitor lies in its potency, selectivity, and cellular efficacy. The following table provides a comparative summary of key performance data for both first-generation and novel LSD1 inhibitors, many of which are currently in clinical development.
| Inhibitor | Type | LSD1 IC50 (nM) | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Key Indications in Clinical Trials |
| Tranylcypromine (TCP) | Irreversible | ~5600[5][7] | ~2.84[5][7] | ~0.73[5][7] | Acute Myeloid Leukemia (in combination)[6] |
| Iadademstat (ORY-1001) | Irreversible | ~0.33 - 18 [2][7] | >100[7] | >100[7] | Acute Myeloid Leukemia, Small-Cell Lung Cancer[6][8][9] |
| Bomedemstat (IMG-7289) | Irreversible | ~56.8 [2][7] | >100[7] | >100[7] | Essential Thrombocythemia, Myelofibrosis[1][10][11] |
| Pulrodemstat (CC-90011) | Reversible | ~0.30 - 0.66 [1][7] | >100[7] | >100[7] | Advanced Solid Tumors, Non-Hodgkin's Lymphoma[6][12][13] |
| Seclidemstat (SP-2577) | Reversible | ~13 - 1300 [7][14] | >100[7] | >100[7] | Ewing Sarcoma, Myelodysplastic Syndromes[15][16] |
| GSK2879552 | Irreversible | ~56.8[7] | >100[7] | >100[7] | Small-Cell Lung Cancer (development discontinued)[7] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
The data clearly illustrates the significant leap in potency and selectivity achieved with novel inhibitors like Iadademstat and Pulrodemstat, which exhibit sub-nanomolar to low nanomolar IC50 values against LSD1 while demonstrating remarkable selectivity over MAO-A and MAO-B.[1][2][7] This enhanced selectivity is a critical factor in minimizing off-target toxicities and improving the therapeutic window.
Mechanistic Insights: Understanding the "How" Behind Inhibition
The choice between an irreversible and a reversible inhibitor is a key strategic decision in drug development, with each modality offering distinct advantages and disadvantages.
The Covalent Approach: Irreversible Inhibition
Irreversible inhibitors, by forming a permanent bond with LSD1, can provide sustained target engagement. This can be particularly advantageous in oncology, where durable suppression of a key oncogenic driver is often required.
Caption: Covalent modification of the FAD cofactor by an irreversible LSD1 inhibitor.
The Dynamic Approach: Reversible Inhibition
Reversible inhibitors offer a more dynamic and potentially safer approach. Their non-covalent binding allows for a concentration-dependent inhibition that can be more readily controlled and may reduce the risk of long-term toxicity associated with permanent enzyme inactivation.
Caption: Reversible binding of an inhibitor to the LSD1 active site.
The Experimentalist's Toolkit: Validating LSD1 Inhibitor Performance
Rigorous and reproducible experimental data is the cornerstone of drug development. The following section details the step-by-step methodologies for key assays used to characterize LSD1 inhibitors.
Experimental Workflow: From Bench to Preclinical Models
A robust evaluation of an LSD1 inhibitor follows a logical progression from biochemical assays to cellular and finally in vivo models. This multi-tiered approach ensures a comprehensive understanding of the compound's properties.
Caption: A typical experimental workflow for LSD1 inhibitor evaluation.
Protocol 1: Biochemical Potency and Selectivity Assessment (HTRF Assay)
The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive method for determining the IC50 of an inhibitor.[7][17][18]
Principle: This assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. The product is detected by a europium cryptate-labeled antibody, which, in proximity to a streptavidin-XL665 acceptor, generates a FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
Prepare a solution of recombinant human LSD1 enzyme in assay buffer.
-
Prepare a solution of the biotinylated H3K4me2 peptide substrate and FAD cofactor in assay buffer.
-
Prepare the HTRF detection reagents (europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665) according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
In a 384-well low-volume microplate, add the inhibitor solution.
-
Add the LSD1 enzyme solution to each well.
-
Initiate the reaction by adding the substrate/FAD mixture.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Self-Validation: The inclusion of a known LSD1 inhibitor (e.g., TCP) as a positive control and a vehicle-only control (e.g., DMSO) is essential to validate the assay performance.
Protocol 2: Cellular Efficacy Assessment (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[19][20]
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MV4-11 for AML) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the LSD1 inhibitor. Include vehicle-only and untreated controls.
-
Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value.
-
Self-Validation: The use of a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle) ensures the assay is responding correctly.
Protocol 3: In Vivo Anti-Tumor Efficacy (AML Xenograft Model)
Animal models are indispensable for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of a drug candidate.[21][22][23]
Principle: This protocol describes the establishment of a subcutaneous xenograft model of AML in immunodeficient mice to assess the anti-tumor activity of an LSD1 inhibitor.
Step-by-Step Methodology:
-
Cell Preparation and Implantation:
-
Culture and harvest a human AML cell line (e.g., MV4-11).
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the LSD1 inhibitor (e.g., by oral gavage) and vehicle control according to the predetermined dosing schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Self-Validation: The inclusion of a vehicle-treated control group is fundamental for assessing the specific anti-tumor effect of the inhibitor. Monitoring animal health and body weight throughout the study is crucial for evaluating toxicity.
The Clinical Frontier: Novel LSD1 Inhibitors in Development
Several novel LSD1 inhibitors have progressed into clinical trials, showing promising results in various cancer indications.
-
Iadademstat (ORY-1001): This potent and selective irreversible inhibitor has demonstrated a good safety profile and signs of clinical and biological activity in patients with relapsed or refractory AML.[6][9][24] Ongoing trials are evaluating its efficacy in combination with other agents.[2][8]
-
Bomedemstat (IMG-7289): This oral, irreversible inhibitor is being investigated in patients with myeloproliferative neoplasms.[10] A pivotal Phase 3 trial in essential thrombocythemia has recently commenced enrollment.[1]
-
Pulrodemstat (CC-90011): As a first-in-class reversible inhibitor, pulrodemstat has shown a favorable tolerability profile and durable responses in patients with advanced solid tumors and non-Hodgkin's lymphoma.[12][13]
-
Seclidemstat (SP-2577): This reversible inhibitor has shown a manageable safety profile and preliminary activity in heavily pretreated patients with relapsed/refractory Ewing sarcoma.[3][16] However, a partial clinical hold was recently placed on a trial in MDS/CMML following a serious adverse event.[25][26]
Conclusion and Future Perspectives
The development of novel LSD1 inhibitors represents a significant advancement in the field of epigenetic cancer therapy. The move towards highly potent and selective agents, with both irreversible and reversible mechanisms of action, has opened up new therapeutic avenues for a range of difficult-to-treat cancers. The ongoing clinical trials will be crucial in defining the ultimate role of these inhibitors in the oncologist's armamentarium, both as monotherapies and in combination with other targeted agents and immunotherapies. The rigorous application of the experimental methodologies outlined in this guide will be paramount in identifying the most promising candidates and advancing them towards clinical reality.
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First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Sci-Hub. [Link]
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First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. ASCO Publications. [Link]
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A Senior Application Scientist's Guide to Validating the Inhibitory Activity of Tranylcypromine
For drug development professionals and researchers in neuropharmacology, the precise validation of a compound's biological activity is paramount. This guide provides an in-depth, comparative framework for validating the inhibitory activity of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, known clinically as Tranylcypromine. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach.
Tranylcypromine, sold under trade names like Parnate, is a potent monoamine oxidase inhibitor (MAOI).[1][2] Its primary mechanism of action is the non-selective and irreversible inhibition of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][3][4] This inhibition prevents the breakdown of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—thereby increasing their synaptic availability.[3][5][6] This elevation of neurotransmitters is believed to be the basis for its efficacy as an antidepressant, particularly in cases of major depressive disorder (MDD) that have not responded to other treatments.[6][7][8]
However, its powerful and irreversible nature necessitates careful management due to significant dietary restrictions and the risk of drug interactions, such as hypertensive crises and serotonin syndrome.[3][7][9] Therefore, rigorous in vitro validation of its inhibitory profile is a critical first step in any research or development context.
Comparative Landscape: Tranylcypromine vs. Alternative MAO Inhibitors
To fully appreciate the pharmacological profile of Tranylcypromine, it is essential to compare it with other MAOIs. The key distinguishing features are selectivity for MAO isoforms (MAO-A vs. MAO-B) and the nature of the inhibition (reversible vs. irreversible).[10][11]
-
MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibition a primary target for treating depression.[4][12][13]
-
MAO-B is more selective for dopamine, and its inhibitors are often employed in the management of Parkinson's disease.[11][12][13]
Irreversible inhibitors, like Tranylcypromine, form a covalent bond with the enzyme.[3] This means that enzymatic activity is only restored after the body synthesizes new MAO enzymes, a process that can take several days to weeks.[3][10] This contrasts with reversible inhibitors, which dissociate from the enzyme more readily.
| Inhibitor | Chemical Class | Selectivity | Inhibition Type | Primary Clinical Use | Key Considerations |
| Tranylcypromine | Non-hydrazine | Non-selective (MAO-A/B)[1][6] | Irreversible[3][10] | Treatment-resistant depression[7][8] | High efficacy; significant dietary (tyramine) restrictions and drug interaction risks.[9] |
| Phenelzine | Hydrazine | Non-selective (MAO-A/B) | Irreversible | Atypical depression, panic disorder[5] | Associated with weight gain and sedation; similar interaction risks to Tranylcypromine.[4][10] |
| Isocarboxazid | Hydrazine | Non-selective (MAO-A/B) | Irreversible | Depression[14] | Less commonly used; shares the class-wide risks of irreversible, non-selective MAOIs.[10] |
| Selegiline | Non-hydrazine | Selective for MAO-B (at low doses)[15] | Irreversible | Parkinson's disease, Depression (transdermal patch)[14] | Selectivity is dose-dependent; transdermal patch formulation reduces dietary tyramine interaction risk. |
| Moclobemide | Benzamide | Selective for MAO-A | Reversible (RIMA)[15] | Depression, social anxiety | Improved safety profile with fewer dietary restrictions compared to irreversible MAOIs.[15] |
Beyond MAOIs, other classes of antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs) are more commonly prescribed due to their more favorable safety profiles, though MAOIs may be more effective for certain patient populations.[5][16]
Core Validation Protocol: In Vitro MAO Inhibition Assay
The cornerstone of validating Tranylcypromine's activity is a direct enzyme inhibition assay using recombinant human MAO-A and MAO-B. This allows for the determination of the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.
Scientific Rationale
The assay quantifies the enzymatic conversion of a substrate into a fluorescent or chromogenic product. The rate of product formation is directly proportional to enzyme activity. By introducing an inhibitor, we can measure the reduction in this rate. We use isoform-specific enzymes and, ideally, substrates to parse the compound's effect on MAO-A versus MAO-B. For a non-selective substrate like p-tyramine, specific control inhibitors (clorgyline for MAO-A, pargyline for MAO-B) are used to differentiate the activity of each isoform.[17][18]
Detailed Step-by-Step Methodology
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: p-Tyramine (substrate for both isoforms)[18]
-
Detection Reagents: Horseradish peroxidase (HRP), Dye Reagent (e.g., Amplex Red)[17]
-
Test Compound: Tranylcypromine hydrochloride, serially diluted in assay buffer.
-
Control Inhibitors: Clorgyline (MAO-A specific), Selegiline or Pargyline (MAO-B specific)[11][18]
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (e.g., λex = 530 nm / λem = 585 nm)[18]
2. Assay Procedure:
-
Prepare Compound Plate: Create a serial dilution of Tranylcypromine. A typical concentration range for Tranylcypromine would span from 1 nM to 100 µM. Include wells for a vehicle control (no inhibitor) and a positive control inhibitor (e.g., 10 µM Clorgyline for MAO-A).
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzyme stock solutions in cold assay buffer to the desired working concentration.
-
Pre-incubation: Add 45 µL of the diluted enzyme solution to each well of the microplate. Then, add 5 µL of the serially diluted Tranylcypromine (or controls) to the appropriate wells.
-
Causality Check: Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step is critical for irreversible inhibitors like Tranylcypromine, as it allows time for the covalent bond to form between the inhibitor and the enzyme, ensuring an accurate measurement of its potency.[17]
-
Prepare Master Reaction Mix: Prepare a mix containing the substrate (p-tyramine), HRP, and the dye reagent in assay buffer.[18]
-
Initiate Reaction: Add 50 µL of the Master Reaction Mix to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence signal every 1-2 minutes for a period of 20-30 minutes.
3. Data Analysis and Interpretation:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (velocity) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition: Normalize the data to your controls. % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the Tranylcypromine concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and derive the IC₅₀ value.[19]
Confirming the Mechanism: Irreversibility Assay
A key characteristic of Tranylcypromine is its irreversible inhibition. This must be experimentally confirmed.
Protocol: Validation by Dialysis or Dilution
-
Principle: This protocol differentiates between reversible and irreversible inhibition. If an inhibitor is irreversible, its effect will persist even after extensive efforts to remove it from the enzyme solution (e.g., through dialysis or significant dilution), as it is covalently bound. A reversible inhibitor, by contrast, will dissociate, and enzyme activity will be restored.[12]
-
Methodology:
-
Incubate the MAO enzyme with a high concentration of Tranylcypromine (e.g., 10x IC₅₀) for 30 minutes.
-
As a control, incubate a separate enzyme sample with a known reversible inhibitor.
-
Subject both samples to extensive dialysis against a large volume of buffer or perform a rapid, large-volume dilution (e.g., 100-fold).
-
Measure the residual MAO activity in both the Tranylcypromine-treated and reversible inhibitor-treated samples.
-
-
Expected Outcome: The Tranylcypromine-treated enzyme will show minimal to no recovery of activity, confirming irreversible inhibition. The enzyme treated with the reversible inhibitor will show significant recovery of activity.
Mechanism of Action Visualization
The following diagram illustrates the central mechanism of Tranylcypromine's action on monoamine oxidase within a presynaptic neuron.
By adhering to this comprehensive guide, researchers can confidently and accurately validate the inhibitory profile of Tranylcypromine, providing the foundational data necessary for further investigation in drug discovery and neuropharmacological research.
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Wikipedia. Tranylcypromine. [Link]
-
Patsnap Synapse. (2024-07-17). What is the mechanism of Tranylcypromine Sulfate? [Link]
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Drugs.com. (2024-11-22). List of MAO inhibitors + Uses & Side Effects. [Link]
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YouTube. (2025-03-02). Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
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National Center for Biotechnology Information. (2025-01-19). Tranylcypromine - StatPearls - NCBI Bookshelf. [Link]
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
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MentalHealth.com. Monoamine Oxidase Inhibitors (MAOIs). [Link]
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Verywell Mind. (2022-11-11). How Do SSRIs Compare to MAOIs? [Link]
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Cleveland Clinic. MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. [Link]
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PubMed. (2024-03-01). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]
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Drugs.com. Tranylcypromine Alternatives Compared. [Link]
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SpringerLink. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]
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Ovid. Newer and Older Monoamine Oxidase Inhibitors. [Link]
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Psychiatry Online. (2020-06-16). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. [Link]
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National Center for Biotechnology Information. (2020-04-08). Tranylcypromine - LiverTox - NCBI Bookshelf. [Link]
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GoodRx. Popular Maois List, Drug Prices and Medication Information. [Link]
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GlobalRx. Clinical Profile of Tranylcypromine Sulfate 10mg Tablet. [Link]
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ResearchGate. Theoretical profiles of tranylcypromine plasma concentrations in common clinical dose schemes. [Link]
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Bio-Techne. Monoamine Oxidase Assay Kit. [Link]
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National Center for Biotechnology Information. (2002). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. [Link]
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Drugs.com. (2025-05-05). Tranylcypromine Uses, Side Effects & Warnings. [Link]
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PubMed Central. (2020-08-12). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. [Link]
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PubMed Central. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. [Link]
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PubMed. (1984-06-01). Tranylcypromine and inhibition of MAO activity. [Link]
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Ovid. MAO inhibitors for treatment-resistant... : Pharmacological Research. [Link]
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ResearchGate. (2025-10-02). Promising botanical-derived monoamine oxidase (MAO) inhibitors: pharmacological aspects and structure-activity studies. [Link]
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PubMed Central. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]
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The Good Drug Guide. Tranylcypromine (Parnate ) versus phenelzine (Nardil) : unselective MAOI antidepressants compared. [Link]
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Royal Society Publishing. (2020-04-22). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. [Link]
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The Selective Inhibition of Monoamine Oxidase Isoforms: A Comparative Analysis of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
Executive Summary: Inferred MAO-B Selectivity
Based on the available structure-activity relationship (SAR) data for phenylcyclopropylamine derivatives, it is projected that 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is a selective inhibitor of MAO-B . This inference is drawn from the established non-selective profile of its parent compound, tranylcypromine, and the significant shift towards MAO-B selectivity observed in analogs with substitutions at the 2-position of the cyclopropane ring.
Comparative Inhibitory Data
To contextualize the predicted selectivity of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a comparison with its structural relatives is essential.
| Compound | Target | IC50 / k_inact/K_I | Selectivity | Reference |
| Tranylcypromine (trans-2-phenylcyclopropyl-1-amine) | MAO-A | k_inact/K_I: ~1.8 x 10^4 M⁻¹s⁻¹ | Non-selective, slight preference for MAO-B | [1] |
| MAO-B | k_inact/K_I: ~4.3 x 10^4 M⁻¹s⁻¹ | [1] | ||
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | IC50: 170 nM (after 30 min pre-incubation) | MAO-B Selective | [2][3] |
| MAO-B | IC50: 5 nM (after 30 min pre-incubation) | [2][3] | ||
| 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride | MAO-A | Data not available (Inferred to be higher than MAO-B) | Inferred MAO-B Selective | N/A |
| MAO-B | Data not available (Inferred to be potent) | N/A |
Table 1: Comparative MAO inhibition data for tranylcypromine and a 2-substituted analog, with inferred selectivity for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
The Causality Behind the Selectivity: A Structure-Activity Relationship Perspective
The predicted MAO-B selectivity of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride stems from key structural modifications compared to its non-selective parent, tranylcypromine. Tranylcypromine, as a trans-2-phenylcyclopropylamine, is known to irreversibly inhibit both MAO-A and MAO-B with only a slight preference for MAO-B[1][4].
The critical difference in the target molecule is the presence of a methyl group at the 2-position of the cyclopropane ring. Research into cis-cyclopropylamines with substituents at this very position has demonstrated a significant enhancement of selectivity towards MAO-B[2][3]. For instance, cis-N-benzyl-2-methoxycyclopropylamine is a potent and selective irreversible inhibitor of MAO-B, with over 30-fold greater potency for MAO-B compared to MAO-A[2]. This suggests that the steric bulk and electronic properties of the substituent at the 2-position play a crucial role in the differential binding to the active sites of the MAO isoforms.
The active site of MAO-B is characterized by a more hydrophobic and narrower substrate cavity compared to the wider active site of MAO-A. It is plausible that the methyl group in 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride creates a steric hindrance that is better accommodated by the more flexible or spacious active site entrance of MAO-B, while impeding optimal binding to the MAO-A active site.
Mechanism of Action: Irreversible Inhibition
Like other cyclopropylamine-based MAO inhibitors, 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is expected to act as a mechanism-based irreversible inhibitor. The proposed mechanism involves the oxidation of the amine by the flavin adenine dinucleotide (FAD) cofactor in the MAO active site, leading to the formation of a reactive cyclopropaniminium intermediate. This intermediate then forms a covalent bond with the FAD cofactor or a nearby cysteine residue in the active site, leading to the irreversible inactivation of the enzyme.
Figure 1: Proposed mechanism of irreversible MAO inhibition.
Experimental Protocol for Determining MAO-A and MAO-B Inhibition
To empirically validate the inferred selectivity of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a standardized in vitro MAO inhibition assay is required. The following protocol provides a robust framework for such an investigation.
Objective: To determine the IC50 values of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride for human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride (test compound)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
Kynuramine (non-selective MAO substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Phosphate buffer (pH 7.4)
-
96-well microplates (black, clear bottom)
-
Microplate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide range of concentrations.
-
Enzyme Pre-incubation (for irreversible inhibitors): In the wells of the microplate, add the phosphate buffer, the respective MAO enzyme (MAO-A or MAO-B), and varying concentrations of the test compound or control inhibitors. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for time-dependent inhibition.
-
Initiation of Reaction: To each well, add a solution containing kynuramine, HRP, and Amplex® Red. This initiates the enzymatic reaction. MAO will oxidize kynuramine, producing H₂O₂.
-
Signal Detection: HRP, in the presence of H₂O₂, catalyzes the conversion of Amplex® Red to the highly fluorescent resorufin. The fluorescence is measured kinetically over a set period using the microplate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the MAO activity. Plot the percentage of MAO inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental workflow for MAO inhibition assay.
Implications for Researchers
The inferred MAO-B selectivity of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride has significant implications for its potential therapeutic applications and research use. Selective MAO-B inhibitors are of particular interest in the treatment of Parkinson's disease, as they can increase dopamine levels in the brain by preventing its breakdown[5]. Furthermore, selective MAO-B inhibition avoids the "cheese effect," a hypertensive crisis that can occur with non-selective MAOIs when tyramine-rich foods are consumed.
For researchers, 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride represents a valuable tool for studying the specific roles of MAO-B in various physiological and pathological processes, without the confounding effects of MAO-A inhibition.
Conclusion
References
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Tranylcypromine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms - Mayo Clinic. (n.d.). Retrieved January 19, 2026, from [Link]
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cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - Sci-Hub. (n.d.). Retrieved January 19, 2026, from [Link]
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Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Request PDF. Retrieved January 19, 2026, from [Link]
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Suzuki, T., et al. (2013). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Request PDF. Retrieved January 19, 2026, from [Link]
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Ramsay, R. R. (2017). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. Request PDF. Retrieved January 19, 2026, from [Link]
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Tranylcypromine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Phenylcyclopropan-1-amine Analogs as Amine Oxidase Inhibitors
Introduction: The Versatile Scaffold of 2-Phenylcyclopropan-1-amine
The 2-phenylcyclopropan-1-amine scaffold, exemplified by the clinically used antidepressant tranylcypromine (TCP), represents a cornerstone in the design of inhibitors for flavin-dependent amine oxidases.[1] Initially developed as a monoamine oxidase (MAO) inhibitor for the treatment of major depressive disorder, the unique chemical properties of this structural motif have led to its exploration against other related enzymes, most notably Lysine-Specific Demethylase 1 (LSD1), a key target in oncology.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-phenylcyclopropan-1-amine analogs, with a focus on their inhibitory activity against MAO-A, MAO-B, and LSD1.
While the specific focus of this guide is on analogs of 2-phenylcyclopropan-1-amine, it is important to note the relevance of this information to closely related structures such as 2-methyl-2-phenylcyclopropan-1-amine. Due to a scarcity of specific SAR studies on the gem-dimethyl substituted analogs, this guide will focus on the extensive data available for the parent scaffold. The principles of molecular recognition and covalent modification of the flavin adenine dinucleotide (FAD) cofactor are highly conserved among these enzymes, making the SAR of tranylcypromine analogs a valuable predictive tool for related structures. The primary influence of the gem-dimethyl substitution is anticipated to be steric, potentially impacting binding affinity and selectivity, a concept that will be explored within the broader SAR discussion.
The inhibitory action of these compounds is rooted in their ability to form a covalent adduct with the FAD cofactor within the enzyme's active site, leading to irreversible inhibition.[3][4] Understanding how structural modifications to the 2-phenylcyclopropan-1-amine core influence potency and selectivity is paramount for the rational design of next-generation inhibitors with improved therapeutic profiles.
Structure-Activity Relationship (SAR) of 2-Phenylcyclopropan-1-amine Analogs
The SAR of 2-phenylcyclopropan-1-amine analogs can be systematically analyzed by considering modifications at three key positions: the phenyl ring, the cyclopropane ring, and the primary amine.
Phenyl Ring Modifications
Substitutions on the phenyl ring have a profound impact on the potency and selectivity of these inhibitors.
-
Position of Substitution: The position of substituents on the phenyl ring is critical. Generally, substitutions at the para (4-position) and meta (3-position) are well-tolerated and can be exploited to enhance potency and selectivity.
-
Electron-Donating and Withdrawing Groups: Both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., fluoro, chloro) have been shown to influence activity. For instance, 4-fluorotranylcypromine and 4-methoxytranylcypromine have demonstrated potent inhibition of both MAO-A and MAO-B.[5]
-
Bulky Substituents: The introduction of larger, more complex substituents, particularly at the para-position, has been a successful strategy for enhancing LSD1 inhibition and selectivity over MAOs. These extended moieties can occupy a hydrophobic pocket in the LSD1 active site that is not present in the MAOs. For example, the addition of aroyl- and arylacetylamino or double-substituted benzamide residues at the C4 position of the phenyl ring has yielded potent LSD1 inhibitors with IC50 values in the low nanomolar range.[2]
-
Ortho-Substitution: Ortho-substitutions on the phenyl ring, such as a benzyloxy group, in combination with meta-fluorine atoms, have been shown to produce potent and selective LSD1 inhibitors.[3]
Cyclopropane Ring Modifications
The cyclopropane ring is the cornerstone of the inhibitory mechanism, and its modification can significantly alter the compound's properties.
-
Stereochemistry: The trans configuration of the phenyl and amino groups on the cyclopropane ring is crucial for potent inhibitory activity.
-
Substitution on the Ring: While less explored than phenyl ring modifications, substitutions on the cyclopropane ring itself can influence activity. For instance, the introduction of a fluorine atom to the cyclopropyl ring has been investigated in the development of LSD1 inhibitors.[6]
-
Gem-Dimethyl Substitution (Relevance to 2-Methyl-2-phenylcyclopropan-1-amine): The introduction of a gem-dimethyl group at the 2-position of the cyclopropane ring would introduce significant steric bulk near the phenyl ring. This could potentially hinder the optimal positioning of the molecule within the active site of the target enzyme, possibly reducing potency. Conversely, this steric hindrance might also disfavor binding to off-target enzymes, thereby improving selectivity. Further experimental data is required to definitively assess the impact of this modification.
Amine Group Modifications
Modification of the primary amine group has emerged as a key strategy for enhancing selectivity for LSD1 over MAOs.
-
N-Alkylation: The addition of alkyl or more complex substituents to the primary amine can significantly increase potency and selectivity for LSD1.[2] This is because the substrate binding site of LSD1 can accommodate these larger groups, whereas the more constrained active sites of MAO-A and MAO-B cannot. For example, the addition of a (4-methylpiperazin-1-yl)ethanone substituent to the cyclopropylamine resulted in a potent and selective LSD1 inhibitor.[3]
Comparative Data of 2-Phenylcyclopropan-1-amine Analogs
The following table summarizes the inhibitory activities of selected 2-phenylcyclopropan-1-amine analogs against LSD1, MAO-A, and MAO-B. This data provides a quantitative comparison of how structural modifications impact potency and selectivity.
| Compound | Structure | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Reference |
| Tranylcypromine | ~200,000 | ~2,000 | ~200 | [1] | |
| ORY-1001 | 18 | >100,000 | >100,000 | [7] | |
| GSK2879552 | 17 | 11,000 | 1,600 | [8] | |
| Compound 4q | 91.83 | - | - | [9] | |
| Compound 3a | Low nM | >100,000 | >100,000 | [2] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocol: In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against LSD1.[4][10]
Materials:
-
Human recombinant LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorogenic peroxidase substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction Setup:
-
In a 96-well black microplate, add the assay buffer.
-
Add the human recombinant LSD1 enzyme to each well (except for the no-enzyme control wells).
-
Add the test compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a substrate solution containing the dimethylated histone H3 peptide, HRP, and Amplex Red in the assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the fluorescence intensity at timed intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., 530-540 nm excitation and 585-595 nm emission for Amplex Red).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualization of Structure-Activity Relationships
The following diagram, generated using Graphviz, summarizes the key structure-activity relationships of 2-phenylcyclopropan-1-amine analogs.
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A Comparative Benchmarking Guide to Monoamine Oxidase Inhibitors: Profiling 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
Introduction: The Evolving Landscape of MAO Inhibition
Monoamine oxidase inhibitors (MAOIs) represent a foundational class of therapeutics for neuropsychiatric disorders, primarily depression and Parkinson's disease.[1][2] Their mechanism of action, the inhibition of monoamine oxidase (MAO) enzymes, leads to an increase in the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4][5][6] The two isoforms of this enzyme, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, a critical consideration in modern drug design.[7][8][9] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibition a key strategy in treating depression.[1][8] Conversely, MAO-B is the primary isoenzyme for dopamine degradation in the brain, and its selective inhibition is a cornerstone of Parkinson's disease therapy.[8][10]
This guide provides a comprehensive benchmarking analysis of a novel compound, 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. Given the limited direct experimental data on this specific molecule, we will proceed with a scientifically grounded approach by drawing parallels to its close structural analog, tranylcypromine (trans-2-phenylcyclopropyl-1-amine), a well-characterized, non-selective, and irreversible MAOI.[11][12] This comparative framework will allow us to project the potential pharmacological profile of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride and to delineate the experimental methodologies required for its definitive characterization. We will benchmark this compound against a panel of established MAOIs, including:
-
Tranylcypromine: A non-selective, irreversible inhibitor.[2][11]
-
Selegiline: A selective and irreversible MAO-B inhibitor at lower doses.[10][13][14]
-
Moclobemide: A selective and reversible MAO-A inhibitor (RIMA).[15][16][17]
This guide is intended for researchers, scientists, and drug development professionals, offering both a comparative overview and detailed experimental protocols to facilitate further investigation.
Comparative Analysis of MAOI Potency and Selectivity
The potency and selectivity of an MAOI are fundamental determinants of its therapeutic utility and side-effect profile. These parameters are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[14]
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity | Reversibility |
| 2-Methyl-2-phenylcyclopropan-1-amine HCl (Hypothetical) | To be determined | To be determined | To be determined | Likely Irreversible |
| Phenelzine | ~180 | ~230 | Non-selective | Irreversible[3][4] |
| Tranylcypromine | ~500[18] | ~2300[18] | Non-selective | Irreversible[11] |
| Selegiline | ~9,100 | ~11.25[13] | MAO-B Selective | Irreversible[13][14] |
| Moclobemide | ~10,000[15] | >1,000,000[15] | MAO-A Selective | Reversible[15][16] |
Note: IC50 values can vary depending on the experimental conditions (e.g., substrate used, enzyme source). The values presented here are representative figures from the literature. The properties of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride are hypothetical and require experimental validation.
Experimental Protocols for MAOI Characterization
To empirically determine the inhibitory profile of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a standardized in vitro MAO inhibition assay is essential. The following protocol outlines a robust fluorometric method for determining IC50 values for both MAO-A and MAO-B.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation, using a fluorescent probe.[14][19]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Test Compound: 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
-
Reference Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)[9]
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or a similar fluorogenic probe)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Experimental Workflow:
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
Step-by-Step Procedure:
-
Prepare Reagent Solutions:
-
Prepare serial dilutions of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride and the reference inhibitors (clorgyline and selegiline) in phosphate buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare working solutions of human recombinant MAO-A and MAO-B enzymes in phosphate buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare a substrate/probe working solution containing kynuramine, HRP, and Amplex® Red in phosphate buffer.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the appropriate volume of phosphate buffer to all wells.
-
Add the serially diluted test compound and reference inhibitors to their respective wells. Include wells with buffer only for the 100% activity control and wells with a known potent inhibitor for the 0% activity control.
-
-
Enzyme Addition and Pre-incubation:
-
Add the MAO-A or MAO-B enzyme working solution to all wells except the no-enzyme blanks.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitors and the enzymes.[20]
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding the substrate/probe working solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[14][21]
-
Signaling Pathways and Mechanism of Action
MAOIs exert their therapeutic effects by modulating monoaminergic neurotransmission. The inhibition of MAO leads to an accumulation of neurotransmitters in the presynaptic neuron, resulting in increased vesicular storage and subsequent release into the synaptic cleft.
Caption: Monoamine oxidase inhibition and its effect on synaptic neurotransmission.
The structural characteristics of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, particularly the cyclopropylamine moiety, suggest a mechanism-based irreversible inhibition, similar to tranylcypromine.[12] This type of inhibition involves the enzyme catalytically converting the inhibitor into a reactive species that then forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to its inactivation.[22] The restoration of enzyme activity after irreversible inhibition requires the synthesis of new enzyme molecules, resulting in a prolonged pharmacodynamic effect that outlasts the pharmacokinetic half-life of the drug.[3]
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride as a potential monoamine oxidase inhibitor. Based on its structural similarity to tranylcypromine, it is hypothesized to be a non-selective, irreversible MAOI. However, the addition of a methyl group at the 2-position of the cyclopropane ring could potentially alter its potency and selectivity profile, a hypothesis that warrants empirical investigation.
The detailed experimental protocol provided herein offers a clear path for the in vitro characterization of this novel compound. Future studies should also include assessments of its reversibility, kinetic parameters of inhibition (Kᵢ and kᵢₙₐ꜀ₜ), and in vivo efficacy in relevant animal models of depression and Parkinson's disease. Such a comprehensive evaluation will be crucial in determining the therapeutic potential of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride and its place within the armamentarium of monoamine oxidase inhibitors.
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Validating Novel Phenylcyclopropylamine Analogs as Epigenetic Modulators: A Comparative Guide for Researchers
In the dynamic field of epigenetic drug discovery, the validation of novel small molecules as precise modulators of chromatin-modifying enzymes is a critical endeavor. This guide provides an in-depth, technically-focused comparison for the validation of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a novel analog of the well-established Lysine-Specific Demethylase 1 (LSD1) inhibitor, tranylcypromine. We will explore the mechanistic rationale, experimental workflows, and comparative data necessary to rigorously assess its potential as a therapeutic epigenetic modulator.
Introduction: The Epigenetic Landscape and the Promise of LSD1 Inhibition
Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that regulate gene expression without altering the underlying DNA sequence.[1][2] These modifications are critical for normal development and cellular function, and their dysregulation is a hallmark of numerous diseases, including cancer and neurological disorders.[1][3] Consequently, pharmacological agents that can reverse aberrant epigenetic marks hold immense therapeutic promise.[3]
Among the key epigenetic regulators is Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent amine oxidase that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). The demethylation of H3K4, a mark associated with active gene transcription, leads to gene repression. Conversely, removal of the repressive H3K9 methylation can result in gene activation.[4] Given its pivotal role in gene regulation, LSD1 has emerged as a compelling target for therapeutic intervention, particularly in oncology.[5][6]
Tranylcypromine (TCP), a monoamine oxidase inhibitor, was one of the first identified inhibitors of LSD1.[7][8] Its structure, featuring a phenylcyclopropylamine core, has served as a scaffold for the development of more potent and selective LSD1 inhibitors, several of which are now in clinical trials.[5][6][9][10] This guide focuses on the validation of a novel analog, 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, providing a framework for its comparison against established epigenetic modulators.
Comparative Landscape of Epigenetic Modulators
To effectively validate a novel compound, it is essential to understand its place within the broader landscape of epigenetic drugs. The primary classes of epigenetic modulators include:
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: These compounds, like tranylcypromine and its derivatives, target the catalytic activity of LSD1. Several are in clinical development for cancers such as acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[5][9]
-
Histone Deacetylase (HDAC) Inhibitors: This class of drugs prevents the removal of acetyl groups from histones, generally leading to a more open chromatin structure and increased gene expression.[11][12] Several HDAC inhibitors are FDA-approved for the treatment of hematological malignancies.[12][13]
-
DNA Methyltransferase (DNMT) Inhibitors: These agents, such as azacytidine and decitabine, inhibit the enzymes responsible for DNA methylation, leading to the reactivation of silenced tumor suppressor genes.[3][14][15][16] They are established treatments for myelodysplastic syndromes and certain types of leukemia.[14][15]
The following table provides a high-level comparison of these major classes of epigenetic modulators.
| Feature | LSD1 Inhibitors | HDAC Inhibitors | DNMT Inhibitors |
| Primary Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Histone Deacetylases (HDACs) | DNA Methyltransferases (DNMTs) |
| Mechanism of Action | Inhibition of histone demethylation (primarily H3K4me1/2 and H3K9me1/2) | Inhibition of histone deacetylation, leading to histone hyperacetylation | Inhibition of DNA methylation, leading to DNA hypomethylation |
| Key Cellular Effects | Reactivation of silenced genes, induction of cell differentiation, anti-proliferative effects | Cell cycle arrest, induction of apoptosis, chemo-sensitization | Re-expression of tumor suppressor genes |
| Examples in Clinical Trials/Use | Tranylcypromine, Iadademstat (ORY-1001), Bomedemstat (IMG-7289)[5][9] | Vorinostat, Romidepsin, Panobinostat | Azacitidine, Decitabine[15] |
| Therapeutic Areas | Cancer (AML, SCLC), Neurodegenerative diseases[9] | Hematological malignancies, solid tumors, psychiatric disorders[11] | Myelodysplastic syndromes, leukemia[15] |
Experimental Validation of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride as an LSD1 Inhibitor
A rigorous validation pipeline is crucial to characterize the activity, selectivity, and cellular effects of a novel compound. The following sections detail the key experimental workflows.
Biochemical Assays: Quantifying Enzymatic Inhibition
The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of LSD1.
Workflow: LSD1 Inhibition Assay
Caption: Workflow for LSD1 biochemical inhibition assay.
Detailed Protocol: LSD1 HRP-Coupled Demethylase Assay
This assay quantitatively measures the enzymatic activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.[4]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.01% NP-40, 0.01% BSA.
-
LSD1 Enzyme: Recombinant human LSD1/CoREST complex diluted in assay buffer.
-
Substrate: H3K4me2 peptide.
-
Test Compound: 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride serially diluted in assay buffer.
-
Positive Control: Tranylcypromine serially diluted in assay buffer.
-
Detection Reagent: Horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red).
-
-
Assay Procedure:
-
Add LSD1 enzyme, substrate, and varying concentrations of the test compound or controls to a 96-well plate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Add the HRP detection reagent.
-
Measure the colorimetric or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[17]
-
Comparative Data Table: Biochemical Potency
| Compound | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (LSD1 vs. MAOs) |
| 2-Methyl-2-phenylcyclopropan-1-amine HCl | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Tranylcypromine | ~2000 | ~200 | ~200 | ~1 |
| Iadademstat (ORY-1001) | ~20 | >100,000 | >100,000 | >5000 |
| Bomedemstat (IMG-7289) | ~50 | >100,000 | >100,000 | >2000 |
Note: IC₅₀ values for known compounds are approximate and can vary based on assay conditions.
Cellular Assays: Assessing Target Engagement and Phenotypic Effects
Once biochemical activity is confirmed, the next step is to evaluate the compound's effects in a cellular context.
Workflow: Cellular Target Engagement and Phenotypic Analysis
Caption: LSD1 signaling and its inhibition by a novel compound.
Conclusion and Future Directions
The validation of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride as an epigenetic modulator requires a multi-faceted approach, from biochemical characterization to cellular and genome-wide analyses. By comparing its performance against established LSD1 inhibitors and other classes of epigenetic drugs, researchers can gain a comprehensive understanding of its therapeutic potential. Future studies should focus on in vivo efficacy in relevant animal models of disease, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to enhance its anti-cancer effects. The systematic approach outlined in this guide provides a robust framework for the rigorous evaluation of this and other novel epigenetic modulators, paving the way for the next generation of targeted therapies.
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HDAC Inhibitors as Epigenetic Regulators of the Immune System. (n.d.). SciSpace. [Link]
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DNA methyltransferase inhibitors and their emerging role in epigenetic therapy of cancer. (n.d.). PubMed. [Link]
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A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. (n.d.). Frontiers. [Link]
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Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. (n.d.). PMC - PubMed Central. [Link]
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A Comparative Guide to the Therapeutic Potential of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride: A Novel Monoamine Oxidase Inhibitor Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the therapeutic potential of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a novel structural analog of the established monoamine oxidase inhibitor (MAOI), tranylcypromine. Given the nascent stage of research on this specific compound, this document establishes a comparative roadmap, benchmarking its hypothetical performance against well-characterized MAOIs. We will delve into the critical experimental protocols required to define its pharmacological profile and ultimately determine its clinical viability.
Introduction: The Rationale for a Novel Tranylcypromine Analog
Monoamine oxidase (MAO) enzymes, existing in two isoforms (MAO-A and MAO-B), are critical regulators of neurotransmitter metabolism.[1] They are responsible for the degradation of key monoamines such as serotonin, norepinephrine, and dopamine.[2][3] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism that has proven effective in the treatment of major depressive disorder, anxiety disorders, and Parkinson's disease.[4][5][6]
Tranylcypromine (2-phenylcyclopropan-1-amine) is a potent, irreversible, and non-selective MAOI.[3][7] While effective, its use is often limited by a significant side-effect profile, including the risk of hypertensive crisis when combined with tyramine-rich foods (the "cheese effect") and numerous drug-drug interactions.[4][8]
The subject of this guide, 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, introduces a methyl group at the 2-position of the cyclopropane ring. This structural modification presents a compelling rationale for investigation. Such substitutions can profoundly alter a molecule's pharmacological properties, including:
-
Enzyme Selectivity: Potentially shifting the inhibitory preference towards MAO-A or MAO-B.
-
Potency: Increasing or decreasing the concentration required for enzyme inhibition.
-
Pharmacokinetics: Affecting absorption, distribution, metabolism, and excretion (ADME), which could alter duration of action and side-effect profiles.[9][10]
-
Metabolic Stability: The methyl group could protect against certain metabolic pathways, potentially leading to a more predictable clinical profile.[11]
This guide outlines the essential studies to characterize these properties and compare them to the established landscape of MAOI therapeutics.
The Competitive Landscape: Benchmarking Against Established MAOIs
To properly assess the potential of 2-Methyl-2-phenylcyclopropan-1-amine HCl, its performance must be measured against current therapeutic options. The following table summarizes the key characteristics of three benchmark MAOIs.
| Compound | Mechanism | Selectivity | Primary Therapeutic Use(s) | Key Limitations |
| Tranylcypromine | Irreversible, Non-selective MAO-A/B Inhibitor[3] | Non-selective | Treatment-resistant depression, Atypical depression[12][13] | Hypertensive crisis risk, multiple drug interactions, postural hypotension[12] |
| Phenelzine | Irreversible, Non-selective MAO-A/B Inhibitor[2][4] | Non-selective, may also increase GABA levels[14] | Atypical depression, anxiety disorders[4][15] | Hypertensive crisis risk, weight gain, sexual dysfunction, hepatotoxicity[4][8] |
| Selegiline | Irreversible MAO-B Inhibitor (at low doses)[6][16] | Selective for MAO-B at low oral doses; loses selectivity at higher doses or via transdermal route[16][17] | Parkinson's disease (adjunct), Major Depressive Disorder (transdermal patch)[6][18] | Reduced risk of hypertensive crisis at low doses, but potential for serotonin syndrome and interactions at higher doses[6] |
The primary goal is to determine where 2-Methyl-2-phenylcyclopropan-1-amine HCl fits within this landscape. For instance, a profile showing high potency and selectivity for MAO-B could position it as a novel therapeutic for Parkinson's disease with a potentially improved safety profile. Conversely, potent non-selective inhibition with favorable pharmacokinetics might offer an alternative for treatment-resistant depression.
Proposed Research Framework for Preclinical Assessment
A logical, phased approach is required to build a comprehensive profile of the candidate compound. The workflow progresses from initial in vitro characterization to more complex in vivo efficacy and safety models.
Caption: Experimental workflow for assessing a novel MAOI.
Experimental Protocols
A. In Vitro Monoamine Oxidase Inhibition Assay
Objective: To determine the potency (IC50) and selectivity of 2-Methyl-2-phenylcyclopropan-1-amine HCl against human recombinant MAO-A and MAO-B.
Causality: This initial screen is the most critical step. It quantifies the compound's fundamental interaction with its targets. The resulting IC50 values and the selectivity index (IC50 MAO-B / IC50 MAO-A) will dictate the entire subsequent development path. A high selectivity for MAO-B, for example, would immediately suggest a focus on Parkinson's disease models and a lower risk of the "cheese effect".[1][19]
Methodology (Fluorometric Assay): [19][20]
-
Reagents & Materials:
-
Recombinant human MAO-A and MAO-B enzymes.[1]
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.[19]
-
Substrate: Kynuramine (for both MAO-A and MAO-B) or a selective substrate like Benzylamine for MAO-B.[1][19]
-
Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red).[19]
-
Test Compound: 2-Methyl-2-phenylcyclopropan-1-amine HCl, dissolved in DMSO.
-
Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor).[1][20]
-
96-well black, clear-bottom microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in assay buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
-
Add the diluted test compound or control to the appropriate wells. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate and detection reagent mixture to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., λex = 530 nm / λem = 585 nm).[20] The rate of fluorescence increase is proportional to MAO activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B). An SI > 10 indicates MAO-B selectivity, while an SI < 0.1 indicates MAO-A selectivity.
-
B. In Vivo Model of Antidepressant Activity: Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of the compound in a rodent model.
Causality: The FST is a widely used behavioral screen for antidepressants.[21][22] The model is based on the principle that animals exposed to the stress of forced swimming will eventually adopt an immobile posture. Antidepressant compounds are known to reduce this immobility time, suggesting an increase in coping behavior.[23] A positive result in this model provides the first in vivo evidence of potential therapeutic efficacy for depression.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Acclimatize animals to the facility for at least one week.
-
Divide animals into groups: Vehicle control, Positive Control (e.g., Tranylcypromine), and various doses of the test compound.
-
Administer the test compound, positive control, or vehicle via an appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 60 minutes).
-
Place each animal individually into the swim cylinder for a 6-minute session.
-
Record the session. A trained observer, blind to the treatment groups, scores the last 4 minutes of the session for total time spent immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the mean immobility time for each treatment group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time indicates a positive antidepressant-like effect.
-
C. In Vivo Safety: Tyramine Pressor Response Assay
Objective: To evaluate the compound's potential to induce a hypertensive crisis.
Causality: This is the gold-standard preclinical test for assessing the "cheese effect".[][25] By inhibiting MAO-A in the gut and liver, non-selective MAOIs prevent the breakdown of dietary tyramine.[8][26] Tyramine then acts as an indirect sympathomimetic, causing a massive release of norepinephrine and a dangerous spike in blood pressure.[26] This test directly measures the extent to which the test compound potentiates tyramine's pressor effect, providing a critical safety readout.[][27]
Methodology: [][28]
-
Animals: Anesthetized or conscious normotensive rats.
-
Surgical Preparation (if applicable): Catheterize the carotid artery for direct blood pressure monitoring and the jugular vein for intravenous tyramine administration.
-
Procedure:
-
Allow animals to stabilize after surgery or handling.
-
Administer the test compound or vehicle control and allow sufficient time for absorption and MAO inhibition to occur.
-
Administer a bolus intravenous injection of a sub-pressor dose of tyramine hydrochloride and record the change in mean arterial pressure (MAP).
-
Administer escalating doses of tyramine to generate a dose-response curve.
-
The key metric is the "tyramine potentiation ratio": the dose of tyramine required to elicit a specific blood pressure increase (e.g., 30 mmHg) in the drug-treated group compared to the control group.[]
-
-
Data Analysis:
-
Compare the tyramine dose-response curves between the vehicle and drug-treated groups. A significant leftward shift in the curve for the drug-treated group indicates potentiation of the pressor response and a higher risk of hypertensive crisis.
-
Data Interpretation and Therapeutic Positioning
The data gathered from these experiments will allow for a clear comparison with existing MAOIs and inform the therapeutic positioning of 2-Methyl-2-phenylcyclopropan-1-amine HCl.
Caption: Hypothetical therapeutic positioning based on outcomes.
-
If the compound is a potent and selective MAO-B inhibitor (Scenario A): It would show low potency against MAO-A, resulting in a minimal tyramine pressor response.[5] The primary development path would target neurodegenerative diseases like Parkinson's, where inhibiting dopamine breakdown by MAO-B is a key therapeutic strategy.[3][6]
-
If the compound is a potent non-selective inhibitor (Scenario B): It would strongly inhibit both MAO-A and MAO-B, similar to tranylcypromine.[3] This would likely lead to a significant tyramine pressor response but also strong efficacy in models of depression.[21][22] Its therapeutic potential would be in treatment-resistant or atypical depression, with its competitive advantage hinging on a potentially improved pharmacokinetic or side-effect profile compared to existing non-selective MAOIs.[13]
Conclusion
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride represents a rational medicinal chemistry evolution of a known therapeutic scaffold. Its potential is entirely dependent on how the addition of a single methyl group alters its interaction with MAO isoforms and its behavior in vivo. The experimental framework detailed in this guide provides a rigorous and validated pathway to comprehensively define its pharmacological profile. By systematically comparing its potency, selectivity, efficacy, and safety against established benchmarks, the research community can make a data-driven assessment of its true therapeutic potential and determine its future in the landscape of neuropsychiatric drug development.
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- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [URL: https://springerprotocols.com/abstract/10.1007/978-1-0716-2719-3_16]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. The proper handling of chemical waste is not merely a regulatory formality but a cornerstone of a safe laboratory environment and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a compound requiring meticulous management as hazardous chemical waste. By understanding the causality behind each step, we can ensure a self-validating system of safety and compliance.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Acute Toxicity: Assumed to be harmful or toxic if swallowed.[1]
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.[2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
Given these potential hazards, all waste containing this compound must be managed as hazardous chemical waste in accordance with federal and local regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, equipping personnel with the appropriate PPE is a non-negotiable first line of defense. The rationale for each piece of equipment is grounded in preventing the specific routes of exposure identified in the risk assessment.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or airborne dust particles, preventing serious eye irritation or damage.[2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, absorption, and potential irritation. Gloves must be inspected for integrity before each use.[3][6] |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing and minimizes skin exposure.[6] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | Minimizes the inhalation of dust from the solid compound, preventing respiratory tract irritation.[2][6] |
Step-by-Step Disposal Protocol
The recommended and compliant method for disposing of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is through collection and transfer to a licensed hazardous waste disposal service.[1][7] At no point should this chemical be disposed of down the drain or in regular solid waste bins.[8]
Experimental Protocol: Waste Collection and Storage
Objective: To safely collect, label, and store waste containing 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride for professional disposal.
Materials:
-
Waste 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride (solid or in solution).
-
Designated, compatible, and sealable hazardous waste container.
-
"Hazardous Waste" labels.
-
Required PPE as specified above.
Procedure:
-
Waste Segregation: Designate a specific waste container for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride and its contaminated materials (e.g., weigh boats, contaminated wipes). This is a critical step to prevent potentially hazardous reactions with other chemical waste streams.[6][9] Keep this amine hydrochloride waste separate from incompatible materials such as strong acids, bases, and oxidizing agents.[9]
-
Waste Transfer (Solid): In a chemical fume hood, carefully transfer the solid waste into the designated hazardous waste container. Use tools like a spatula to avoid generating dust.[6]
-
Waste Transfer (Liquid): If the waste is in a solution, pour it carefully into the designated liquid hazardous waste container in a chemical fume hood to avoid splashing.
-
Container Sealing: Securely seal the container cap to prevent any leaks or the release of vapors.[9]
-
Labeling: Immediately label the container. The label must, at a minimum, include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "2-Methyl-2-phenylcyclopropan-1-amine hydrochloride".
-
The date accumulation started.
-
An indication of the hazards (e.g., "Irritant," "Toxic").
-
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within or near the laboratory.[6][10] This area should be away from heat sources and general laboratory traffic.[7]
The following diagram illustrates the logical workflow for this disposal process.
Caption: Workflow for the safe disposal of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.
Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Evaluate the extent of the spill and ensure you have the correct PPE before proceeding.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2] For solid spills, carefully sweep up the material, avoiding dust generation, and place it into the hazardous waste container.[1]
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department, following established laboratory protocols.
Regulatory Framework
The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory waste in the United States.
-
Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[4][11] Your institution's EHS department operates under these regulations to ensure compliant disposal.
-
OSHA 29 CFR 1910.1450: Known as the "Laboratory Standard," this regulation requires laboratories to have a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[5] This guide serves as a specific protocol that can be integrated into your lab's CHP.
By adhering to these structured protocols, researchers and laboratory managers can build a robust and self-validating safety culture, ensuring that the pursuit of scientific advancement does not come at the cost of personal safety or environmental health.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
